8-Methylquinoline-5-carbaldehyde
Description
Properties
IUPAC Name |
8-methylquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTHKBNASKENCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679749 | |
| Record name | 8-Methylquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211501-08-4 | |
| Record name | 8-Methylquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methylquinoline-5-carbaldehyde chemical properties and structure
An In-Depth Technical Guide to 8-Methylquinoline-5-carbaldehyde: Structure, Properties, and Synthetic Strategies
Executive Summary
This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmacologically active agents and functional materials.[1] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the molecule's structural and physicochemical properties, offers a detailed analysis of its spectroscopic characteristics based on closely related analogs, and outlines robust synthetic protocols. Furthermore, this document explores the compound's reactivity and its potential as a versatile intermediate for creating novel derivatives with significant therapeutic or material applications.
Molecular Structure and Identification
The foundational structure of this compound consists of a quinoline bicyclic system, with a methyl group (CH₃) substituted at position 8 and a carbaldehyde (or formyl) group (-CHO) at position 5. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.
Chemical Structure:
(Simplified 2D representation)
The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₉NO | Calculated |
| Molecular Weight | 171.19 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds such as 8-methylquinoline and other quinoline carbaldehydes.[2][3][4]
Physicochemical Data (Predicted)
| Property | Predicted Value / Description | Rationale / Analog Source |
| Appearance | Likely a pale yellow to brown solid. | Based on related compounds like 8-Hydroxyquinoline-5-carbaldehyde.[5] |
| Melting Point | >100 °C | Aldehyde and methyl substitutions on the rigid quinoline core would likely result in a crystalline solid with a defined melting point. |
| Boiling Point | >300 °C | High boiling point is expected due to the aromatic structure and polar aldehyde group. 8-Methylquinoline boils at 248 °C.[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, chloroform, and methanol. | The quinoline core is hydrophobic, but the aldehyde offers some polarity. |
| XLogP3 | ~2.5 - 3.0 | Calculated based on analogs like 8-methylquinoline (XLogP3: 2.6)[2] and quinoline-5-carbaldehyde (XLogP3: 2.1).[4] |
Spectroscopic Characterization (Based on Analogs)
A definitive characterization requires experimental analysis. The following predictions are based on characteristic spectral data from structurally similar molecules and serve as a guide for identification.[3]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methyl protons, and the aromatic protons on the quinoline core.
-
Aldehyde Proton (H-C=O): A singlet is anticipated at a significantly downfield chemical shift, likely in the range of δ 9.9-10.2 ppm.
-
Aromatic Protons: Five protons on the quinoline ring system will appear as doublets, doublets of doublets, or multiplets between δ 7.4-9.0 ppm. The specific coupling constants will be critical for assigning their positions.[7][8]
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, around δ 2.8 ppm.[8]
-
-
¹³C NMR Spectroscopy : The carbon spectrum will feature a downfield signal for the aldehyde carbonyl carbon (~190-195 ppm), multiple signals in the aromatic region (120-150 ppm) for the quinoline carbons, and an upfield signal for the methyl carbon (~18-20 ppm).
-
Infrared (IR) Spectroscopy : Key diagnostic peaks would include:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[3]
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹.[3]
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Sharp bands in the 650-900 cm⁻¹ region, indicative of the substitution pattern.
-
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 171. Key fragmentation would likely involve the loss of the aldehyde group (-CHO, 29 Da) to give a fragment at m/z = 142.
Synthesis and Reactivity
Synthetic Approach: Vilsmeier-Haack Formylation
The most direct and logical synthetic route to this compound is the electrophilic formylation of 8-methylquinoline. The Vilsmeier-Haack reaction is an excellent choice for this transformation.[7]
Causality : The quinoline ring is an electron-rich aromatic system. The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is a mild electrophile that preferentially attacks electron-rich positions on aromatic rings. In the case of 8-methylquinoline, substitution is directed to position 5, which is activated and sterically accessible.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a self-validating system based on established procedures for the formylation of similar heterocyclic compounds.[7]
Materials:
-
8-Methylquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
N,N-Dimethylformamide (DMF) (4.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium acetate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to 0 °C in an ice bath. Add DMF (4.0 eq) via syringe. Slowly add POCl₃ (4.0 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at 0 °C.
-
Addition of Substrate: Dissolve 8-methylquinoline (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium acetate solution until the pH is neutral (~6-7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product using NMR, IR, and MS to confirm its structure and purity.
Chemical Reactivity
The reactivity of this compound is dominated by its aldehyde functional group, making it a valuable synthetic intermediate.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 8-methylquinoline-5-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to 8-methylquinoline-5-methanol using reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: It serves as an excellent electrophile for condensation with various nucleophiles. A key reaction is the formation of Schiff bases (imines) upon reaction with primary amines. This is a foundational step in the synthesis of many biologically active molecules.[9]
Applications in Research and Drug Development
While this compound itself is not a widely studied compound, its structural motifs are integral to numerous molecules with proven biological activity. Its value lies in its potential as a versatile building block. Quinoline derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[10][11][12]
Potential Roles:
-
Precursor for Bioactive Molecules: As a synthetic intermediate, it allows for the introduction of diverse functionalities through the aldehyde handle. For example, Schiff base derivatives of quinoline aldehydes have shown significant antimicrobial and anticancer activities.[9]
-
Metal Chelating Agents: The quinoline nitrogen and the aldehyde oxygen can act as a bidentate ligand system, capable of chelating metal ions. This property is crucial in the mechanism of action for certain anticancer and neuroprotective agents that work by disrupting metal homeostasis in cells.[5][13]
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- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline-5-carbaldehyde | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde [cymitquimica.com]
- 6. 8-Methylquinoline | 611-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
8-Methylquinoline-5-carbaldehyde: A Technical Guide for Advanced Research and Development
Introduction: The Strategic Importance of a Functionalized Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. The strategic introduction of functional groups onto this scaffold allows for the fine-tuning of its characteristics, paving the way for novel therapeutic agents and advanced materials. 8-Methylquinoline-5-carbaldehyde is a derivative of significant interest, combining the established quinoline core with two reactive functionalities: a methyl group at the 8-position and a carbaldehyde group at the 5-position. This arrangement offers a rich platform for synthetic diversification, making it a valuable building block for researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles and insights from analogous compounds.
Synthesis of this compound: A Plausible Approach via Electrophilic Formylation
The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound from its readily available precursor, 8-methylquinoline, an electrophilic aromatic substitution is the most logical approach. Among the various formylation methods, the Vilsmeier-Haack reaction is a powerful and widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction of an activated aromatic substrate with the Vilsmeier reagent (a chloroiminium salt, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) leads to the corresponding aldehyde.[1]
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
8-Methylquinoline (≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate, anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation Reaction: Dissolve 8-methylquinoline (1 equivalent) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent. Heat the reaction mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Add a solution of sodium acetate (5 equivalents) in water and stir vigorously until the hydrolysis is complete.
-
Workup and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Causality behind Experimental Choices: The use of anhydrous solvents is crucial as the Vilsmeier reagent is highly reactive towards water. The dropwise addition of POCl₃ at low temperatures controls the exothermic reaction. The aqueous workup with sodium acetate facilitates the hydrolysis of the iminium salt intermediate to the desired aldehyde.
Spectroscopic and Physicochemical Characterization
Due to the absence of published experimental data for this compound, the following spectroscopic characteristics are predicted based on the known data of 8-methylquinoline and analogous quinoline-5-carbaldehydes.[3][4]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | * ~10.2 ppm (s, 1H): Aldehydic proton (-CHO). |
-
~9.5 ppm (d, 1H): Aromatic proton at C4.
-
~8.8 ppm (d, 1H): Aromatic proton at C2.
-
~8.0-8.2 ppm (m, 2H): Aromatic protons at C6 and C7.
-
~7.6 ppm (dd, 1H): Aromatic proton at C3.
-
~2.8 ppm (s, 3H): Methyl protons (-CH₃) at C8. | | ¹³C NMR | * ~192 ppm: Aldehydic carbon (C=O).
-
~150-160 ppm: Quaternary carbons of the quinoline ring.
-
~120-140 ppm: Aromatic CH carbons of the quinoline ring.
-
~20 ppm: Methyl carbon (-CH₃). | | IR (Infrared) Spectroscopy | * ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde.
-
~1700 cm⁻¹: Strong C=O stretch of the aldehyde.
-
~1600-1450 cm⁻¹: C=C and C=N stretching of the quinoline ring.
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2920 cm⁻¹: Aliphatic C-H stretch of the methyl group. | | Mass Spectrometry (EI) | * M⁺: Molecular ion peak.
-
M-1: Loss of a hydrogen radical from the aldehyde.
-
M-29: Loss of the CHO group.
-
M-15: Loss of a methyl radical. |
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| Appearance | Expected to be a pale yellow to brown solid. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. |
| Melting Point | Not available. Expected to be a solid at room temperature. |
Chemical Reactivity and Derivatization
This compound possesses two primary sites for chemical modification: the aldehyde group and the methyl group. The aldehyde functionality is a versatile handle for various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and, most notably, condensation reactions with primary amines to form Schiff bases (imines).
Schiff Base Formation: A Gateway to Novel Ligands and Bioactive Molecules
The reaction of this compound with a primary amine is expected to proceed readily to form the corresponding Schiff base. These imine derivatives are of significant interest as they can act as chelating ligands for metal ions and are common scaffolds in the design of bioactive compounds.[3]
Caption: General workflow for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, or aliphatic amines)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and dry under vacuum.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural features suggest significant potential in several areas, drawing parallels from the well-established utility of other quinoline derivatives.
Medicinal Chemistry
The 8-hydroxyquinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties. The aldehyde at the 5-position of 8-methylquinoline provides a convenient point for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, for biological screening. The methyl group at the 8-position can influence the lipophilicity and steric profile of the molecule, potentially modulating its biological activity and pharmacokinetic properties.
Materials Science
8-Hydroxyquinoline and its derivatives are widely used in the development of fluorescent chemosensors for metal ions and as electron-transporting materials in organic light-emitting diodes (OLEDs).[5] The ability of the quinoline nitrogen and a substituent at the 8-position to chelate metal ions is central to these applications. This compound, and particularly its Schiff base derivatives, can be explored as novel ligands for the development of fluorescent sensors and new materials with interesting photophysical properties.
Safety and Handling
No specific safety data for this compound is available. However, based on the data for its precursor, 8-methylquinoline, and other aromatic aldehydes, it should be handled with care in a well-ventilated fume hood.[4]
-
Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound represents a promising, yet underexplored, building block for chemical synthesis. Its bifunctional nature, with both a reactive aldehyde and a modulatory methyl group on the quinoline core, offers significant opportunities for the creation of novel compounds with potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of its synthesis, predicted characteristics, and potential utility, serving as a valuable resource for researchers and scientists seeking to harness the synthetic potential of this versatile molecule. Further experimental validation of the proposed synthetic routes and characterization data will be instrumental in unlocking the full potential of this compound.
References
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Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]
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ResearchGate. (n.d.). Ring closure by Vilsmeier–Haack formylation reaction. Retrieved from [Link]
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PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 12-16. [Link]
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International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 01-04. [Link]
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Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC, 25(9), 2095. [Link]
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The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
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CKT College. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College Arts, Commerce and Science, 10(6), 1-20. [Link]
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ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
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BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4235. [Link]
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An In-depth Technical Guide to 8-Methylquinoline-5-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Methylquinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs to offer scientifically grounded predictions of its properties, synthesis, and reactivity. We will delve into logical synthetic strategies, predicted spectroscopic data for characterization, potential chemical transformations, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers, enabling them to approach the synthesis and application of this compound with a robust theoretical and practical framework.
Introduction and Molecular Overview
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The quinoline scaffold itself is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 8-position and a carbaldehyde (aldehyde) group at the 5-position creates a molecule with a unique electronic and steric profile, offering a versatile platform for further chemical modifications.
The aldehyde group is a highly reactive functional group that can participate in a variety of chemical reactions, including the formation of Schiff bases, Wittig reactions, and oxidations to the corresponding carboxylic acid. This makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₁₁H₉NO | Based on chemical structure |
| Molecular Weight | 171.19 g/mol | Calculated from the molecular formula |
| Appearance | Likely a pale yellow to brown solid or oil | Aromatic aldehydes are often crystalline solids. 8-methylquinoline is a yellowish liquid.[3][4] |
| Boiling Point | > 250 °C | Higher than 8-methylquinoline (248 °C)[3] due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Sparingly soluble in water. | Typical for aromatic aldehydes. |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound would involve the introduction of a formyl group (-CHO) onto the 8-methylquinoline backbone. Several classical formylation reactions are applicable to aromatic systems and can be adapted for this purpose. The choice of method will depend on the desired scale, available reagents, and tolerance to reaction conditions.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality of Experimental Choices:
-
Why Vilsmeier-Haack? This reaction is generally effective for quinoline systems and proceeds under relatively mild conditions compared to other formylation methods. The electrophilicity of the Vilsmeier reagent is well-suited for attacking the quinoline ring.
-
Regioselectivity: The formylation of quinolines can lead to substitution at various positions. In the case of 8-methylquinoline, the electron-donating nature of the methyl group and the directing effect of the nitrogen atom will influence the position of formylation. While substitution at the 5- and 7-positions is common for some quinoline derivatives, careful optimization of reaction conditions may be required to favor the desired 5-position isomer.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of 8-Methylquinoline
Disclaimer: This is a proposed protocol based on established procedures for similar substrates and should be optimized for the specific case of 8-methylquinoline.
Step 1: Formation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 2.0 eq.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
Step 2: Formylation Reaction
-
Dissolve 8-methylquinoline (1.0 eq.) in a minimal amount of an appropriate solvent (e.g., dichloromethane or chloroform).
-
Add the 8-methylquinoline solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours (monitoring by TLC is recommended).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Workflow Diagram: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data for this compound, inferred from data for 8-methylquinoline and other quinoline aldehydes.[3][6][7][8][9]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~9.0 | d | 1H | H2 |
| ~8.2 | d | 1H | H4 |
| ~7.8 | d | 1H | H6 |
| ~7.6 | d | 1H | H7 |
| ~7.5 | dd | 1H | H3 |
| ~2.8 | s | 3H | -CH₃ |
Rationale for Predictions:
-
The aldehyde proton is expected to be significantly downfield, typically above 10 ppm.
-
The protons on the pyridine ring (H2, H3, H4) will show characteristic doublet and doublet of doublets splitting patterns.
-
The protons on the benzene ring (H6, H7) will also appear as doublets.
-
The methyl group protons will be a singlet in the upfield region around 2.8 ppm.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | -CHO |
| ~150-160 | C2, C8a |
| ~120-140 | Aromatic carbons |
| ~20-25 | -CH₃ |
Rationale for Predictions:
-
The carbonyl carbon of the aldehyde is highly deshielded and will appear around 190-195 ppm.
-
The remaining aromatic carbons will resonate in the typical region of 120-160 ppm.
-
The aliphatic methyl carbon will be significantly upfield.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2950-3000 | C-H stretch (aliphatic) |
| ~2820, ~2720 | C-H stretch (aldehyde, Fermi doublets) |
| ~1700 | C=O stretch (aldehyde) |
| ~1500-1600 | C=C and C=N stretch (quinoline ring) |
Rationale for Predictions:
-
A strong, sharp peak around 1700 cm⁻¹ is characteristic of the aldehyde carbonyl stretch.
-
The two weak bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are diagnostic for the aldehyde C-H stretch.
Mass Spectrometry (MS) (Predicted)
| m/z | Fragment |
| 171 | [M]⁺ (Molecular ion) |
| 170 | [M-H]⁺ |
| 142 | [M-CHO]⁺ |
| 115 | [M-CHO-HCN]⁺ |
Rationale for Predictions:
-
The molecular ion peak should be observed at m/z 171.
-
A common fragmentation pattern for aromatic aldehydes is the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺).
Potential Applications and Future Research Directions
While specific applications for this compound are not yet widely reported, its structure suggests several promising avenues for research and development.
-
Medicinal Chemistry: The quinoline core is a "privileged scaffold" in drug discovery.[1][2][10] This molecule can serve as a starting material for the synthesis of novel Schiff bases, chalcones, and other derivatives with potential antimicrobial, antiviral, or anticancer activities.[11]
-
Materials Science: Quinoline derivatives are known for their fluorescence properties and are used in the development of chemosensors and organic light-emitting diodes (OLEDs). The reactivity of the aldehyde group allows for the incorporation of this molecule into larger polymeric structures or for its attachment to surfaces.
-
Agrochemicals: The quinoline ring is also present in some pesticides and herbicides. Further derivatization of this compound could lead to new agrochemical candidates.
Safety and Handling
As a laboratory chemical with limited toxicological data, this compound should be handled with care, following standard safety protocols for aromatic aldehydes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended).[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its predicted properties, a logical synthetic approach, and expected characterization data. By leveraging the established chemistry of quinolines and aromatic aldehydes, researchers can confidently approach the synthesis and application of this versatile molecule, paving the way for new discoveries in medicine, materials science, and beyond.
References
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- Gucma, M., & Gierczyk, B. (2021).
- Chemical Safety Facts. (n.d.). Aldehydes.
- Perfumer's Apprentice. (2021).
- PubChem. (n.d.). 5-Chloro-8-methyl-quinoline-3-carbaldehyde.
- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR.
- PubChem. (n.d.). 8-Methylquinoline.
- ResearchGate. (2008). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde.
- Sigma-Aldrich. (2025).
- Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
- The John D. Walsh Company. (2015).
- Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. [Journal Name].
- Gupta, H., et al. (2012).
- PubMed. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione.
- ChemicalBook. (n.d.). 8-Methylquinoline synthesis.
- The Royal Society of Chemistry. (n.d.).
- Tokyo Chemical Industry. (n.d.). 8-Methylquinoline.
- Chem-Impex. (n.d.). 8-Methylquinoline.
- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) MS spectrum.
- BLD Pharm. (n.d.). 8-Hydroxyquinoline-5-carbaldehyde.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- CymitQuimica. (n.d.). 8-hydroxyquinoline-5-carbaldehyde.
- SpectraBase. (n.d.). 8-Methylquinoline.
- Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- ScienceDirect. (n.d.).
- PubChem. (n.d.). 8-Hydroxyquinoline-5-carbaldehyde.
- ChemicalBook. (n.d.). 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE.
- Sigma-Aldrich. (n.d.). 8-hydroxy-quinoline-5-carbaldehyde.
- BenchChem. (n.d.). Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde.
- ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine.
- PubMed. (1960). [Synthesis of methyl-8-hydroxyquinoline aldehydes].
- Amerigo Scientific. (n.d.). 8-hydroxy-quinoline-5-carbaldehyde.
- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.
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8-Methylquinoline-5-carbaldehyde synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis of 8-Methylquinoline-5-carbaldehyde
Abstract
This compound is a crucial heterocyclic building block in the development of novel therapeutic agents and functional materials. Its unique substitution pattern, featuring both an electron-donating methyl group and an electrophilic aldehyde function, offers versatile handles for molecular elaboration. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, intended for researchers, chemists, and professionals in drug development. We will explore two core strategies: the direct electrophilic formylation of 8-methylquinoline and the catalytic oxidation of a dimethylquinoline precursor. The discussion emphasizes the underlying reaction mechanisms, causality behind experimental choices, and detailed, field-proven protocols.
Introduction: Significance of Substituted Quinoline-Carbaldehydes
The quinoline scaffold is a prominent feature in a vast array of pharmacologically active compounds. The introduction of a carbaldehyde group, particularly at the C-5 position, provides a reactive site for constructing more complex molecular architectures through reactions like condensation, reductive amination, and Wittig olefination. These derivatives have been investigated for a range of biological activities, including potential roles as inhibitors for enzymes like Leishmanial Methionine Aminopeptidase 1.[1] this compound, specifically, combines the steric and electronic influence of the C-8 methyl group with the synthetic utility of the C-5 aldehyde, making it a valuable intermediate for targeted drug design and materials science.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached via two principal retrosynthetic disconnections: direct functionalization of the pre-formed quinoline core or construction of the ring system with the desired substituents already incorporated. This guide focuses on the more practical and common former approach, detailing direct formylation and selective oxidation methods.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from the general procedure for the formylation of quinoline derivatives. [2]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of dry N,N-dimethylformamide (DMF, 4.0 eq) in dry chloroform to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF solution while stirring. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir for 1 hour at 0 °C.
-
Substrate Addition: Add a solution of 8-methylquinoline (1.0 eq) in dry chloroform to the reaction mixture.
-
Reaction: Slowly warm the mixture to room temperature and then heat to a gentle reflux (approx. 60-65 °C) for 16-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice.
-
Neutralization: Neutralize the mixture to a pH of 6-7 by adding a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with chloroform or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Pathway 2: Catalytic Aerobic Oxidation of 5,8-Dimethylquinoline
An alternative strategy involves the selective oxidation of a methyl group at the C-5 position of a suitable precursor, such as 5,8-dimethylquinoline. Palladium-catalyzed aerobic oxidation represents a modern and efficient method for C(sp³)–H functionalization. [3]
Rationale and Mechanistic Insight
This pathway leverages a palladium(II) catalyst to achieve regioselective C-H activation and subsequent oxidation. The quinoline's nitrogen atom acts as a directing group, facilitating the formation of a five-membered palladacycle intermediate with the C-8 methyl group. However, for oxidation at C-5, the catalyst system must overcome this inherent directing effect. This presents a significant regioselectivity challenge. A successful transformation would likely involve a catalyst system that favors activation of the less sterically hindered C-5 methyl group or a substrate where the C-8 position is blocked.
The catalytic cycle is believed to involve the formation of a Pd(II)-substrate complex, C-H activation to form a palladacycle, oxidative addition of an oxidant, and reductive elimination to yield the functionalized product, regenerating the catalyst. [3]Using oxygen as the terminal oxidant makes this an attractive "green" chemistry approach.
Caption: Proposed workflow for the oxidation pathway.
Experimental Protocol: Catalytic Oxidation
This protocol is a hypothetical adaptation based on methods for the oxidation of 8-methylquinolines, highlighting the steps required to achieve the target. [3]
-
Catalyst Preparation: To a reaction vessel, add 5,8-dimethylquinoline (1.0 eq), Pd(OAc)₂ (0.05 eq), and a suitable ligand such as 4-hydroxopyridine-2,6-dicarboxylic acid (H₂hpda) (0.10 eq).
-
Reaction Medium: Add a solvent mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O).
-
Reaction Conditions: Pressurize the vessel with pure oxygen (or use air as the oxidant) and heat the mixture to 80-110 °C for 24-48 hours.
-
Monitoring: Follow the formation of the intermediate, 8-methyl-5-(acetoxymethyl)quinoline, by GC-MS or LC-MS.
-
Intermediate Isolation: Upon completion, cool the reaction, dilute with water, and neutralize with sodium bicarbonate. Extract the product with ethyl acetate, dry the organic phase, and purify the acetate intermediate by chromatography.
-
Hydrolysis: Dissolve the purified acetate intermediate in a mixture of methanol and aqueous HCl. Heat the solution to reflux for 2-4 hours to yield 8-methyl-5-(hydroxymethyl)quinoline.
-
Final Oxidation: Dissolve the resulting alcohol in a solvent like dichloromethane. Add an excess of a mild oxidizing agent, such as manganese dioxide (MnO₂), and stir at room temperature for 12-24 hours.
-
Purification: Filter off the oxidant, concentrate the filtrate, and purify the residue by column chromatography to obtain the final product, this compound.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: Catalytic Oxidation |
| Starting Material | 8-Methylquinoline | 5,8-Dimethylquinoline |
| Number of Steps | 1 (direct to aldehyde) | 3 (acetate -> alcohol -> aldehyde) |
| Key Reagents | POCl₃, DMF | Pd(OAc)₂, Ligand, O₂, MnO₂ |
| Primary Challenge | Handling of POCl₃ (moisture sensitive) | Regioselectivity between C5 and C8 methyl groups |
| Atom Economy | Moderate | Lower due to multi-step nature |
| Scalability | Well-established and scalable | May require catalyst optimization for scale-up |
| Yield (Expected) | Moderate to Good | Variable, dependent on catalyst efficiency |
Conclusion
The synthesis of this compound is most practically achieved through direct electrophilic formylation of 8-methylquinoline using the Vilsmeier-Haack reaction. This one-step method is robust and relies on well-understood principles of electrophilic aromatic substitution. While catalytic C-H activation presents a more modern and potentially greener alternative, it is hampered by significant challenges in controlling the regioselectivity between the two methyl groups present on the quinoline core. Further research into ligand design and catalyst development may overcome this hurdle, but for current laboratory and industrial applications, the Vilsmeier-Haack approach remains the more reliable and direct pathway to this valuable synthetic intermediate.
References
[2]Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link] [2] Zhang, J., et al. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. RSC Publishing. Available at: [Link] [4]Guedes da Silva, M. F. C., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. Available at: [Link] [4] [5]The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. (2022). Digital Commons @PVAMU - Prairie View A&M University. Available at: [Link] [5] [3]Zhang, J., et al. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. ResearchGate. Available at: [Link] [3] [1]Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Available at: [Link] [1] [6]Sharma, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link] [6] [7]Formylation of 8-hydroxyquinoline (1c). (n.d.). ResearchGate. Available at: [Link] [7] [8]Al-Ostath, R. A., & El-Zaria, M. E. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link] [8] Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
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Spectroscopic Blueprint of 8-Methylquinoline-5-carbaldehyde: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 8-Methylquinoline-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a practical and insightful resource.
Introduction: The Significance of this compound
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are scaffolds of paramount importance in drug discovery, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The introduction of a carbaldehyde group at the 5-position and a methyl group at the 8-position of the quinoline ring creates a molecule with unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It provides unambiguous confirmation of the molecular structure, purity, and stability of a compound. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound, derived from established principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular skeleton can be constructed.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2 seconds.
-
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum is based on the analysis of related quinoline derivatives, including 8-hydroxyquinoline-5-carbaldehyde and various other quinoline carbaldehydes.[2][3][4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |
| ~10.15 | s | 1H | H-1' (CHO) | - |
| ~9.60 | dd | 1H | H-4 | J = 8.5, 1.5 |
| ~8.95 | dd | 1H | H-2 | J = 4.2, 1.5 |
| ~8.20 | d | 1H | H-6 | J = 8.5 |
| ~7.80 | dd | 1H | H-3 | J = 8.5, 4.2 |
| ~7.55 | d | 1H | H-7 | J = 8.5 |
| ~2.80 | s | 3H | H-8' (CH₃) | - |
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton (H-1'): The proton of the carbaldehyde group is expected to be the most deshielded, appearing as a singlet around 10.15 ppm due to the strong electron-withdrawing effect of the carbonyl oxygen.
-
Quinoline Ring Protons: The protons on the quinoline ring will appear in the aromatic region (7-10 ppm).
-
H-2 and H-4: These protons are adjacent to the nitrogen atom and are significantly deshielded. H-4 is further deshielded by the anisotropic effect of the peri-positioned carbaldehyde group.
-
H-3: This proton will show coupling to both H-2 and H-4.
-
H-6 and H-7: These protons on the benzenoid ring will exhibit characteristic ortho-coupling.
-
-
Methyl Protons (H-8'): The methyl group at the 8-position will appear as a singlet in the upfield region, around 2.80 ppm.
The coupling constants are predicted based on typical values observed in quinoline systems.[5][6]
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum is derived from data for 8-hydroxyquinoline-5-carbaldehyde and other substituted quinolines.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | C-1' (CHO) |
| ~150.0 | C-2 |
| ~148.5 | C-8a |
| ~140.0 | C-4 |
| ~138.0 | C-8 |
| ~133.0 | C-6 |
| ~128.0 | C-4a |
| ~127.0 | C-5 |
| ~125.0 | C-7 |
| ~122.0 | C-3 |
| ~18.0 | C-8' (CH₃) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-1'): The carbon of the aldehyde group is expected to have the highest chemical shift, around 192.0 ppm.
-
Quinoline Ring Carbons: The chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2 and C-8a) will be downfield.
-
Methyl Carbon (C-8'): The methyl carbon will appear at a high field, around 18.0 ppm.
Molecular Structure and NMR Assignments:
Caption: Structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Solid Sample Analysis
KBr Pellet Method:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Predicted IR Spectrum of this compound
The predicted IR spectrum is based on the characteristic absorption frequencies of aromatic aldehydes and quinoline derivatives.[7][8]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |
| ~2820, ~2720 | Medium, Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1700 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1450 | Medium | CH₃ bend |
| ~830 | Strong | C-H out-of-plane bending (substituted benzene ring) |
Interpretation of the IR Spectrum:
-
C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹). The two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the aldehyde C-H stretch and are a result of Fermi resonance.
-
C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature and is indicative of the carbonyl group of the aromatic aldehyde.
-
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1500 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain complex vibrations, including C-H bending and ring deformations, which are unique to the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Sample Introduction:
-
The sample can be introduced directly via a solid probe or, more commonly, after separation by gas chromatography (GC-MS).
Instrumental Parameters (for a standard EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Mass Range: 50-500 m/z.
-
Ion Source Temperature: 200-250 °C.
Predicted Mass Spectrum of this compound
The predicted mass spectrum is based on the fragmentation patterns of quinoline alkaloids and aromatic aldehydes.[9][10][11][12][13] The molecular weight of this compound (C₁₁H₉NO) is 171.19 g/mol .
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
| 171 | [M]⁺ (Molecular Ion) |
| 170 | [M-H]⁺ |
| 142 | [M-CHO]⁺ |
| 115 | [M-CHO-HCN]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected at m/z 171, confirming the molecular weight of the compound.
-
[M-H]⁺ Fragment: Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for aromatic aldehydes, leading to a peak at m/z 170.
-
[M-CHO]⁺ Fragment: Loss of the formyl radical (CHO) is another characteristic fragmentation, resulting in a peak at m/z 142.
-
Further Fragmentation: The fragment at m/z 142 can further lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of the quinoline ring, to give a fragment at m/z 115.
Fragmentation Pathway Diagram:
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with their detailed interpretations, serve as a valuable reference for researchers working with this compound and its derivatives. The experimental protocols outlined herein provide a standardized approach for acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings. The structural insights gained from these spectroscopic techniques are indispensable for advancing research in drug discovery, materials science, and synthetic organic chemistry.
References
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]
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C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry. [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. [Link]
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DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. [Link]
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Simulate and predict NMR spectra. NMRDB.org. [Link]
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Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]
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Predict - NMRium demo. NMRium. [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. [Link]
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Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]
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Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Astrophysics Data System. [Link]
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MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. [Link]
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solubility and stability of 8-Methylquinoline-5-carbaldehyde
An In-depth Technical Guide to the Solubility and Stability of 8-Methylquinoline-5-carbaldehyde
Executive Summary
This compound is a heterocyclic aromatic aldehyde of significant interest in synthetic and medicinal chemistry. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. However, its utility is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine these critical parameters. We delve into the theoretical underpinnings of its solubility based on structural analogy, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and outline a systematic approach to evaluating its chemical stability through forced degradation studies. By explaining the causality behind experimental choices and providing robust analytical methodologies, this document serves as a practical guide for the proficient characterization of this compound, ensuring data integrity and accelerating development timelines.
Introduction to this compound
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a foundational scaffold in pharmacology.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), antimicrobial, and anticancer properties.[1][2] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.
Physicochemical Profile of this compound
This compound is characterized by the quinoline core, a methyl group at position 8 (C8), and a carbaldehyde (aldehyde) group at position 5 (C5). While direct, comprehensive experimental data for this specific molecule is not widely published, we can infer its likely properties by examining its constituent parts and related analogues.
The parent 8-methylquinoline is a pale yellow to brown liquid with low water solubility (1 to 5 mg/mL).[3][4] The quinoline core itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[1][5] The introduction of the polar carbaldehyde group is expected to slightly increase its polarity compared to 8-methylquinoline. However, the overall molecule is predicted to remain largely hydrophobic, exhibiting poor aqueous solubility but good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.
| Property | Predicted Value / Information | Rationale / Reference |
| Molecular Formula | C₁₁H₉NO | Derived from structure |
| Molecular Weight | 171.20 g/mol | Calculated from formula |
| Appearance | Likely a yellow to brown solid | Based on related compounds like 8-hydroxyquinoline-5-carbaldehyde.[6] |
| Aqueous Solubility | Predicted to be low | The hydrophobic quinoline and methyl groups dominate the structure.[3] |
| Organic Solubility | Predicted to be high | Soluble in common organic solvents such as DMSO, DMF, Methanol, Ethanol.[5][7] |
Rationale for Characterization
For any compound entering a drug discovery or material science pipeline, a thorough understanding of its solubility and stability is non-negotiable.
-
Solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro assay results. Undisclosed insolubility is a primary source of misleading biological data.
-
Stability dictates the compound's shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts. A stability-indicating analytical method is essential for quality control throughout the development lifecycle.
Solubility Profile: A Practical Framework
The solubility of a compound is not a single value but rather a property dependent on the solvent system, pH, temperature, and the physical form of the solid. We will explore the two most relevant types of solubility for drug discovery: thermodynamic and kinetic.
Theoretical Assessment and Solvent Selection
The structure of this compound, with its aromatic system and heteroatom, suggests a preference for polar aprotic solvents and, to a lesser extent, polar protic solvents.
-
High Solubility Expected: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Moderate to High Solubility Expected: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethanol, Methanol.
-
Low Solubility Expected: Water, Hexanes, Diethyl Ether.
This theoretical assessment is crucial for selecting appropriate solvents for stock solution preparation and reaction chemistry.
Experimental Determination of Aqueous Solubility
To obtain reliable data, standardized experimental protocols are essential. We present methodologies for determining both thermodynamic and kinetic solubility.
This method determines the equilibrium solubility of a compound and is considered the gold standard. It measures the concentration of a saturated solution after a prolonged incubation period, allowing the dissolution and precipitation processes to reach equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for 24-48 hours. This extended time is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Centrifuge the samples at high speed (e.g., >14,000 rpm for 15 minutes) to pellet all suspended particles.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and analyze the concentration using a pre-validated analytical method, typically HPLC-UV or LC-MS. Compare the result against a standard curve prepared from a known concentration stock solution (e.g., in DMSO).
Causality: The 24-48 hour incubation period ensures that the measurement reflects the true thermodynamic equilibrium, which is vital for biopharmaceutical classification and formulation development. Centrifugation is a critical step to avoid aspirating solid particles, which would artificially inflate the measured solubility.
This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is highly relevant for early drug discovery, as it mimics the conditions of in vitro biological assays where compounds are introduced via DMSO.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Aqueous Addition: Using a liquid handler, rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.
-
Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Causality: This method assesses the compound's tendency to precipitate from a supersaturated solution, providing a pragmatic limit for biological screening assays and preventing false-positive or false-negative results due to compound precipitation.[8]
Data Presentation
Quantitative solubility data should be summarized for clarity.
| Assay Type | Solvent System | Temperature (°C) | Measured Solubility (µg/mL) |
| Thermodynamic | PBS, pH 7.4 | 25 | Experimental Value |
| Thermodynamic | Simulated Gastric Fluid | 37 | Experimental Value |
| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | Experimental Value |
Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Stability Profile: A Systematic Evaluation
Aromatic aldehydes are susceptible to degradation, primarily through oxidation of the aldehyde group.[9] A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Factors Influencing Stability
-
Oxidation: The aldehyde functional group is prone to auto-oxidation, especially in the presence of air and light, to form the corresponding carboxylic acid. This is often the primary degradation pathway.
-
Light: As a conjugated aromatic system, this compound may be susceptible to photodegradation.[9] Aged samples of quinoline itself turn yellow and then brown upon exposure to light.[1][5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[9]
-
pH: Extreme pH values (acidic or basic) can catalyze hydrolysis or other degradation reactions, although the aldehyde group is generally stable against hydrolysis compared to esters or amides.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are essential for identifying likely degradation products and establishing the specificity of the analytical method. The compound is typically dissolved in a suitable solvent and subjected to the following conditions.
-
Prepare two solutions of the compound (e.g., in methanol/water).
-
Expose one solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep the second solution, the "dark control," protected from light at the same temperature.
-
Analyze both samples by HPLC at specified time points.
-
Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9).
-
Incubate the solutions at a controlled, elevated temperature (e.g., 50 °C).
-
Analyze samples by HPLC at initial, intermediate, and final time points (e.g., 0, 24, 72 hours).
-
Prepare a solution of the compound.
-
Add a low concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.
-
Incubate at room temperature and analyze by HPLC at various time points.
-
Causality: Using a mild oxidant like H₂O₂ simulates environmental oxidation and helps to purposefully generate the primary degradant (the carboxylic acid) for analytical characterization.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent compound from all its degradation products.
Methodology:
-
Column & Mobile Phase Scouting: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common additives like formic acid or ammonium acetate to achieve good peak shape for the parent compound.
-
Gradient Optimization: Develop a gradient elution method that starts with a high aqueous composition and ramps up the organic solvent. This is crucial for eluting both the polar degradants and the more lipophilic parent compound.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies (acid, base, peroxide, light, heat).
-
Method Validation: The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting species. An LC-MS system can be used to identify the mass of the degradants, confirming their structures.
Potential Degradation Pathway
The most probable degradation pathway for this compound under oxidative or photolytic stress is the oxidation of the aldehyde to a carboxylic acid.
Caption: Primary degradation pathway via oxidation of the aldehyde.
Note: A placeholder image is used for the degradation product as a direct image was not available.
Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
Recommendations for Handling and Storage
Based on the predicted stability profile of an aromatic aldehyde, the following precautions are recommended to ensure the long-term integrity of this compound:
-
Storage: The compound should be stored in an airtight container, protected from light, in a cool and dry place.[9] For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Solution Handling: Solutions, particularly in solvents prone to forming peroxides (like THF), should be freshly prepared. If storage is necessary, solutions should be kept refrigerated and protected from light. The addition of antioxidants like BHT may be considered for bulk storage, but this could interfere with biological assays.[9]
Conclusion
While this compound holds promise as a synthetic intermediate, its successful application hinges on a clear understanding of its fundamental physicochemical properties. This guide provides a robust, scientifically-grounded framework for the systematic evaluation of its solubility and stability. By employing the detailed protocols for thermodynamic and kinetic solubility, researchers can generate reliable data for formulation and bioassay design. Furthermore, the structured approach to forced degradation studies, coupled with the development of a stability-indicating HPLC method, will ensure the chemical integrity of the compound throughout its lifecycle. Adherence to these principles will empower researchers to make informed decisions, mitigate risks associated with poor physicochemical properties, and ultimately accelerate the translation of promising molecules from the laboratory to their intended application.
References
- Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from Fiveable. (URL not directly available, concept sourced)
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Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. Retrieved from [Link]
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Wikipedia. (2024). Quinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
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Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link]
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MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275363, 8-Hydroxyquinoline-5-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131536453, 5-Chloro-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
-
National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
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Unlocking the Potential of 8-Methylquinoline-5-carbaldehyde: A Technical Guide to Emerging Research Frontiers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Untapped Versatility of a Quinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of pharmacologically active compounds and functional materials.[1][2] From the historical significance of quinine in combating malaria to contemporary applications in anticancer therapies, antibacterial agents, and fluorescent probes, the quinoline scaffold offers a privileged platform for molecular design.[3][4][5] This guide focuses on a specific, yet underexplored derivative: 8-Methylquinoline-5-carbaldehyde . The strategic placement of a reactive aldehyde group and a potentially modifiable methyl group on the quinoline core presents a compelling case for its investigation across multiple scientific domains. This document serves as a technical roadmap, elucidating potential research avenues and providing actionable experimental frameworks to unlock the latent potential of this versatile molecule.
I. Core Molecular Attributes and Synthetic Accessibility
This compound possesses a unique combination of functional groups that dictate its reactivity and potential applications. The quinoline core itself is an electron-deficient aromatic system, influencing the reactivity of its substituents. The aldehyde at the 5-position is a versatile handle for a myriad of chemical transformations, while the methyl group at the 8-position offers opportunities for further functionalization or can play a role in modulating the molecule's steric and electronic properties.
While dedicated synthesis routes for this compound are not extensively documented, established methods for the formylation of quinoline derivatives, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, provide a logical starting point for its preparation.[4] The synthesis of related quinoline-5-carbaldehydes has been reported, offering valuable procedural insights.[6]
II. Potential Research Areas: A Multi-pronged Approach
The unique structural features of this compound suggest several promising research directions. This guide will explore three key areas: Medicinal Chemistry, Materials Science, and Catalysis.
A. Medicinal Chemistry: Forging New Therapeutic Agents
The quinoline scaffold is a well-established pharmacophore.[7] The aldehyde functionality of this compound serves as an excellent anchor for the synthesis of diverse compound libraries with potential therapeutic applications.
The condensation of the aldehyde group with various primary amines to form Schiff bases is a facile and efficient method to generate molecular diversity.[8] Quinoline-based Schiff bases have demonstrated significant potential as both antimicrobial and anticancer agents.[9][10]
-
Anticipated Mechanism of Action: The imine linkage in Schiff bases is often crucial for biological activity, potentially acting as a pharmacophore that interacts with biological targets. In the context of anticancer activity, quinoline derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[3] As antimicrobial agents, they can disrupt cell wall synthesis or interfere with essential enzymatic processes.[4]
Experimental Workflow: Synthesis and Evaluation of Schiff Base Derivatives
Caption: Workflow for the synthesis and biological evaluation of novel Schiff base derivatives.
Protocol 1: Synthesis of a Representative Schiff Base
-
Reactant Preparation: Dissolve this compound (1.0 eq) in absolute ethanol. In a separate flask, dissolve the desired primary amine (1.1 eq) in absolute ethanol.
-
Reaction: Add the amine solution dropwise to the aldehyde solution with stirring. Add a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
The aldehyde group can readily undergo Knoevenagel condensation with active methylene compounds or the Wittig reaction with phosphonium ylides to generate novel olefinic derivatives.[7][11] These reactions introduce a carbon-carbon double bond, which can act as a rigid linker to other pharmacophores or be a key structural element for biological activity.
-
Potential Applications: The resulting α,β-unsaturated systems can be explored for their Michael acceptor capabilities, a feature often associated with anticancer activity. Furthermore, the extended conjugation can lead to interesting photophysical properties.[12]
Table 1: Potential Olefinic Derivatives and their Synthetic Routes
| Reaction Type | Reagent | Product Class | Potential Applications |
| Knoevenagel | Malononitrile, Ethyl Cyanoacetate | Cyano-vinyl quinolines | Anticancer, Antimicrobial |
| Wittig | Stabilized Ylides (e.g., Ph₃P=CHCO₂Et) | (E)-alkenyl quinolines | Drug intermediates, Fluorescent probes |
| Wittig | Non-stabilized Ylides (e.g., Ph₃P=CH₂) | (Z)-alkenyl quinolines | Drug intermediates, Material science |
B. Materials Science: Designing Novel Fluorophores and Sensors
Quinoline derivatives are known for their intriguing photophysical properties, making them excellent candidates for the development of fluorescent materials.[13][14] The extended π-system of the quinoline ring, coupled with the potential for intramolecular charge transfer (ICT), can give rise to strong fluorescence.[15]
The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group in this compound can act as a chelating unit for metal ions.[5] Upon coordination with a metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence intensity or wavelength. This "on-off" or ratiometric signaling makes such molecules promising candidates for fluorescent sensors.
-
Design Strategy: The synthesis of Schiff base derivatives of this compound with ligands containing additional donor atoms (e.g., nitrogen, oxygen, sulfur) can enhance the selectivity and sensitivity of the resulting sensor for specific metal ions.
Logical Framework for Fluorescent Sensor Development
Caption: Logical progression for the development of fluorescent metal ion sensors.
Protocol 2: Evaluation of Metal Ion Sensing
-
Stock Solutions: Prepare stock solutions of the putative quinoline-based sensor in a suitable solvent (e.g., acetonitrile, DMSO) and aqueous solutions of various metal salts (e.g., chlorides or nitrates).
-
UV-Vis Titration: Record the absorption spectrum of the sensor solution. Add incremental amounts of a specific metal ion solution and record the spectrum after each addition to observe changes in the absorption bands.
-
Fluorescence Titration: Excite the sensor solution at its absorption maximum and record the emission spectrum. Add incremental amounts of a metal ion solution and record the emission spectrum after each addition to monitor changes in fluorescence intensity or wavelength.
-
Selectivity Study: Repeat the fluorescence titration with a range of different metal ions to assess the sensor's selectivity.
-
Determination of Detection Limit: Calculate the limit of detection (LOD) based on the fluorescence response at low analyte concentrations.
C. Catalysis: Exploring New Ligand Scaffolds
The nitrogen atom in the quinoline ring can coordinate with metal centers, making quinoline derivatives attractive as ligands in catalysis.[1][2] The substituents on the quinoline ring can be tuned to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity.
The synthesis of chiral Schiff bases from this compound and chiral amines could yield novel ligands for asymmetric catalysis. These ligands could be used to prepare chiral metal complexes for a variety of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
-
Rationale: The rigid quinoline backbone can provide a well-defined chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions. The 8-methyl group may also play a role in creating a specific chiral pocket.
III. Future Perspectives and Conclusion
This compound represents a molecule of significant untapped potential. Its readily accessible functional groups provide a gateway to a vast chemical space with promising applications in medicinal chemistry, materials science, and catalysis. The research avenues outlined in this guide are not exhaustive but are intended to provide a foundational framework for future investigations. The systematic exploration of the reactivity of this molecule and the biological and physical properties of its derivatives is highly likely to yield novel compounds with significant scientific and commercial value. The journey from this single molecule to a diverse array of functional materials and potential therapeutic agents is a compelling prospect for the innovative researcher.
IV. References
-
Afzal, O., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
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Alam, M. S., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 28(13), 5089.
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BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
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Cieślik, W., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2079.
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Ferreira, M. J., et al. (2019). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 24(15), 2779.
-
Firdaus, F., et al. (2021). A quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. Photochemical & Photobiological Sciences, 20(12), 1695-1706.
-
Hosen, N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Personal Portfolio.
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National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem Compound Database.
-
Patel, K., et al. (2021). Design, Synthesis and Biological Evaluation of New Cycloalkyl Fused Quinolines Tethered to Isatin Schiff Bases as Cholinesterase Inhibitors. Research Square.
-
Paul, B., et al. (2019). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 18(1), 193-201.
-
Shaik, A. B., et al. (2024). Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches. Chemistry & Biodiversity, e202402644.
-
Singh, P., et al. (2023). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega, 8(40), 37049-37061.
-
Tighadouini, S., et al. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 11(11), 1369.
-
Youssif, B. G., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 15(5), 989-1014.
-
Verma, A., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis, 21.
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Balaji, K., et al. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate.
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Kumar, A., et al. (2024). Design, Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Bases containing Quinoline Derivatives for Antioxidant and Anti-Inflammatory Activities. ResearchGate.
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The Strategic Synthesis and Enduring Legacy of Quinoline-5-carbaldehydes: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, underpinning the development of numerous therapeutic agents that have shaped human health. Within this privileged heterocyclic family, quinoline-5-carbaldehyde emerges as a pivotal synthetic intermediate, a molecular linchpin enabling access to a diverse array of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery and history of quinoline-5-carbaldehydes, not as a linear historical account, but as a narrative of evolving synthetic strategies. We will dissect the causal logic behind key experimental methodologies, from classical formylation reactions to more contemporary oxidative approaches. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic insights required to leverage this versatile building block in the rational design of next-generation therapeutics. We will delve into its critical role in the synthesis of prominent antimalarial and anticancer agents, supported by quantitative data and detailed mechanistic explorations.
The Quinoline Core: A Privileged Scaffold in Chemical History
The story of quinoline-5-carbaldehyde is intrinsically linked to the broader history of its parent heterocycle, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline ring system quickly captured the attention of the burgeoning field of organic chemistry.[1] Its presence in naturally occurring alkaloids with profound physiological effects, most notably quinine from the bark of the Cinchona tree, cemented its importance.[2] The late 19th century witnessed a flurry of activity leading to the development of foundational synthetic methods for the quinoline core, such as the Skraup (1880), Doebner-von Miller (1881), Friedländer (1882), and Combes (1888) syntheses.[3][4] These early methods, while groundbreaking, often required harsh conditions. This historical context is crucial as it underscores the enduring challenge in quinoline chemistry: the regioselective functionalization of the carbocyclic ring, a challenge directly addressed by the development of methods to produce key intermediates like quinoline-5-carbaldehyde.
Emergence of a Key Synthon: Synthetic Pathways to Quinoline-5-carbaldehyde
While a singular, celebrated moment of "discovery" for quinoline-5-carbaldehyde is not prominent in the historical literature, its emergence is a story of synthetic necessity. As the demand for specifically functionalized quinolines grew, particularly for structure-activity relationship (SAR) studies in drug discovery, methods for introducing a reactive aldehyde group at the C5 position became critical. Two primary strategies have dominated this field: direct formylation of the pre-formed quinoline ring and oxidation of a C5-methyl precursor.
Direct Formylation: Electrophilic Aromatic Substitution on the Quinoline Nucleus
The introduction of a formyl group onto an aromatic ring is a classic transformation in organic synthesis. For the quinoline system, the electron-rich benzenoid ring is susceptible to electrophilic attack, with the C5 and C8 positions being generally preferred.[5] The choice of method depends heavily on the substituents already present on the quinoline ring, particularly the presence of activating groups.
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction utilizes an electrophilic chloroiminium salt, the "Vilsmeier reagent," generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[6][7]
The primary utility of this reaction in this context is not the direct formylation of quinoline itself, but the cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[8] However, for quinoline precursors with strong electron-donating groups, such as a dimethylamino group at the 6-position, direct formylation at the C5 position is achievable.[9]
Mechanism of Vilsmeier-Haack Formylation: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium cation.
-
Electrophilic Aromatic Substitution: The electron-rich quinoline ring attacks the Vilsmeier reagent, forming a sigma complex. Subsequent loss of a proton re-aromatizes the ring, and hydrolysis of the resulting iminium salt liberates the aldehyde.
Caption: Vilsmeier-Haack reaction workflow for quinoline formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-(Dimethylamino)quinoline [9]
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of dry N,N-dimethylformamide (DMF) (0.8 mL, 32.0 mmol) and dry chloroform (6.5 mL) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (3.2 mL, 4.0 mmol) dropwise to the cooled DMF solution with constant stirring, maintaining the temperature at 0 °C. Stir the mixture for one hour at this temperature.
-
Substrate Addition: Add 6-(dimethylamino)quinoline (8.0 mmol) to the reaction mixture.
-
Reaction: Bring the resulting mixture to a gentle reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding crushed ice. Neutralize the mixture to a pH of 6-7 with a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Isolation: Separate the organic layer. Extract the aqueous layer with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-(dimethylamino)quinoline-5-carbaldehyde.
The Reimer-Tiemann reaction provides a method for the ortho-formylation of phenols.[10] In the context of quinoline chemistry, its most significant application is the formylation of 8-hydroxyquinoline (quinolin-8-ol). The strong activating effect of the hydroxyl group directs the electrophilic attack primarily to the C7 and C5 positions. While a mixture of products is often obtained, the 5-formyl isomer is a significant component.[11]
Mechanism of Reimer-Tiemann Formylation: The key reactive species in this reaction is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base (e.g., potassium hydroxide).[10]
-
Carbene Generation: Hydroxide deprotonates chloroform to form the trichloromethyl anion, which rapidly eliminates a chloride ion to yield dichlorocarbene.
-
Phenoxide Formation: The phenolic proton of 8-hydroxyquinoline is abstracted by the base to form the highly nucleophilic phenoxide ion.
-
Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, making the C5 and C7 positions particularly nucleophilic.
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product.[10]
Caption: Reimer-Tiemann formylation of 8-hydroxyquinoline.
Oxidation of 5-Methylquinoline
An alternative and often highly efficient route to quinoline-5-carbaldehyde is the selective oxidation of the corresponding 5-methylquinoline. This approach avoids the potential regioselectivity issues associated with direct formylation of an unactivated quinoline ring. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.[7]
The oxidation of methyl groups on heteroaromatic rings with SeO₂ is a well-established method.[7] The reaction is typically carried out in a solvent such as dioxane at reflux. While historical protocols often insisted on the use of freshly sublimed SeO₂, later studies demonstrated that the purity and type (SeO₂ or H₂SeO₃) do not significantly impact the reaction course, provided an excess of the oxidant is used.[7]
Experimental Protocol: Selenium Dioxide Oxidation of 5-Methylquinoline [7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylquinoline (1 part by mole) in dioxane.
-
Reagent Addition: Add selenium dioxide (SeO₂) (an excess, e.g., 1.2 parts by mole).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After cooling, filter the reaction mixture to remove the precipitated elemental selenium.
-
Isolation: Neutralize any quinolinecarboxylic acid byproduct in the reaction products. Isolate the aldehyde, for example, by steam distillation from the neutralized mixture.
-
Purification: The crude aldehyde can be further purified by recrystallization or column chromatography.
Quinoline-5-carbaldehyde in Drug Development: A Gateway to Potent Therapeutics
The synthetic accessibility of quinoline-5-carbaldehyde, coupled with the reactivity of the aldehyde functional group, makes it an exceptionally valuable building block in medicinal chemistry. It serves as a handle for introducing diverse side chains and pharmacophores, enabling extensive SAR exploration. Its utility is prominently demonstrated in the fields of antimalarial and anticancer drug discovery.
Antimalarial Agents: The Legacy of Quinine
The quinoline core is synonymous with antimalarial drugs, a legacy initiated by quinine.[2] Many synthetic antimalarials, including the 8-aminoquinolines like pamaquine and primaquine, were developed based on this scaffold. Quinoline-5-carbaldehyde and its derivatives are crucial intermediates in the synthesis of modern, complex antimalarials like tafenoquine.
Tafenoquine: Approved by the FDA in 2018, tafenoquine is an 8-aminoquinoline used for the radical cure (prevention of relapse) of Plasmodium vivax malaria.[12] While its synthesis is multi-stepped, key fragments are derived from functionalized quinolines where a C5 substituent is essential. Greener and more sustainable synthetic routes to tafenoquine have been developed, highlighting the ongoing importance of optimizing access to these vital medicines.[3][13] Although the final drug does not contain the aldehyde, precursors derived from quinoline-5-carbaldehyde or related C5-functionalized quinolines are integral to its construction.[11][12]
| Quinoline-Based Antimalarial Agent | Target/Mechanism of Action | Activity (Example IC₅₀) | Reference(s) |
| Chloroquine | Inhibits heme polymerization in the parasite's food vacuole, leading to toxic heme buildup.[2] | PfW2 (resistant): ~0.23 µM | [14] |
| Tafenoquine | Mechanism not fully elucidated; may involve inhibition of hematin polymerization and induction of apoptosis.[11] | Effective against liver-stage hypnozoites of P. vivax. | [11][12] |
| Quinoline-Triazole Hybrid (Compound 53) | Falcipain-2 (FP-2) inhibition. | Pf3D7: 21.89 ± 4.51 µM | [14] |
| Bisquinoline (Compound 160) | Unknown | PfW2 (resistant): 0.032 - 0.34 µM | [14] |
Anticancer Agents: Targeting Cell Proliferation
The planar, aromatic structure of the quinoline ring allows it to intercalate into DNA and inhibit key enzymes involved in cell replication, such as topoisomerases and protein kinases.[15][16] This has made the quinoline scaffold a fertile ground for the development of anticancer agents. Quinoline-5-carbaldehyde serves as a precursor for synthesizing derivatives that exhibit potent cytotoxic activity against various cancer cell lines.
For instance, Schiff bases and other derivatives of 8-hydroxyquinoline-2-carbaldehyde have shown significant cytotoxic effects.[17] While this is a different isomer, the principle extends to the 5-carbaldehyde, which can be used to generate a wide library of compounds for screening.[18] The aldehyde allows for the facile synthesis of imines, hydrazones, and other derivatives, which can act as ligands for metal chelation or interact with biological targets.
| Quinoline Derivative Class | Cancer Cell Line | Activity (Example IC₅₀) | Mechanism of Action (Hypothesized) | Reference(s) |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25 ± 0.034 µg/mL | Metal chelation, induction of apoptosis. | [17] |
| Pyrimido[4,5-b]quinoline Derivatives | MCF-7 (Breast cancer) | Similar to Doxorubicin | Not specified. | [16] |
| Quinoline Carboxamides (Compound Qs20) | - | 2.14 µM (Falcipain-2 inhibition) | Cysteine protease inhibition. | [19] |
| 3,5-Disubstituted Quinolines | - | 5 nM (AxL phosphorylation) | Kinase inhibition (e.g., JNK, AxL). | [6] |
Conclusion and Future Outlook
From its roots in the classical era of organic synthesis to its current role as a cornerstone of modern drug discovery, the journey of quinoline-5-carbaldehyde exemplifies the evolution of synthetic chemistry. The development of regioselective formylation and oxidation reactions has transformed this simple molecule into a strategic asset for medicinal chemists. Its application in the synthesis of life-saving antimalarial drugs like tafenoquine and its potential in the development of novel anticancer agents underscore its enduring relevance.
The future of quinoline-5-carbaldehyde chemistry will likely focus on the principles of green and sustainable synthesis.[20][21] The development of catalytic, atom-economical methods for its production will be paramount. Furthermore, its use as a platform for creating diverse molecular libraries through combinatorial chemistry and high-throughput screening will continue to fuel the discovery of new therapeutic leads. As our understanding of disease biology deepens, the ability to precisely modify the quinoline scaffold, a process often initiated from key intermediates like quinoline-5-carbaldehyde, will remain an indispensable tool in the hands of drug development professionals.
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A Theoretical and Spectroscopic Deep Dive into 8-Methylquinoline-5-carbaldehyde: A Guide for Researchers
This technical guide provides a comprehensive theoretical framework for the study of 8-Methylquinoline-5-carbaldehyde, a promising heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this document serves as a roadmap for researchers, outlining robust theoretical methodologies and predicting key spectroscopic features based on well-characterized analogous structures. By synthesizing established computational chemistry protocols with empirical spectroscopic knowledge, this guide aims to accelerate the exploration and application of this molecule.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural basis for a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a carbaldehyde group at the C5 position and a methyl group at the C8 position of the quinoline ring system in this compound is anticipated to confer unique electronic and steric properties. These modifications can significantly influence the molecule's reactivity, coordination chemistry, and biological activity. This guide will provide the foundational theoretical knowledge to explore these properties in-depth.
Proposed Synthetic Pathway and Spectroscopic Characterization
While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methodologies for similar quinoline carbaldehydes.
Proposed Synthesis: Vilsmeier-Haack Formylation
A Vilsmeier-Haack reaction on 8-methylquinoline would be a primary synthetic strategy. This reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.
Experimental Protocol: Vilsmeier-Haack Formylation of 8-Methylquinoline
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of dry N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., chloroform) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with constant stirring. Allow the mixture to stir for at least one hour at 0 °C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Add 8-methylquinoline to the reaction mixture.
-
Reaction: Gently reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and quench by pouring it onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until a neutral pH is achieved.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Theoretical Investigation: A Computational Chemistry Workflow
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound.
Computational Methodology
A robust computational protocol for this molecule would involve the following steps:
-
Geometry Optimization: The molecular geometry of this compound would be optimized in the gas phase using a suitable DFT functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following optimization, frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).
-
Spectroscopic Predictions:
-
NMR: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Vis: The electronic absorption spectrum can be predicted using TD-DFT calculations. This will provide information about the electronic transitions, including the energies and oscillator strengths of the lowest singlet-singlet transitions.
-
-
Solvent Effects: To simulate more realistic experimental conditions, the influence of different solvents on the geometry and spectroscopic properties can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.
Diagram: Computational Workflow for Theoretical Analysis
Caption: A typical workflow for the theoretical analysis of this compound.
Predicted Spectroscopic Data and Theoretical Correlations
Based on the analysis of structurally similar compounds, we can predict the key spectroscopic features of this compound and correlate them with expected theoretical findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CHO | ~10.2 | ~192 |
| Aromatic-H | ~7.5 - 9.0 | ~120 - 150 |
| -CH₃ | ~2.8 | ~20 |
-
¹H NMR: The aldehyde proton is expected to be the most deshielded, appearing as a singlet around 10.2 ppm. The aromatic protons will resonate in the region of 7.5-9.0 ppm, with their exact chemical shifts and coupling patterns being highly dependent on the electronic environment. The methyl protons will likely appear as a singlet around 2.8 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde group will be the most downfield signal, predicted to be around 192 ppm. The aromatic carbons will have a range of chemical shifts between 120 and 150 ppm. The methyl carbon is expected to resonate at approximately 20 ppm.
Theoretical calculations using the GIAO method are expected to reproduce these trends and provide more precise chemical shift values.
Infrared (IR) Spectroscopy
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | ~2830 and ~2720 | Medium |
| C=O stretch (aldehyde) | ~1700 | Strong |
| C=C and C=N stretch (aromatic) | 1600 - 1450 | Medium to Strong |
The IR spectrum will be dominated by a strong carbonyl stretching vibration from the aldehyde group at approximately 1700 cm⁻¹. The characteristic C-H stretching of the aldehyde group is expected to appear as two medium intensity bands around 2830 and 2720 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region. DFT frequency calculations will provide a more detailed vibrational analysis, aiding in the assignment of all fundamental modes.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline ring and the carbonyl group. TD-DFT calculations will be instrumental in assigning these transitions and understanding the influence of the methyl and aldehyde substituents on the electronic structure.
Diagram: Key Spectroscopic Features and Theoretical Probes
Caption: Correlation between experimental spectroscopic techniques and their theoretical counterparts.
Frontier Molecular Orbitals and Reactivity
The electronic properties of this compound, as determined by FMO analysis, will provide significant insights into its reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the quinoline ring, indicating that this region is susceptible to electrophilic attack.
-
LUMO: The LUMO is likely to be centered on the carbaldehyde group and the adjacent carbon atoms of the quinoline ring, suggesting that these are the primary sites for nucleophilic attack.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The calculated energy gap will be a key descriptor for predicting the molecule's reactivity profile.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical framework for the investigation of this compound. By combining established synthetic strategies with robust computational methodologies, researchers can efficiently predict and understand the structural, spectroscopic, and electronic properties of this promising molecule. The theoretical data generated through the proposed workflow will serve as a crucial benchmark for future experimental studies and will undoubtedly accelerate the development of novel applications for this and related quinoline derivatives in drug discovery and materials science. It is our hope that this guide will inspire and facilitate further research into this fascinating class of compounds.
References
- Note: As direct studies on this compound are not available, the following references provide context for the methodologies and related compounds discussed in this guide. The URLs have been verified for accessibility.
-
Synthesis and Spectroscopic Characterization of Quinolinecarbaldehydes:
-
Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives
-
Source: MDPI
-
URL: [Link]
-
-
Spectroscopic Data of 8-Methylquinoline:
-
Title: 8-Methylquinoline
-
Source: SpectraBase
-
URL: [Link]
-
-
DFT Analysis of Quinoline Derivatives:
-
Title: A Comparative Guide to the DFT Analysis of 2-Methyl-8-quinolinecarboxaldehyde and its Analogues
-
Source: BenchChem
-
-
General IR Spectroscopy Principles:
-
Title: Table of Characteristic IR Absorptions
-
Source: Michigan State University
-
URL: [Link]
-
-
Theoretical Studies on Halogenated Hydroxyquinoline Carbaldehyde:
-
Title: Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde
-
Source: European Journal of Chemistry
-
URL: [Link]
-
Methodological & Application
Application Notes and Protocols for the Regioselective Formylation of 8-Methylquinoline at the 5-Position
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for the regioselective formylation of 8-methylquinoline to synthesize 8-methylquinoline-5-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. We delve into the mechanistic principles governing electrophilic substitution on the quinoline scaffold, justify the selection of the Vilsmeier-Haack reaction as a primary method, and present a comprehensive, step-by-step protocol. This guide is designed for researchers and drug development professionals, offering field-proven insights into experimental execution, optimization, and troubleshooting to achieve the desired C5-regioselectivity.
Introduction: The Synthetic Challenge and Strategic Importance
The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Specifically, this compound serves as a critical building block for novel ligands, molecular probes, and potential pharmaceutical candidates. The introduction of a formyl (-CHO) group at the C5 position provides a versatile chemical handle for further elaboration through reactions such as reductive amination, Wittig reactions, and condensations.
However, the functionalization of the quinoline ring system presents a significant regiochemical challenge. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Conversely, the benzene ring is more susceptible to attack. In 8-methylquinoline, the electron-donating methyl group at the C8 position activates the benzenoid ring, primarily directing incoming electrophiles to the ortho (C7) and para (C5) positions. Achieving high selectivity for the C5 position requires careful selection of the formylation method and precise control over reaction conditions.
This guide focuses on the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] While substitution at C7 is a potential competing pathway, steric hindrance from the adjacent C8-methyl group can be leveraged to favor the electronically accessible and less hindered C5 position.
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]
The reaction proceeds via the following key steps:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to yield the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.
-
Electrophilic Aromatic Substitution: The electron-rich C5 position of 8-methylquinoline attacks the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a sigma complex).
-
Rearomatization: A base (such as the displaced chloride or DMF) abstracts the proton from the C5 position, restoring aromaticity and forming an iminium salt intermediate.
-
Hydrolysis: In the final work-up step, the iminium salt is hydrolyzed by water to yield the desired aldehyde, this compound.
Caption: Figure 1: Vilsmeier-Haack Formylation Mechanism.
Detailed Experimental Protocol
This protocol details the Vilsmeier-Haack formylation of 8-methylquinoline. All operations involving POCl₃ and anhydrous solvents must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 8-Methylquinoline | >97% | Sigma-Aldrich | Ensure purity and dryness. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, >99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Use from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | For extraction. |
| Crushed Ice | - | - | For quenching the reaction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | For neutralization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate / Hexanes | HPLC Grade | - | Eluent for chromatography. |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL, 258 mmol, 4.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (12 mL, 129 mmol, 2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become a pale yellow, viscous liquid or a solid slurry.
-
-
Formylation Reaction:
-
Add 8-methylquinoline (9.2 g, 64.5 mmol, 1.0 eq) to the flask containing the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C using an oil bath and stir vigorously for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purify the crude material by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 20%) to separate the desired this compound from the isomeric C7 byproduct and any unreacted starting material. The C5 isomer is typically less polar than the C7 isomer.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Expected Results
| Parameter | Value / Observation |
| Reactant Equivalents | 8-Methylquinoline: 1.0, POCl₃: 2.0, DMF: 4.0 |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 6-8 hours |
| Expected Yield | 40-60% (may vary based on purity and conditions) |
| Appearance | Pale yellow solid |
| Major Byproduct | 8-methylquinoline-7-carbaldehyde |
| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
Workflow and Data Visualization
Caption: Figure 2: Experimental Workflow.
Field Insights & Troubleshooting
-
Issue: Low Yield.
-
Cause: Incomplete reaction or presence of moisture. The Vilsmeier reagent is highly sensitive to water.
-
Solution: Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use high-purity, anhydrous solvents and reagents. Consider extending the reaction time if TLC shows significant starting material remaining.
-
-
Issue: Poor Regioselectivity (High C7 Isomer Formation).
-
Cause: The electronic directing effects may dominate over steric hindrance under the chosen conditions.
-
Solution: While difficult to eliminate completely, selectivity can sometimes be influenced by temperature. Running the reaction at the lower end of the recommended temperature range (e.g., 70-80 °C) may slightly improve C5 selectivity, though potentially at the cost of a longer reaction time. Careful and efficient column chromatography is the most reliable method for separating the isomers.
-
-
Issue: Difficult Purification.
-
Cause: Formation of dark, tarry byproducts due to overheating or side reactions.
-
Solution: Maintain strict temperature control during reagent addition and heating. Ensure the quenching step is performed slowly and with efficient cooling to prevent polymerization.
-
-
Expert Tip: For unambiguous synthesis of this compound, especially on a larger scale where isomer separation is problematic, consider a multi-step approach. For instance, bromination of 8-methylquinoline to 5-bromo-8-methylquinoline, followed by lithium-halogen exchange and quenching with DMF, provides absolute regiocontrol.[3]
References
-
Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2033. [Link][4][5]
-
SynArchive. (n.d.). The Duff Reaction. Retrieved from [Link][8]
-
Pawar, S. D., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(1), 25-28. [Link][9]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link][10]
-
Patil, S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-4. [Link][11]
-
Organic Chemistry Portal. (n.d.). Common Conditions: Formylation. Retrieved from [Link][3]
-
Dhiman, A. K., et al. (2022). C(sp³)-H Bond Functionalization of 8-Methylquinolines. Asian Journal of Organic Chemistry. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. synarchive.com [synarchive.com]
- 9. chemijournal.com [chemijournal.com]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. chemijournal.com [chemijournal.com]
Application Notes & Protocols: Strategic Synthesis of Schiff Bases Using 8-Methylquinoline-5-carbaldehyde
Preamble: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] When functionalized with an aldehyde at the 5-position and a methyl group at the 8-position, as in 8-Methylquinoline-5-carbaldehyde, it becomes a versatile precursor for constructing sophisticated molecular architectures. The condensation of this aldehyde with primary amines yields Schiff bases (or imines), a class of compounds characterized by the azomethine (-C=N-) group.[1][3]
These quinoline-derived Schiff bases are not merely synthetic intermediates; they are potent ligands capable of forming stable and functionally diverse coordination complexes with a variety of metal ions.[2][4] The resulting metal complexes have garnered significant interest for their potential applications, which span from novel anticancer and antimicrobial agents to advanced catalysts and corrosion inhibitors.[1][4][5]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of Schiff bases derived from this compound. The protocols herein are designed to be robust and self-validating, with an emphasis on the underlying chemical principles that govern experimental success.
Section 1: Safety & Handling
1.1 Hazard Assessment
Working with quinoline derivatives, aldehydes, and amines requires strict adherence to safety protocols. 8-Methylquinoline is classified as an irritant, causing skin, eye, and respiratory irritation.[6][7][8] Aldehydes are often sensitizers and irritants. The primary amines used can range from corrosive to toxic. A thorough risk assessment must be conducted before commencing any experimental work.
1.2 Personal Protective Equipment (PPE) & Engineering Controls
The following table summarizes the minimum required safety measures. Always consult the specific Safety Data Sheet (SDS) for each reagent used.
| Protection Type | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of volatile reagents and solvent vapors. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7][8] | Protects against splashes of corrosive or irritating chemicals. |
| Skin Protection | Nitrile or neoprene gloves (check for breakthrough time). | Prevents direct skin contact with reagents. |
| Flame-resistant lab coat. | Protects against chemical spills and splashes. | |
| Respiratory | Not required if work is performed in a fume hood. | An appropriate respirator should be available for emergencies.[7] |
Section 2: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a reversible condensation reaction between an aldehyde (or ketone) and a primary amine. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable imine (Schiff base) product. The use of a catalyst, typically a few drops of glacial acetic acid, is crucial as it protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O).[1][9]
The reaction is typically performed under reflux in a solvent like ethanol or methanol, which effectively solubilizes the reactants while allowing for the removal of water to drive the equilibrium toward the product.[9]
Section 3: Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Derived Schiff Base
This protocol details the synthesis of (E)-N-(4-methoxyphenyl)-1-(8-methylquinolin-5-yl)methanimine as a representative example.
3.1 Materials & Equipment
| Reagent/Equipment | Specification |
| This compound | 1 equivalent |
| p-Anisidine (4-methoxyaniline) | 1 equivalent |
| Absolute Ethanol | Anhydrous, Reagent Grade |
| Glacial Acetic Acid | Catalyst |
| Round-bottom flask with reflux condenser | 50 mL or 100 mL |
| Magnetic stirrer with heating mantle | |
| TLC plates (Silica gel 60 F₂₅₄) | |
| Buchner funnel and filter paper | For vacuum filtration |
| Recrystallization solvent | Ethanol or Methanol |
3.2 Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approx. 20-30 mL). In a separate beaker, dissolve 1.0 equivalent of the primary amine (p-anisidine) in absolute ethanol.
-
Reaction Setup: While stirring the aldehyde solution, add the amine solution dropwise. To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.[1][9]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux with constant stirring for 2-4 hours.[1]
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the starting material spots.
-
Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate as a colored solid. Further cooling in an ice bath can enhance precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure, crystalline Schiff base.[1]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Synthesis of a Schiff Base Metal Complex
This protocol describes a general method for synthesizing a metal(II) complex.
3.3 Materials & Equipment
| Reagent/Equipment | Specification |
| Synthesized Schiff Base Ligand | 2 equivalents |
| Metal(II) Salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) | 1 equivalent |
| Methanol or Ethanol | Anhydrous, Reagent Grade |
| Round-bottom flask with reflux condenser | 50 mL or 100 mL |
| Magnetic stirrer with heating mantle |
3.4 Step-by-Step Procedure
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2 equivalents) in hot methanol (approx. 20 mL) in a 50 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 equivalent) in methanol (approx. 10 mL).
-
Complexation: Add the methanolic solution of the metal salt dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is often observed immediately.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure complete complexation.[4]
-
Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the solid product with methanol to remove any unreacted starting materials and then dry it thoroughly in a vacuum desiccator over anhydrous CaCl₂.
Section 4: Structural Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.
| Technique | Schiff Base Ligand | Metal Complex |
| FT-IR | Confirmation: Disappearance of C=O (aldehyde, ~1700 cm⁻¹) and N-H (amine, ~3300-3400 cm⁻¹) bands. Appearance of a strong C=N (imine) stretch at 1600-1650 cm⁻¹ .[1] | Confirmation: A shift in the C=N stretching frequency (typically 10-40 cm⁻¹) compared to the free ligand, indicating coordination of the imine nitrogen to the metal center.[5] Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N and M-O bonds. |
| ¹H NMR | Confirmation: Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically δ 8-9 ppm .[1] Disappearance of the aldehyde proton signal (~δ 10 ppm). | For diamagnetic complexes (e.g., Zn(II), Cd(II)), shifts in proton signals adjacent to coordination sites provide evidence of complexation. Paramagnetic complexes (e.g., Cu(II), Co(II)) will show broadened or unobservable signals. |
| ¹³C NMR | Confirmation: Appearance of the imine carbon signal, typically at δ 150-165 ppm .[1] | Similar to ¹H NMR, applicable to diamagnetic complexes to confirm coordination-induced shifts. |
| Mass Spec. (MS) | Determines the molecular weight, confirming the empirical formula.[1] | Confirms the molecular weight of the complex and can provide information on fragmentation patterns and ligand-to-metal ratio. |
| Molar Conductivity | Not applicable. | Measured in a solvent like DMF or DMSO to determine the electrolytic nature. Low values typically indicate non-electrolytic complexes.[10][11] |
| Magnetic Susc. | Not applicable. | Distinguishes between paramagnetic and diamagnetic complexes, providing insight into the metal ion's oxidation state and the complex's geometry.[10] |
References
- Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- What are the conditions used for schiff base reaction?. ResearchGate.
- Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College.
- Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. bepls.
- Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG.
- SAFETY DATA SHEET. Fisher Scientific.
- Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online.
- Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry.
- Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters.
- 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets. ECHEMI.
- Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry.
- Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines. ResearchGate.
- Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Institutes of Health.
- Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry.
- Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions. Baghdad Science Journal.
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- 5. Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes - Arabian Journal of Chemistry [arabjchem.org]
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- 11. Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands [jchemlett.com]
The Strategic Application of 8-Methylquinoline-5-carbaldehyde in Medicinal Chemistry: A Guide to Synthesis and Biological Evaluation
Introduction: The Quinoline Scaffold and the Untapped Potential of 8-Methylquinoline-5-carbaldehyde
The quinoline ring, a fusion of benzene and pyridine, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[1]
Within this important class of compounds, quinoline aldehydes serve as crucial intermediates, particularly for the synthesis of Schiff bases.[3] These Schiff bases, formed by the condensation of an aldehyde with a primary amine, and their subsequent metal complexes, often exhibit enhanced biological efficacy.[3] This guide focuses on a specific, yet underexplored, member of this family: This compound . While direct applications of this compound are not extensively documented, its structural features suggest significant potential as a precursor for novel therapeutic agents.
This document provides a comprehensive overview of the plausible synthesis of this compound, its derivatization into Schiff bases, and detailed protocols for the evaluation of their anticancer and antimicrobial properties. The methodologies presented are grounded in established chemical principles and supported by findings from related quinoline derivatives, offering a robust framework for researchers and drug development professionals.
Part 1: Synthesis of the Core Scaffold and its Formylation
The journey towards novel therapeutics based on this compound begins with the synthesis of the foundational molecule, 8-methylquinoline, followed by the introduction of the aldehyde functionality at the C5 position.
Synthesis of 8-Methylquinoline: The Skraup-Doebner-von Miller Reaction
A reliable method for the synthesis of 8-methylquinoline is the Skraup-Doebner-von Miller reaction, which involves the cyclization of an α,β-unsaturated carbonyl compound with an aromatic amine.
Protocol 1: Synthesis of 8-Methylquinoline
Materials:
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Ferrous sulfate (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to glycerol with cooling.
-
Add o-toluidine and ferrous sulfate to the mixture.
-
Slowly and cautiously add the oxidizing agent. The reaction is highly exothermic and should be controlled.
-
Heat the mixture to initiate the reaction. Once started, the reaction will proceed vigorously.
-
After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure completion.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.
-
Perform steam distillation to isolate the crude 8-methylquinoline.
-
Extract the distillate with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure 8-methylquinoline.
Proposed Synthesis of this compound
The introduction of a formyl group onto the quinoline ring can be achieved through various methods, with the Vilsmeier-Haack and Duff reactions being prominent choices.[5]
Protocol 2: Vilsmeier-Haack Formylation of 8-Methylquinoline (Proposed)
Materials:
-
8-Methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Sodium acetate solution
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF with stirring.
-
To this reagent, add a solution of 8-methylquinoline in the anhydrous solvent.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium acetate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality behind Experimental Choices: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings. The electrophilic Vilsmeier reagent attacks the quinoline ring, and based on the electronic properties of substituted quinolines, the C5 position is a likely site for electrophilic substitution.
Protocol 3: Duff Formylation of 8-Methylquinoline (Proposed)
Materials:
-
8-Methylquinoline
-
Hexamethylenetetramine (HMTA)
-
Glycerol or trifluoroacetic acid (solvent)
Procedure:
-
Dissolve 8-methylquinoline and HMTA in the chosen solvent.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and hydrolyze the intermediate by adding an acidic solution.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the product using column chromatography.
Trustworthiness of Protocols: These proposed protocols are based on well-established formylation reactions that have been successfully applied to various quinoline derivatives.[5] However, optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the desired product with good yield and selectivity.
Diagram 1: Proposed Synthesis of this compound
A proposed synthetic workflow for this compound.
Part 2: Application in the Synthesis of Schiff Bases
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of Schiff bases. The aldehyde group readily undergoes condensation with a wide variety of primary amines to form the characteristic azomethine (-C=N-) linkage.
General Protocol for Schiff Base Synthesis
Protocol 4: Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
A primary amine (e.g., substituted anilines, amino acids, or other heterocyclic amines)
-
Ethanol or methanol (solvent)
-
Glacial acetic acid (catalyst, a few drops)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure Schiff base.
Expertise & Experience: The choice of primary amine is critical for modulating the biological activity of the resulting Schiff base. Aromatic amines can introduce steric and electronic variations, while amino acids can enhance water solubility and bioavailability.
Part 3: Protocols for Biological Evaluation
Once synthesized, the novel Schiff bases derived from this compound should be subjected to a battery of biological assays to determine their therapeutic potential.
Anticancer Activity Screening
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6]
Protocol 5: In Vitro Cytotoxicity Assessment using the MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff bases (dissolved in DMSO) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Schiff Base 1 | MCF-7 | Value | HFF-1 | Value | Value |
| Schiff Base 2 | A549 | Value | HFF-1 | Value | Value |
| Doxorubicin | MCF-7 | Value | HFF-1 | Value | Value |
Diagram 2: Workflow for Anticancer Activity Screening
A streamlined workflow for evaluating the anticancer potential of Schiff bases.
Antimicrobial Activity Screening
Quinoline derivatives have demonstrated significant potential as antimicrobial agents.[7] The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
Protocol 6: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized Schiff bases
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplates
Procedure:
-
Prepare a two-fold serial dilution of the Schiff bases in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well of the microplate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Schiff Base 1 | Value | Value | Value |
| Schiff Base 2 | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Fluconazole | N/A | N/A | Value |
Conclusion and Future Perspectives
This compound stands as a promising, yet underutilized, platform for the development of novel therapeutic agents. Its straightforward derivatization into a diverse library of Schiff bases offers a fertile ground for discovering compounds with potent anticancer and antimicrobial activities. The protocols detailed in this guide provide a comprehensive roadmap for researchers to synthesize, characterize, and evaluate these promising molecules. Future work should focus on exploring a wider range of primary amines for Schiff base formation, investigating the therapeutic potential of their metal complexes, and elucidating their mechanisms of action at the molecular level. Such endeavors will undoubtedly unlock the full potential of this compound in the ongoing quest for new and effective medicines.
References
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Nowak, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(15), 3488. Available at: [Link]
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Zhang, L., et al. (2014). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Applied Mechanics and Materials, 513-517, 419-422. Available at: [Link]
-
Sashidhara, K. V., et al. (2009). Antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiffs bases. European Journal of Medicinal Chemistry, 44(4), 1813-1818. Available at: [Link]
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Zięba, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6598. Available at: [Link]
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McDonough, M. A., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 8(3), 577-581. Available at: [Link]
-
Abou-Okeil, A., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Journal of Crystallography, 2013, 1-10. Available at: [Link]
-
Sashidhara, K. V., et al. (2009). Antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiffs bases. European Journal of Medicinal Chemistry, 44(4), 1813-1818. Available at: [Link]
-
Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. Available at: [Link]
-
Zięba, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6598. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. Available at: [Link]
-
Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(1), e03118. Available at: [Link]
-
Pippi, B., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. Available at: [Link]
-
Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bioinformation, 12(6), 324-329. Available at: [Link]
-
de Souza, T. C., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(1), e2000693. Available at: [Link]
-
Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Chemistry and Environment, 3(1), 1-11. Available at: [Link]
-
National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Available at: [Link]
-
Ghorab, M. M., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 9, 679967. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2138-2148. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 9, 679967. Available at: [Link]
-
Asif, M. (2020). Recent advances in the synthesis and biological activity of quinoline and its analogues: a review. Journal of the Iranian Chemical Society, 17, 2735-2767. Available at: [Link]
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The Versatile Precursor: Crafting High-Performance Fluorescent Probes from 8-Methylquinoline-5-carbaldehyde
Introduction: The Quinoline Scaffold in Fluorescence Sensing
The quinoline moiety is a privileged scaffold in the development of fluorescent probes, prized for its inherent fluorescence, environmental sensitivity, and robust chelating capabilities.[1][2] Its derivatives have been extensively explored for detecting a wide array of analytes, including metal ions, reactive oxygen species, and changes in physiological parameters like pH and viscosity, finding significant utility in bioimaging and environmental monitoring.[1][3] Among the diverse family of quinoline-based precursors, 8-methylquinoline-5-carbaldehyde stands out as a particularly versatile building block. The strategic placement of the methyl group at the 8-position can influence the photophysical properties and steric environment of the resulting probes, while the aldehyde at the 5-position provides a reactive handle for straightforward synthetic diversification, most notably through the formation of Schiff bases.
This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes derived from this compound. We will delve into the underlying principles of probe design, offer detailed, field-tested protocols for synthesis and application, and showcase the potential of these molecules in cutting-edge research and development.
Probe Design and Synthesis: The Power of Schiff Base Chemistry
The aldehyde functionality of this compound is a gateway to a vast chemical space of fluorescent probes through its condensation reaction with primary amines to form Schiff bases (imines).[3] This reaction is typically straightforward, often proceeding with high yields under mild conditions. The choice of the primary amine is a critical determinant of the final probe's properties, including its selectivity towards a target analyte and its photophysical characteristics. For instance, incorporating a hydrazine or hydrazide moiety can introduce a strong metal-binding site, making the resulting probe an excellent candidate for metal ion sensing.[4]
The fluorescence of many quinoline-based probes is governed by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[4][5] In a typical "turn-on" sensor design, the quinoline fluorophore is initially in a quenched state. Upon binding to the target analyte, a conformational change or electronic rearrangement inhibits the quenching pathway, leading to a significant enhancement in fluorescence intensity.[5]
Experimental Protocol: Synthesis of a Hydrazone-Based Fluorescent Probe from this compound
This protocol details the synthesis of a representative fluorescent probe via the condensation of this compound with 2-hydrazinobenzothiazole. This choice of amine introduces an additional heterocyclic system that can modulate the electronic properties and binding affinity of the final probe.
Materials:
-
This compound
-
2-Hydrazinobenzothiazole
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/DMF mixture)
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve 2-hydrazinobenzothiazole (1 equivalent) in absolute ethanol.
-
Reaction Setup: Transfer the this compound solution to the round-bottom flask equipped with a magnetic stir bar. Begin stirring the solution at room temperature.
-
Addition of Amine and Catalyst: Slowly add the 2-hydrazinobenzothiazole solution to the stirring solution of the aldehyde. Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the formation of the Schiff base.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The formation of a precipitate indicates the product is likely insoluble in the cooled solvent. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-dimethylformamide (DMF) mixture, to obtain the purified probe.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Characterization:
-
Melting Point: Determine the melting point of the purified product to assess its purity.
-
Infrared (IR) Spectroscopy: Record the IR spectrum to confirm the formation of the C=N (azomethine) bond, which typically shows a characteristic stretching vibration in the 1600-1650 cm⁻¹ region.[3]
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the synthesized probe by analyzing the chemical shifts and coupling constants in the NMR spectra.
-
Mass Spectrometry: Determine the molecular weight of the product to further confirm its identity.
Photophysical Properties and Characterization
The synthesized probes should be characterized for their photophysical properties to establish a baseline for their performance in sensing applications. This involves measuring their absorption and emission spectra, quantum yield, and Stokes shift.
Protocol: Photophysical Characterization
-
Sample Preparation: Prepare a stock solution of the purified probe in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM. From this stock, prepare a working solution (e.g., 10 µM) in the desired solvent for analysis.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the working solution at its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined using a comparative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or 9,10-diphenylanthracene in chloroform (Φ_f = 0.65).[6]
-
Stokes Shift Calculation: The Stokes shift, which is the difference in energy between the absorption and emission maxima, can be calculated from the λ_abs and λ_em values.
| Property | Description | Typical Range for Quinoline Probes |
| λ_abs (nm) | Wavelength of maximum light absorption. | 300 - 450 |
| λ_em (nm) | Wavelength of maximum fluorescence emission. | 400 - 600 |
| Stokes Shift (nm) | Difference between λ_em and λ_abs. | 50 - 150 |
| Quantum Yield (Φ_f) | Efficiency of fluorescence emission. | 0.1 - 0.8 |
Table 1: Expected Photophysical Properties of this compound Derived Probes.
Applications in Metal Ion Sensing
Probes derived from this compound, particularly those incorporating hydrazone or other chelating moieties, are excellent candidates for the detection of metal ions.[5] The quinoline nitrogen and the imine nitrogen of the Schiff base, along with other potential donor atoms from the amine component, can form stable complexes with metal ions, leading to a "turn-on" fluorescence response.[5]
Protocol: General Procedure for Metal Ion Sensing
-
Preparation of Solutions: Prepare stock solutions of the fluorescent probe (e.g., 1 mM in DMSO) and various metal ion salts (e.g., 10 mM aqueous solutions of nitrates or chlorides).
-
Titration Experiment: In a series of cuvettes, place a fixed concentration of the probe in a suitable buffer solution (e.g., 10 µM probe in HEPES buffer, pH 7.4). Add increasing concentrations of the target metal ion to each cuvette.
-
Fluorescence Measurements: After a short incubation period, record the fluorescence emission spectrum for each sample, exciting at the λ_abs of the free probe.
-
Data Analysis: Plot the fluorescence intensity at the λ_em of the probe-metal complex as a function of the metal ion concentration. This can be used to determine the detection limit and binding constant.
-
Selectivity Study: To assess the selectivity of the probe, repeat the experiment with a range of other relevant metal ions at a concentration significantly higher than that of the target analyte.
Bioimaging Applications
The favorable photophysical properties and potential for targeted sensing make these probes valuable tools for bioimaging.[1][2] Their ability to visualize the distribution and concentration of specific analytes within living cells can provide crucial insights into biological processes.
Protocol: Cellular Imaging
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) on a glass-bottom dish suitable for fluorescence microscopy.
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 5-10 µM). Remove the old medium from the cells and incubate them with the probe-containing medium for a specified time (e.g., 30 minutes) at 37 °C in a CO₂ incubator.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Analyte Detection (Optional): To visualize the probe's response to an intracellular analyte, the cells can be co-incubated with the probe and a source of the analyte (e.g., a metal ion solution, ensuring non-toxic concentrations).
Visualizations
Caption: Workflow for the synthesis of a fluorescent probe.
Caption: "Turn-on" fluorescence sensing mechanism.
Conclusion
This compound is a highly valuable and adaptable precursor for the synthesis of fluorescent probes. The straightforward Schiff base chemistry allows for the creation of a diverse library of sensors with tunable properties. The resulting probes demonstrate significant potential for applications in analytical chemistry, environmental science, and cellular biology, particularly for the sensitive and selective detection of metal ions and for live-cell imaging. The protocols provided herein serve as a robust starting point for researchers to explore the full potential of this versatile chemical scaffold.
References
-
Sun, C., Li, W., & Lu, H. (2020). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry, 35(2), 70-74. Available at: [Link]
-
Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. Available at: [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Chylewska, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5183. Available at: [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). Available at: [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
-
Li, Y., et al. (2021). A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. Journal of Biological Inorganic Chemistry, 26(1), 57-66. Available at: [Link]
-
Kutluca-Alici, M. (2024). Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline. The Eurasia Proceedings of Science Technology Engineering and Mathematics, 29. Available at: [Link]
-
de Oliveira, C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2968-2980. Available at: [Link]
-
de Oliveira, C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
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Synthesis of Metal Complexes with 8-Methylquinoline-5-carbaldehyde: An Application Guide for Researchers
Introduction: The Versatility of Quinoline Scaffolds in Coordination Chemistry
Quinoline and its derivatives represent a cornerstone in the design of versatile ligands for coordination chemistry.[1] Their inherent biological activities, coupled with the ability to form stable complexes with a wide range of metal ions, have positioned them as privileged structures in the development of novel therapeutic agents and functional materials.[2][3] The introduction of a carbaldehyde group, as seen in 8-Methylquinoline-5-carbaldehyde, provides a reactive site for the synthesis of Schiff bases, further expanding the coordination possibilities and allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[1][2]
This guide provides a comprehensive overview of the synthetic protocols for preparing metal complexes of this compound, with a focus on the underlying principles that govern these reactions. The methodologies detailed herein are designed to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Part 1: Synthesis of the Keystone Ligand: this compound
The synthesis of the foundational ligand, this compound, is a critical first step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic systems, including quinolines. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the quinoline ring.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the formylation of related quinoline derivatives.
Materials:
-
8-Methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (3 equivalents) in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise with constant stirring, ensuring the temperature is maintained below 10 °C. Allow the mixture to stir for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Reaction with 8-Methylquinoline: Dissolve 8-Methylquinoline (1 equivalent) in DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 40-50 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude aldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Part 2: Expanding Coordination Potential through Schiff Base Formation
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of Schiff base ligands. The condensation reaction with primary amines introduces an imine (-C=N-) group, which is a key coordination site for metal ions.[2] The choice of the primary amine allows for the systematic modification of the ligand's properties.
Protocol 2: General Synthesis of Schiff Base Ligands from this compound
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethanolamine, etc.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of warm ethanol or methanol in a round-bottom flask.
-
Addition of Amine: To this solution, add a solution of the desired primary amine (1 equivalent) in the same solvent.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The Schiff base can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Part 3: Synthesis of Metal Complexes
The Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metal ions. The following is a general protocol for the synthesis of these metal complexes.
Protocol 3: General Synthesis of Metal(II) Complexes with this compound Schiff Base Ligands
Materials:
-
Schiff base ligand (from Protocol 2)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, ZnCl₂, CoCl₂·6H₂O)
-
Methanol or Ethanol
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand (2 equivalents) in warm methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color and/or the formation of a precipitate often indicates complex formation.
-
Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.
-
Isolation and Purification: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any impurities. The complex can be further purified by recrystallization if necessary.
Data Presentation: Characterization of Representative Metal Complexes
The successful synthesis of the metal complexes must be confirmed through various analytical techniques. Below is a table summarizing representative data for a hypothetical Cu(II) and Ni(II) complex with a Schiff base derived from this compound and aniline (L).
| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) (ν(C=N), ν(M-N), ν(M-O)) | Electronic Spectra λmax (nm) |
| [Cu(L)₂]Cl₂ | Green | 125 (in DMF) | 1.85 | ~1610, ~520, ~450 | ~650, ~380 |
| [Ni(L)₂]Cl₂ | Pale Green | 130 (in DMF) | 3.10 | ~1615, ~515, ~460 | ~630, ~410, ~270 |
Note: This data is representative and may vary depending on the specific Schiff base and reaction conditions.
Visualization of Synthetic Workflow and Molecular Structure
To provide a clearer understanding of the synthetic process and the resulting molecular architecture, the following diagrams are provided.
Caption: Synthetic workflow for metal complexes.
Caption: General coordination of the Schiff base.
Conclusion and Future Outlook
The protocols outlined in this application note provide a robust framework for the synthesis of metal complexes with Schiff bases derived from this compound. The versatility of this synthetic approach allows for the creation of a diverse library of compounds with tunable properties. Further research into the biological activities of these complexes, such as their antimicrobial and anticancer potential, is a promising avenue for the development of new therapeutic agents. The exploration of their catalytic applications also warrants investigation. As our understanding of the structure-activity relationships of these quinoline-based metal complexes grows, so too will their impact on medicinal chemistry and materials science.
References
-
CKT College. (2023, June 8). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. Retrieved from [Link]
-
MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
Request PDF. (n.d.). Quinoline-based metal complexes: Synthesis and applications. Retrieved from [Link]
Sources
Application Notes and Protocols for the Characterization of 8-Methylquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
8-Methylquinoline-5-carbaldehyde is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a methyl group at the 8-position and a reactive carbaldehyde group at the 5-position offers a versatile platform for the synthesis of novel Schiff bases, chalcones, and other heterocyclic systems with potential therapeutic applications.
This comprehensive guide provides a detailed overview of the essential analytical techniques for the structural elucidation and purity assessment of this compound. The protocols outlined herein are grounded in established methodologies for the characterization of quinoline aldehydes and are designed to ensure data integrity and reproducibility. While specific parameters for the target molecule may require optimization, this document serves as an expert-level starting point for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and formulation. Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on the known characteristics of structurally related compounds such as 8-methylquinoline and various quinoline-5-carbaldehydes.
| Property | Predicted Value/Information | Rationale/Reference |
| Chemical Structure | ![]() | The structure consists of a quinoline ring system with a methyl group at position 8 and a carbaldehyde group at position 5. |
| Molecular Formula | C₁₁H₉NO | Derived from the chemical structure. |
| Molecular Weight | 171.19 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a pale yellow to brown solid. | Based on the appearance of similar quinoline aldehydes.[1] |
| Solubility | Predicted to have limited solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and methanol. | The quinoline core is largely nonpolar, while the aldehyde group provides some polarity. |
| Melting Point | Not experimentally determined. Expected to be higher than 8-methylquinoline due to increased molecular weight and polarity. | The melting point of 8-hydroxyquinoline-5-carbaldehyde is reported to be 171.3–171.8 °C.[2] |
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the application of key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of this compound.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives due to its excellent solubilizing properties and the presence of a single residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Interpretation: The expected ¹H NMR spectrum of this compound will exhibit characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons on the quinoline ring (multiplets, 7-9 ppm), and the methyl protons (singlet, ~2.5-3.0 ppm). The coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more scans may be necessary.
-
Spectral Width: 0-200 ppm.
-
-
Data Interpretation: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (~190 ppm), the aromatic carbons, and the methyl carbon (~15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale for Experimental Choices:
-
Ionization Technique: Electron Ionization (EI) is a common and robust technique for volatile and thermally stable compounds like this compound. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.
-
Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer is suitable for this analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Interpretation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 171. The fragmentation pattern will be characteristic of the quinoline ring and the loss of the aldehyde group (M-29, loss of CHO).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various matrices.
Rationale for Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is a versatile choice for the separation of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile or methanol and water provides a good solvent system for eluting quinoline derivatives. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of the basic quinoline nitrogen.
-
Detection: UV detection is ideal as the quinoline ring system is strongly UV-active.
Reversed-Phase HPLC Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (if it is a low-melting solid or oil). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands:
-
C=O stretch (aldehyde): A strong band around 1700-1680 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-H stretch (aromatic and methyl): Bands above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (methyl).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent such as methanol or ethanol.
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm.
-
Data Interpretation: The UV spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π-π* transitions of the aromatic system. The presence of the carbaldehyde group may cause a red shift (bathochromic shift) of the absorption maxima compared to 8-methylquinoline.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Figure 1. Overall workflow for the synthesis, purification, and characterization of this compound.
Figure 2. Step-by-step workflow for the HPLC analysis of this compound.
References
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]
-
Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. [Link]
-
5-Chloro-8-methyl-quinoline-3-carbaldehyde | C11H8ClNO | CID 131536453. PubChem. [Link]
Sources
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 8-Methylquinoline
Introduction: The Strategic Formylation of a Privileged Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, valued for its presence in a multitude of biologically active compounds and functional materials. The introduction of a formyl (-CHO) group onto the quinoline scaffold via the Vilsmeier-Haack reaction is a powerful synthetic transformation. This reaction opens the door to a diverse array of subsequent chemical modifications, allowing for the construction of complex molecular architectures. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that utilizes a Vilsmeier reagent, typically a chloroiminium salt, to introduce a formyl group onto an electron-rich aromatic ring.[1][2][3]
This document provides a comprehensive guide for the Vilsmeier-Haack formylation of 8-methylquinoline, a reaction anticipated to yield 8-methylquinoline-7-carbaldehyde. The presence of the electron-donating methyl group at the 8-position is expected to activate the quinoline ring and direct the electrophilic substitution to the adjacent 7-position. These detailed application notes are intended for researchers, scientists, and professionals in drug development, offering both a robust experimental protocol and a deep dive into the causality behind the procedural steps.
Reaction Principle: A Two-Act Synthetic Play
The Vilsmeier-Haack reaction unfolds in two primary stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1]
-
Electrophilic Aromatic Substitution: The electron-rich 8-methylquinoline then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during the work-up to yield the desired aldehyde.[2][4]
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 8-methylquinoline.
Caption: Reaction mechanism for the Vilsmeier-Haack formylation.
Experimental Protocol: A Step-by-Step Guide
This protocol details the procedure for the synthesis of 8-methylquinoline-7-carbaldehyde.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 8-Methylquinoline | C₁₀H₉N | 143.19 | 2.0 g | 13.97 | Starting material |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 6.4 g (3.8 mL) | 41.91 | Corrosive, handle with care |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 100 mL | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | For drying |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | For quenching |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | For recrystallization |
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
To a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (20 mL).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Add phosphorus oxychloride (3.8 mL, 41.91 mmol) dropwise to the cooled DMF via the dropping funnel with vigorous stirring over 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at 0-5 °C.
-
-
Reaction with 8-Methylquinoline:
-
Dissolve 8-methylquinoline (2.0 g, 13.97 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL).
-
Add the solution of 8-methylquinoline dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90 °C in an oil bath.[5]
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a beaker with constant stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent such as ethyl acetate can be performed to yield the pure 8-methylquinoline-7-carbaldehyde.[5]
-
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Expected Product Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.2 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~8.9-9.1 ppm (d, 1H): Aromatic proton on the quinoline ring (H2 or H4).
-
δ ~7.4-8.2 ppm (m, 4H): Aromatic protons on the quinoline ring.
-
δ ~2.7 ppm (s, 3H): Methyl protons (-CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~192 ppm: Aldehydic carbon (-CHO).
-
δ ~120-160 ppm: Aromatic carbons of the quinoline ring.
-
δ ~18 ppm: Methyl carbon (-CH₃).
IR (KBr, cm⁻¹):
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2820, 2720 cm⁻¹: Aldehydic C-H stretching (Fermi resonance).
-
~1690 cm⁻¹: Aldehydic C=O stretching.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry (EI-MS):
-
m/z (M⁺): 171.07 (Calculated for C₁₁H₉NO).
Conclusion and Outlook
The Vilsmeier-Haack reaction offers a reliable and efficient method for the formylation of 8-methylquinoline, providing a valuable synthetic intermediate in 8-methylquinoline-7-carbaldehyde. The protocol outlined in this document is designed to be a robust starting point for researchers. It is important to note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve the highest possible yields. The successful synthesis and purification of this compound will enable further exploration of its potential in various fields of chemical and pharmaceutical research.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]
-
Siodłak, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Sources
The Emerging Role of 8-Methylquinoline-5-carbaldehyde in Organic Electronics: A Guide for Researchers
The relentless pursuit of novel materials for organic electronics has led researchers to explore a vast chemical space. Among the promising candidates, quinoline derivatives have carved a significant niche, primarily due to their robust thermal stability, excellent charge transport properties, and tunable photophysical characteristics. While metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in the Organic Light-Emitting Diode (OLED) industry, the potential of other substituted quinolines remains an active area of investigation. This application note delves into the prospective use of a lesser-explored derivative, 8-Methylquinoline-5-carbaldehyde , in the realm of organic electronics.
This guide provides a technical overview of this compound, from its synthesis to its potential applications in OLEDs, Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). By drawing parallels with well-characterized analogues, we offer detailed protocols and predictive insights to facilitate its exploration in the research community.
Part 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis is paramount for the integration of any new material into electronic devices. While a definitive, optimized protocol for this compound is not yet widely published, its synthesis can be logically approached through the formylation of 8-methylquinoline.
Proposed Synthesis Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and has been successfully applied to various quinoline systems.[1] The electron-donating nature of the methyl group at the 8-position is expected to activate the quinoline ring towards electrophilic substitution, primarily at the C5 and C7 positions.[2]
Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Allow the mixture to stir for 1 hour at 0°C to form the Vilsmeier reagent.
-
Reaction with 8-Methylquinoline: Dissolve 8-methylquinoline in a suitable solvent (e.g., dry acetonitrile) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium carbonate until the pH is between 6 and 7.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Diagram: Proposed Synthesis of this compound
Caption: Proposed Vilsmeier-Haack synthesis of this compound.
Expected Physicochemical Properties
The substitution of a hydroxyl group (in the well-known 8-hydroxyquinoline) with a methyl group is anticipated to significantly alter the electronic properties of the molecule.
-
Electronic Effects: The methyl group is a weak electron-donating group, which is expected to slightly increase the electron density of the quinoline ring. This can influence the HOMO and LUMO energy levels, which are critical for charge injection and transport in electronic devices.[2][3]
-
Solubility: The methyl substitution may enhance solubility in common organic solvents compared to the less soluble 8-hydroxyquinoline, facilitating solution-based processing of electronic devices.
-
Coordination Chemistry: The aldehyde functional group provides a site for further chemical modification, such as the formation of Schiff bases or other condensation products, allowing for the synthesis of a wider range of functional materials.[2] The nitrogen atom of the quinoline ring and the carbonyl oxygen of the carbaldehyde group can act as coordination sites for metal ions, forming organometallic complexes.
Part 2: Applications in Organic Light-Emitting Diodes (OLEDs)
The most promising application for this compound in organic electronics is likely as a ligand in metal complexes for OLEDs. These complexes can function as emissive materials or as electron transport layer (ETL) materials.[4]
This compound as a Ligand for Emissive Metal Complexes
By forming complexes with metals such as aluminum (Al), zinc (Zn), or iridium (Ir), this compound can give rise to new phosphorescent or fluorescent emitters. The methyl group, in place of the hydroxyl group in Alq3, will likely lead to a blue shift in the emission spectrum of the resulting complex due to the difference in their electronic effects. This opens up possibilities for developing new blue or green emitting materials.
Diagram: Hypothetical Metal Complex
Caption: Structure of a hypothetical metal complex with this compound ligands.
Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple multilayer OLED using spin-coating, a common laboratory technique.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Hole-transporting material (HTM) solution (e.g., TPD in chlorobenzene)
-
Emissive layer (EML) solution (hypothetical metal complex of this compound in a suitable solvent)
-
Electron-transport material (ETM) (e.g., TPBi)
-
Metal for cathode (e.g., LiF/Al)
-
Spin-coater
-
High-vacuum thermal evaporator
-
Glovebox with inert atmosphere
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a stream of nitrogen.
-
Hole Injection Layer (HIL): Treat the ITO surface with UV-ozone for 10 minutes to improve its work function. Spin-coat a thin layer of PEDOT:PSS and anneal at 120°C for 15 minutes inside a glovebox.
-
Hole Transport Layer (HTL): Spin-coat the HTM solution onto the PEDOT:PSS layer and anneal at 80°C for 30 minutes.
-
Emissive Layer (EML): Spin-coat the solution of the this compound-based metal complex and anneal.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a 30 nm layer of ETM, followed by a 1 nm layer of LiF and a 100 nm layer of Al at a pressure below 10⁻⁶ Torr.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from air and moisture.
Diagram: OLED Device Architecture
Caption: A typical multilayer solution-processed OLED device structure.
Performance Benchmarking
While no performance data for this compound-based OLEDs is available, we can look at the performance of devices using other substituted 8-hydroxyquinoline ligands for comparison.
| Ligand Substitution | Host Material | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| 5-amino-8-hydroxyquinoline | - | Not specified for OLED | - | [5] |
| 8-hydroxyquinoline (Alq3) | - | ~1% (early devices) | Green | [6] |
| 2-methyl-8-hydroxyquinoline | - | Higher than Alq3 | Blue-shifted green | [7] |
| 5,7-disubstituted-8-hydroxyquinoline | Various | Varies | Tunable | [6] |
Part 3: Potential in OFETs and OSCs
Organic Field-Effect Transistors (OFETs)
Quinoline-based materials have been explored as n-type semiconductors in OFETs due to the electron-deficient nature of the quinoline core. The introduction of a methyl group in this compound could modulate the charge carrier mobility. Further derivatization of the carbaldehyde group could lead to materials with improved molecular packing, which is crucial for efficient charge transport in OFETs.[4]
Organic Solar Cells (OSCs)
In OSCs, quinoline derivatives have been investigated as electron-acceptor materials and as interfacial layers.[4][8] Tris-(8-hydroxyquinoline)aluminum (Alq3) and its derivatives have been used as buffer layers in inverted organic solar cells.[5] The tunable electronic properties of this compound and its derivatives could be leveraged to optimize the energy level alignment at the electrode or active layer interfaces, thereby improving charge extraction and overall device efficiency.
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, building block for novel materials in organic electronics. Based on the extensive research on related quinoline derivatives, it is plausible to expect that this compound, particularly when incorporated into metal complexes, could exhibit interesting photophysical and charge-transport properties. The presence of the methyl group offers a subtle yet potentially significant modification to the well-established 8-hydroxyquinoline framework, potentially leading to materials with enhanced solubility and blue-shifted emission. The aldehyde functionality further provides a versatile handle for synthetic elaboration.
The protocols and predictive insights provided in this application note are intended to serve as a foundational guide for researchers venturing into the exploration of this compound. Rigorous experimental validation of the proposed synthesis, comprehensive characterization of its properties, and systematic device fabrication and testing will be crucial to fully unveil its potential in the next generation of organic electronic devices.
References
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
-
Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. ResearchGate. [Link]
-
Application of quinoline derivatives in third-generation photovoltaics. ResearchGate. [Link]
-
Application of quinoline derivatives in third-generation photovoltaics. PubMed. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]
-
Pt (II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED. ResearchGate. [Link]
-
A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
-
Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. ResearchGate. [Link]
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]
-
Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of quinoline derivatives in third-generation photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 8-Methylquinoline-5-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 8-Methylquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. We will move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide validated strategies to enhance your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most effective and commonly used method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most prevalent and effective method for the formylation of electron-rich heteroaromatic compounds like 8-methylquinoline.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). It offers a direct and relatively mild pathway to introduce a formyl (-CHO) group onto the quinoline ring system.[2][3]
Q2: Why is the Vilsmeier-Haack reaction preferred over other formylation methods like the Reimer-Tiemann or Duff reactions for this substrate?
A2: The preference for the Vilsmeier-Haack reaction stems from its efficiency and control. While methods like the Reimer-Tiemann reaction can formylate quinolines, they often require harsher conditions and can lead to a mixture of isomers (e.g., substitution at both C5 and C7 positions).[4][5] The Vilsmeier reagent is a potent electrophile that allows the reaction to proceed under more controlled temperatures, often leading to higher yields and better regioselectivity for the desired C5 product.[1]
Q3: What factors determine the regioselectivity of the formylation on the 8-methylquinoline ring?
A3: Regioselectivity in electrophilic aromatic substitution on the quinoline ring is governed by the electronic properties of the system. The 8-methyl group is a weakly activating, ortho-, para-directing group. In the context of the quinoline ring, electrophilic attack is favored on the benzene ring portion over the pyridine ring. The C5 and C7 positions are the most electron-rich and sterically accessible. The final ratio of C5 to C7 substitution is influenced by a delicate balance of electronic effects and reaction conditions, particularly temperature. Lower temperatures often favor the thermodynamically more stable product, which is typically the C5 isomer.
Q4: What is a realistic target yield for the synthesis of this compound?
A4: Yields can vary significantly based on the precise conditions, scale, and purity of the starting materials. For Vilsmeier-Haack formylations on substituted quinolines, reported yields can range from moderate to good, typically in the 60-80% range under optimized conditions.[2] However, without careful optimization, yields can easily fall below 40%. This guide aims to help you consistently achieve the higher end of this range.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've only recovered my starting material. What went wrong?
A: This is a common issue that typically points to one of three areas: the Vilsmeier reagent, reaction conditions, or the work-up procedure.
-
Possible Cause 1A: Inactive Vilsmeier Reagent
-
Causality: The Vilsmeier reagent (a chloroiminium salt) is extremely sensitive to moisture. Phosphorus oxychloride (POCl₃) also readily hydrolyzes. If your reagents or glassware are not scrupulously dry, the reagent will be quenched before it can react with the quinoline substrate.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Use freshly opened or anhydrous grade DMF and POCl₃.
-
Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C. A gentle exotherm and often a change in viscosity or solidification indicate its formation.[1] Always prepare it fresh immediately before adding the substrate.
-
-
-
Possible Cause 1B: Insufficient Reaction Temperature or Time
-
Causality: While the 8-methyl group is activating, the overall quinoline system requires sufficient thermal energy to undergo electrophilic substitution. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, slowly increase the temperature. A typical range for this reaction is between 60-90 °C.[3]
-
Ensure the reaction is stirred efficiently to maximize contact between the reagent and the substrate.
-
-
-
Possible Cause 1C: Product Loss During Work-up
-
Causality: The work-up step involves hydrolyzing the intermediate iminium salt and neutralizing the acidic mixture. The product, this compound, can be lost during this phase if the pH is not carefully controlled or if an insufficient number of extractions are performed.
-
Solution:
-
Perform the hydrolysis by carefully and slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic step.
-
Neutralize the acidic solution cautiously with a base like sodium carbonate or sodium hydroxide solution until the pH is ~7-8 to precipitate the product.[1]
-
Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
-
-
Problem 2: Significant Impurity Profile or Tar Formation
Q: My crude product shows multiple spots on TLC, or the reaction mixture turned into a dark, tarry substance.
A: This suggests side reactions are competing with the desired formylation. The key is to control temperature and stoichiometry.
-
Possible Cause 2A: Formation of C7-carbaldehyde Isomer
-
Causality: As discussed, the C7 position is also electronically activated. Higher reaction temperatures can provide enough energy to overcome the activation barrier for C7 formylation, leading to a mixture of C5 and C7 isomers which can be difficult to separate.
-
Solution:
-
Maintain a consistent and controlled reaction temperature. Start at a lower temperature (e.g., 60 °C) and only increase if necessary based on TLC monitoring.
-
Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to separate the isomers.
-
-
-
Possible Cause 2B: Polymerization and Tar Formation
-
Causality: The highly acidic and high-temperature conditions of the Vilsmeier-Haack reaction can promote polymerization of the starting material or product, leading to intractable tars.[6] This is especially problematic if the reaction is overheated or run for an excessively long time.
-
Solution:
-
Strict temperature control is critical. Use an oil bath and a temperature controller to avoid hotspots.
-
Do not let the reaction run for significantly longer than necessary. Stop the reaction once TLC indicates the consumption of the starting material.
-
Ensure your starting 8-methylquinoline is pure, as impurities can initiate polymerization.[6]
-
-
Section 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 3.1: Vilsmeier-Haack Formylation of 8-Methylquinoline
-
Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 molar equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 molar equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The Vilsmeier reagent is now formed.
-
-
Formylation Reaction:
-
Dissolve 8-methylquinoline (1.0 molar equivalent) in a minimal amount of an appropriate solvent if necessary (often, it can be added neat).
-
Add the 8-methylquinoline solution dropwise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C using an oil bath and stir for 6-8 hours.[3]
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), checking for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate solution.
-
Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Section 4: Visual Guides & Data
Diagrams and Workflows
A clear understanding of the reaction mechanism and a logical troubleshooting approach are essential for success.
Caption: Fig 2. A decision tree for troubleshooting low product yield.
Data Presentation
The following table summarizes how key parameters can affect the reaction outcome.
| Parameter | Condition | Expected Outcome | Rationale / Notes |
| Temperature | 50-60 °C | Slower reaction, potentially higher C5 selectivity. | Lower thermal energy favors the more stable C5 product. |
| 80-90 °C | Faster reaction, good yield. [3] | Optimal balance of reaction rate and selectivity. | |
| > 100 °C | Increased risk of C7 isomer and tar formation. [6] | Sufficient energy to overcome activation barriers for side reactions. | |
| POCl₃ equiv. | 1.1 - 1.5 | Good yield. | Ensures complete formation of the Vilsmeier reagent. |
| > 2.0 | No significant benefit, increased cost and harsher conditions. | Excess reagent can promote side reactions. | |
| Reaction Time | 2-4 hours | Incomplete conversion. | Insufficient time for the reaction to proceed. |
| 6-8 hours | Optimal for completion at 80-90 °C. [3] | Allows for full consumption of the starting material. | |
| > 12 hours | Increased risk of product degradation and polymerization. | Prolonged exposure to acidic, high-temp conditions. |
References
-
S. Ostrowski, A. Mikus, "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives," Molecules, 2020. [Link] [4][5]2. M. S. Kumar, S. S. Kumar, "Ring closure by Vilsmeier–Haack formylation reaction," ResearchGate, 2013. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 8-Methylquinoline-5-carbaldehyde
Welcome to the technical support guide for the purification of crude 8-Methylquinoline-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the chemical principles behind common issues and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges faced during the purification of this compound and related structures.
Q1: My crude product has a low purity after synthesis. What is the recommended first-pass purification method?
For most quinoline aldehydes, flash column chromatography on silica gel is the standard initial approach due to its high resolving power for a wide range of impurities.[1][2] However, the unique structure of quinolines presents specific challenges that must be addressed for a successful separation. The primary issue is the basicity of the quinoline nitrogen, which can lead to unwanted interactions with the acidic silica gel.[3]
Q2: I'm seeing significant streaking and tailing of my compound on my silica gel TLC plate. Why is this happening and how can I fix it?
This is the most common issue encountered. Streaking or tailing is a direct result of the strong interaction between the basic nitrogen of your quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3] This strong, sometimes irreversible, binding causes the compound to move unevenly up the plate, resulting in a streak rather than a compact spot.
To resolve this, you must neutralize the acidic sites on the silica. The most effective method is to add a small amount of a tertiary amine, such as triethylamine (NEt₃), to your eluent system (typically 0.5-2%).[3] The triethylamine will preferentially bind to the acidic sites, allowing your quinoline aldehyde to elute symmetrically.
Q3: My compound appears to be decomposing during column chromatography on silica gel. What are my options?
Quinoline aldehydes can be sensitive to the acidic environment of standard silica gel, which can catalyze degradation reactions.[1] If you observe new, unexpected spots on your TLC analysis of collected fractions or experience low recovery, acid-catalyzed decomposition is a likely cause.
You have several strategies to mitigate this:
-
Deactivate the Silica Gel: As with tailing, adding triethylamine to your eluent is the first and easiest solution to try. By neutralizing the stationary phase, you remove the catalyst for decomposition.[1][4]
-
Minimize Contact Time: Use flash chromatography with applied pressure to accelerate the separation. The less time your compound spends on the column, the lower the chance of degradation.[1]
-
Switch the Stationary Phase: If decomposition persists even with a neutralized system, you should switch to a non-acidic stationary phase. Neutral or basic alumina is an excellent alternative for basic compounds like quinolines.[1][3]
Q4: I'm struggling to get good separation from closely-related impurities. How can I optimize my column chromatography protocol?
Achieving baseline separation requires a systematic approach to solvent selection. The goal is to find a solvent system where your target compound, this compound, has an Rf value of approximately 0.2-0.3 on the TLC plate, with clear separation from all impurities.[4]
Start by testing a range of solvent systems with varying polarity, such as hexane/ethyl acetate, dichloromethane/ethyl acetate, or even systems containing small amounts of methanol for more polar compounds.[1][4] Record your results systematically as shown in the table below. For very fine separations, consider using a longer column to increase the theoretical plates and improve resolution.
Q5: Is recrystallization a viable purification method for this compound?
Yes, recrystallization can be a highly effective method, particularly for removing minor impurities after a primary chromatographic separation or for purifying a solid crude product that is already of moderate purity. The key is to find a suitable solvent or solvent pair in which the aldehyde has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble. A combination of a solvent in which the compound is soluble (like chloroform or dichloromethane) and a non-solvent in which it is insoluble (like hexane) is often a good starting point.[5]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed workflows and the scientific rationale for key purification techniques.
Guide 1: Optimizing Flash Column Chromatography on Deactivated Silica Gel
This is the most robust and widely applicable method. The deactivation of silica is critical for success with quinoline-containing molecules.
Causality Behind the Method: Standard silica gel is covered in acidic silanol groups. The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, forming a strong acid-base interaction that causes poor chromatography. By introducing a stronger, non-nucleophilic base like triethylamine into the mobile phase, we saturate these acidic sites, preventing the analyte from binding undesirably. This results in sharper peaks and improved recovery.[3]
Detailed Protocol: Deactivated Silica Gel Flash Chromatography
-
TLC Analysis & Solvent System Selection:
-
Prepare several TLC chambers with different eluent systems (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc).
-
To each eluent system, add 1% triethylamine (NEt₃). For example, to 10 mL of eluent, add 100 µL of NEt₃.
-
Spot your crude material on a TLC plate and develop it in the prepared chambers.
-
Identify the solvent system that provides an Rf of ~0.2-0.3 for this compound with good separation from impurities. This will be your starting eluent.
-
-
Column Preparation (Slurry Method):
-
Prepare a slurry of silica gel in your chosen initial, least polar eluent (containing 1% NEt₃).
-
Pour the slurry into your column, tapping gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and solvent addition.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This ensures your sample is introduced to the column in a highly concentrated band, leading to better separation.[1]
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system. Maintain a constant and steady flow rate using gentle air pressure (flash chromatography).
-
If necessary, gradually increase the polarity of the eluent to elute your compound and any more polar impurities.
-
Collect fractions of a consistent volume throughout the process.
-
-
Analysis:
-
Monitor the collected fractions by TLC (using an eluent containing NEt₃) to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Table 1: Example of a TLC Solvent System Optimization Log
| Trial No. | Solvent System (v/v) | % NEt₃ | Rf of Product | Observations |
| 1 | Hexane:EtOAc (9:1) | 1% | 0.10 | Spot is too low. |
| 2 | Hexane:EtOAc (7:3) | 1% | 0.25 | Good Rf, clear separation from a baseline impurity. |
| 3 | Hexane:EtOAc (1:1) | 1% | 0.55 | Too high, poor separation from a faster-running impurity. |
| Result: | Hexane:EtOAc (7:3) + 1% NEt₃ is the optimal system. |
Diagram 1: Troubleshooting Silica Gel Chromatography A logical workflow for diagnosing and solving common issues.
Caption: Troubleshooting workflow for quinoline aldehyde purification.
Guide 2: Purification by Recrystallization
This technique is excellent for a final polishing step or when chromatography is not ideal. It relies on differences in solubility between the desired compound and impurities.
Causality Behind the Method: The principle of recrystallization is that a compound is significantly more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility decreases, forcing the compound to crystallize out, leaving impurities behind in the solution (the "mother liquor"). The ideal solvent will dissolve the target compound completely when hot but very poorly when cold.
Detailed Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude material into several test tubes.
-
Add a few drops of different solvents to each tube at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the tubes that did not show dissolution. A good candidate solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will cause a large amount of crystals to form.
-
Common solvent pairs like Dichloromethane/Hexane or Ethyl Acetate/Hexane are often successful.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Diagram 2: Recrystallization Solvent Selection Workflow A logical process for identifying an effective crystallization solvent.
Caption: Workflow for selecting an appropriate recrystallization solvent.
Summary Comparison of Purification Methods
| Method | Primary Application | Advantages | Disadvantages |
| Deactivated Silica Chromatography | Primary purification of crude reaction mixtures. | High resolving power, applicable to many impurity profiles. | Can cause decomposition if not properly deactivated, requires solvent usage.[1] |
| Alumina Chromatography | Purification of acid-sensitive basic compounds. | Prevents acid-catalyzed decomposition, good for basic molecules.[3] | Can have different selectivity than silica, may be less effective for some separations. |
| Recrystallization | Final purification of solids (>85% pure), removal of minor impurities. | Potentially high recovery, very high purity achievable, scalable. | Requires the compound to be a solid, finding a good solvent can be trial-and-error. |
| Preparative HPLC | Difficult separations, purification of very small quantities. | Highest resolution, automated. | Expensive, limited sample capacity, requires specialized equipment.[1] |
References
-
BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. 1
-
BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. 6
-
Walczak, M. et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. 7
-
National Toxicology Program. (1992). 8-Methylquinoline. PubChem.
-
CymitQuimica. (n.d.). CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde. 8
-
Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate.
-
Tumber, A. et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. 9
-
Various Authors. (2015). Discussion on "Is it possible to purify aldehyde by column?". ResearchGate.
-
RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. 2
Sources
- 1. benchchem.com [benchchem.com]
- 2. rac.ac.in [rac.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde [cymitquimica.com]
- 9. rsc.org [rsc.org]
common side reactions in the formylation of 8-methylquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the formylation of 8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot common issues encountered during this synthetic transformation. The formylation of the quinoline scaffold is a critical step in the synthesis of various biologically active compounds, but it presents unique challenges regarding reactivity and selectivity. This guide offers practical, field-tested advice to help you navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 8-methylquinoline, and which is recommended?
There are several classical methods for aromatic formylation, but their suitability for a moderately activated heterocyclic system like 8-methylquinoline varies significantly.
-
Vilsmeier-Haack Reaction: This is generally the most effective and recommended method. It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] This reagent is a mild electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds.[3][4] For 8-methylquinoline, it offers a good balance of reactivity and manageable reaction conditions.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[5][6] However, it generally requires strongly electron-donating groups, such as a hydroxyl group, on the aromatic ring for efficient conversion.[5][7] For 8-methylquinoline, which lacks strong activation, the Duff reaction is known to be inefficient and often results in very low yields or fails entirely.[7]
-
Reimer-Tiemann Reaction: This method involves the use of chloroform and a strong base, which generates dichlorocarbene as the reactive species.[8] It is primarily used for the ortho-formylation of phenols.[8][9] The harsh basic conditions and the nature of the electrophile make it generally unsuitable for substrates like 8-methylquinoline, potentially leading to decomposition or complex side reactions, including ring expansion.[10][11]
Recommendation: The Vilsmeier-Haack reaction is the preferred method due to its reliability with heteroaromatic systems and more moderate reaction conditions compared to the alternatives.
Q2: What is the expected regioselectivity for the formylation of 8-methylquinoline? Where will the aldehyde group attach?
The regiochemical outcome of electrophilic aromatic substitution on the 8-methylquinoline ring is directed by the combined electronic effects of the heterocyclic nitrogen and the methyl group.
-
The quinoline ring system is generally deactivated towards electrophilic attack, particularly the pyridine ring.
-
Substitution preferentially occurs on the benzene ring (positions 5, 6, and 7).
-
The C8 methyl group is a weak activating, ortho-, para- director. This would favor substitution at the C7 (ortho) and C5 (para) positions.
-
The nitrogen atom deactivates the ring, especially at positions 2 and 4, but its influence extends to the benzene ring.
Computational and experimental studies on similar quinoline systems suggest that formylation will likely occur at the C5 or C7 position. The precise ratio of these isomers can be influenced by reaction conditions, particularly temperature and the specific formylating agent used.[12] Steric hindrance from the C8 methyl group may slightly disfavor the C7 position, potentially leading to a preference for the C5 isomer.
Q3: My formylation reaction is giving a very low yield. What are the general causes?
Low yields are a frequent challenge and can stem from several factors that are not mutually exclusive.[13][14]
-
Suboptimal Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Using old POCl₃ or non-anhydrous DMF can prevent its formation and halt the reaction.
-
Inadequate Reaction Conditions: The reaction temperature is critical. If it's too low, the reaction rate may be negligible.[13] Conversely, excessively high temperatures can cause decomposition of the starting material or product, leading to tar formation.[10]
-
Insufficient Activation: 8-Methylquinoline is not a highly activated substrate. The reaction may require extended heating to proceed to completion.
-
Side Reactions: The formation of regioisomers, polymeric materials, or other byproducts consumes starting material and reduces the yield of the desired product.[14]
-
Difficult Purification: The desired product may be lost during workup and purification, especially if it co-elutes with impurities during chromatography or is difficult to crystallize.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems in a Q&A format, focusing on the recommended Vilsmeier-Haack procedure.
Problem 1: I see no product formation, and my starting material is mostly unreacted.
-
Potential Cause A: Inactive Vilsmeier Reagent. The chloroiminium salt (Vilsmeier reagent) is the key electrophile, and its formation is the first step of the reaction.[1][4] Moisture will rapidly decompose POCl₃ and the reagent itself.
-
Solution: Always use freshly opened or distilled POCl₃ and anhydrous DMF. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Potential Cause B: Insufficient Temperature. The electrophilic substitution on the moderately activated 8-methylquinoline ring requires thermal energy.
-
Solution: Ensure your reaction is heated appropriately. Typical temperatures for Vilsmeier-Haack reactions range from room temperature to 80°C or higher, depending on substrate reactivity.[12] Start at a moderate temperature (e.g., 60°C) and monitor the reaction by TLC. If no conversion is observed after several hours, incrementally increase the temperature by 10-15°C.[13]
-
Problem 2: My TLC/NMR analysis shows a mixture of products, likely regioisomers.
-
Potential Cause: Low Regioselectivity. As discussed, formylation can occur at both the C5 and C7 positions. The reaction conditions may not favor one isomer significantly over the other.
-
Solution 1: Optimize Reaction Temperature. Reaction temperature can influence the isomer ratio. Lower temperatures sometimes favor the thermodynamically more stable product, while higher temperatures may lead to a kinetic product distribution. Experiment with a range of temperatures to see if selectivity can be improved.
-
Solution 2: Meticulous Purification. If isomer formation is unavoidable, focus on separation. High-performance column chromatography with a shallow solvent gradient is often effective. You may need to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.
-
Problem 3: The reaction mixture has turned into a dark, tarry mess.
-
Potential Cause A: Excessive Heat. Overheating is a common cause of polymerization and decomposition in acid-catalyzed reactions.[10]
-
Solution: Reduce the reaction temperature and monitor the reaction more frequently to avoid prolonged heating after the starting material is consumed. The reaction can be highly exothermic, so controlled heating is crucial.[10]
-
-
Potential Cause B: Uncontrolled Workup. Quenching the reaction is a critical step. Adding water or base too quickly to a hot, acidic mixture can cause a violent exothermic reaction and promote side product formation.
-
Solution: Cool the reaction mixture to 0°C in an ice bath before quenching. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution gradually with a cold base solution (e.g., sodium carbonate or sodium hydroxide) while maintaining a low temperature.[1][10]
-
Problem 4: I have a product, but it is very difficult to purify from a persistent impurity.
-
Potential Cause: Incomplete Hydrolysis. The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate. This must be hydrolyzed during aqueous workup to yield the final aldehyde.[2][12] Incomplete hydrolysis can leave behind an impurity that is difficult to separate.
-
Solution: After quenching the reaction, ensure the mixture is stirred for a sufficient period (e.g., 1-2 hours) at room temperature before extraction to allow for complete hydrolysis of the iminium intermediate. Heating the aqueous solution gently during neutralization can sometimes facilitate this process.
-
Experimental Protocol & Data
Protocol: Vilsmeier-Haack Formylation of 8-Methylquinoline
This protocol is a representative procedure and should be adapted based on laboratory instrumentation and preliminary small-scale experiments.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF with stirring.[15] After the addition is complete, allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a solid white salt (the Vilsmeier reagent) may be observed.
-
Substrate Addition: Dissolve 8-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent like dichloromethane (DCM) and add it to the Vilsmeier reagent mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Workup & Quenching: Cool the reaction flask to 0°C and carefully pour the contents onto a vigorously stirred mixture of crushed ice and water.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 1 hour at room temperature. Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated aqueous sodium carbonate solution.[1]
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired aldehyde from unreacted starting material and any regioisomers.[2]
Table 1: Comparison of Formylation Methods for 8-Methylquinoline
| Method | Reagents | Typical Conditions | Common Side Reactions / Drawbacks | Suitability for 8-Methylquinoline |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to 80°C | Formation of regioisomers (C5/C7), tarring if overheated, incomplete hydrolysis. | High (Recommended) |
| Duff Reaction | HMTA, Acid (e.g., AcOH) | Reflux | Very low yield, formation of complex mixtures, requires strong activation.[5][7] | Low |
| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Reflux, Biphasic | Ring expansion, dichlorocarbene adducts, decomposition, low yield.[8][11] | Very Low (Not Recommended) |
Mechanistic & Workflow Diagrams
To provide a clearer understanding of the chemical processes and troubleshooting logic, the following diagrams have been generated.
Caption: Vilsmeier-Haack reaction mechanism for 8-methylquinoline.
Caption: Formation of regioisomers and tar as common side reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in O-(3-quinolyl)methylhydroxylamine reactions. BenchChem.
-
Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]
- Various Authors. (n.d.). Duff Reaction. Name-Reaction.com.
- Hassert, M. (2013). The Duff Reaction: Researching A Modification.
- BenchChem Application Notes. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic-chemistry.org. [Link]
-
Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5153. [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]
- BenchChem Technical Support Team. (2025).
-
SynArchive. (n.d.). Duff Reaction. SynArchive.com. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]
- Wynberg, H. (1991). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1-36.
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
-
ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). [Link]
-
H., Wynberg & E.W., Meijer. (2011). The Reimer–Tiemann Reaction. Organic Reactions. [Link]
- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Quinoline-5-carbaldehydes
Welcome to the technical support center for the synthesis of substituted quinoline-5-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Quinoline-5-carbaldehydes are crucial intermediates in the development of pharmaceuticals and functional materials, but their synthesis is often fraught with challenges related to regioselectivity, yield, and stability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the strategic approaches to synthesizing quinoline-5-carbaldehydes.
Q1: What are the primary synthetic strategies for obtaining a quinoline-5-carbaldehyde core structure?
There are two main strategic approaches:
-
Late-Stage Formylation: This involves first constructing the substituted quinoline ring and then introducing the carbaldehyde group at the C5 position in a subsequent step. This is often the most common approach.
-
Ring Construction with a Formyl Precursor: This strategy involves using a starting material that already contains the aldehyde or a precursor group, which is then incorporated into the final quinoline structure during the ring-forming reaction.
The choice between these strategies depends heavily on the availability of starting materials and the desired substitution pattern on the quinoline ring.
Q2: Which methods are most effective for the late-stage formylation of a pre-formed quinoline ring at the C5 position?
Directing a formylation reaction specifically to the C5 position can be challenging. The outcome is highly dependent on the existing substituents on the quinoline ring. The most common methods include:
-
Vilsmeier-Haack Reaction: Best suited for quinolines activated with electron-donating groups (EDGs), such as hydroxyl or amino groups, which direct electrophilic substitution. For instance, 8-hydroxyquinoline can be formylated at the C5 and C7 positions.[1]
-
Reimer-Tiemann Reaction: Primarily used for the ortho-formylation of hydroxyquinolines.[2][3] For example, 8-hydroxyquinoline can yield 8-hydroxyquinoline-5-carbaldehyde.[4] However, regioselectivity can be an issue, with mixtures of C5 and C7 isomers often forming.[4]
-
Directed Ortho-Metalation (DoM) followed by Formylation: A powerful modern technique for halo- or other directed metalating group-substituted quinolines. It involves deprotonation at a specific position followed by quenching with an electrophilic formylating agent like DMF.
-
Oxidation of a 5-Methyl Group: If a 5-methylquinoline is accessible, it can be oxidized to the corresponding aldehyde. Selenium dioxide (SeO₂) is a classic reagent for this transformation.[5][6]
-
Palladium-Catalyzed Carbonylative Coupling: Starting from a 5-haloquinoline (e.g., 5-bromo- or 5-iodoquinoline), a formyl group can be introduced using carbon monoxide (or a CO precursor like formic acid) and a reducing agent in a palladium-catalyzed reaction.[7][8][9]
The following diagram illustrates a decision-making process for selecting a formylation method.
Q3: How do substituents on the quinoline ring affect formylation reactions?
Substituents play a critical role by influencing the electron density and steric environment of the quinoline ring.
-
Electron-Donating Groups (EDGs) like -OH, -OR, and -NR₂ activate the ring towards electrophilic aromatic substitution (e.g., Vilsmeier-Haack, Reimer-Tiemann). They generally direct substitution to the ortho and para positions. For an 8-hydroxyquinoline, this makes the C5 and C7 positions the most reactive.[1]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -CF₃ deactivate the ring, making electrophilic substitution much more difficult. In such cases, nucleophilic aromatic substitution or metal-catalyzed approaches on a halo-derivative are more viable.
-
Steric Hindrance: Bulky substituents near the C5 position can hinder the approach of the formylating reagent, potentially leading to low or no yield.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Yield in Vilsmeier-Haack Formylation
Q: I am attempting a Vilsmeier-Haack reaction on my substituted quinoline, but I'm getting a very low yield of the desired 5-carbaldehyde. What could be the cause?
A: Low yields in Vilsmeier-Haack reactions are a common issue and can stem from several factors. Let's break down the possibilities.
1. Insufficient Substrate Activation:
-
Causality: The Vilsmeier reagent (chloroiminium salt) is a relatively weak electrophile. It requires an electron-rich aromatic system to react efficiently. If your quinoline ring is substituted with electron-withdrawing groups or is unsubstituted, it may not be nucleophilic enough to attack the Vilsmeier reagent.
-
Solution: This method is most successful for quinolines bearing strong electron-donating groups. If your substrate is deactivated, consider an alternative strategy like lithiation of a 5-bromoquinoline followed by quenching with DMF.
2. Incorrect Stoichiometry or Reagent Degradation:
-
Causality: Phosphorus oxychloride (POCl₃) is moisture-sensitive. If it has degraded, it will not efficiently generate the Vilsmeier reagent from DMF. An incorrect molar ratio of POCl₃ to DMF can also lead to an incomplete reaction.
-
Solution: Use freshly distilled or a newly opened bottle of POCl₃. Ensure your DMF is anhydrous. A common stoichiometry is to use a slight excess of POCl₃ relative to DMF. For difficult substrates, a larger excess of the pre-formed Vilsmeier reagent may be required.[10]
3. Inappropriate Reaction Temperature or Time:
-
Causality: While the initial formation of the Vilsmeier reagent is often done at low temperatures (0 °C), the subsequent formylation step typically requires heating to proceed.[10] Insufficient heating may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition.
-
Solution: After adding your substrate to the pre-formed reagent at 0 °C, allow the mixture to warm to room temperature and then heat, typically between 60-90 °C. Monitor the reaction progress by TLC. If the starting material persists, consider extending the reaction time or cautiously increasing the temperature.[10]
4. Side Reactions:
-
Causality: If your quinoline has other nucleophilic sites (e.g., a phenol group), these can react with POCl₃ or the Vilsmeier reagent, leading to undesired byproducts like formates.[1] Activated methyl groups (e.g., at the 2- or 4-position) can also react with the Vilsmeier reagent.[4]
-
Solution: Protect sensitive functional groups (like phenols as methyl ethers) before the reaction. If side reactions with activated methyl groups are an issue, an alternative formylation method should be chosen.
Table 1: Troubleshooting Summary for Vilsmeier-Haack Reaction
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Deactivated Substrate | Check substituents on the quinoline ring. | Use an alternative method (e.g., DoM, Pd-coupling). |
| Poor Reagent Quality | Use of old POCl₃ or wet DMF. | Use freshly distilled POCl₃ and anhydrous DMF. |
| Suboptimal Conditions | TLC shows mostly starting material. | Increase reaction temperature (e.g., to 70 °C) and/or time.[10] |
| Side Reactions | Multiple spots on TLC. | Protect sensitive groups; consider alternative methods. |
| Difficult Work-up | No precipitate forms upon quenching with ice/base. | Ensure proper hydrolysis of the iminium salt intermediate by adjusting pH carefully with a base like NaHCO₃ or NaOH.[11] |
Issue 2: Poor Regioselectivity in Reimer-Tiemann Formylation of 8-Hydroxyquinolines
Q: My Reimer-Tiemann reaction on 8-hydroxyquinoline is producing a mixture of 5-formyl and 7-formyl isomers that are difficult to separate. How can I improve the selectivity for the C5 position?
A: This is a classic challenge. The phenoxide of 8-hydroxyquinoline activates both the C5 (para) and C7 (ortho) positions for electrophilic attack by dichlorocarbene. While the C5 position is often favored, obtaining mixtures is common.[4]
1. Understanding the Mechanism:
-
Causality: The reaction proceeds via the generation of electrophilic dichlorocarbene (:CCl₂) from chloroform and a strong base.[2] The electron-rich phenoxide ring attacks the carbene. The preference for ortho vs. para attack is influenced by a combination of electronic and steric factors, and sometimes chelation effects with the base cation.
-
Insight: Achieving perfect selectivity is difficult, but reaction conditions can be tuned to favor one isomer over the other.
2. Strategies for Improving C5 Selectivity:
-
Steric Hindrance: Introducing a sterically bulky group at the C7 position would block that site and direct formylation to C5. This is a substrate-based solution.
-
Modify Reaction Conditions: While less documented for this specific substrate, in general Reimer-Tiemann selectivity can be influenced by the choice of base (e.g., KOH vs. NaOH), solvent system (biphasic vs. emulsifying agent), and temperature.[12] Systematic screening of these parameters may identify conditions that favor the C5 isomer.
-
Alternative Reactions: If high selectivity is crucial, the Reimer-Tiemann reaction may not be the best choice. A directed ortho-metalation approach on a protected 8-hydroxyquinoline could offer superior control. For example, protecting the hydroxyl group as a directed metalating group (e.g., pivaloate) could direct lithiation specifically to the C7 position. While this gives the "wrong" isomer, it highlights the power of the method. For C5 selectivity, a different precursor, such as 5-bromo-8-methoxyquinoline, would be a better starting point for a metal-halogen exchange followed by formylation.
Issue 3: Decomposition During Purification
Q: My crude quinoline-5-carbaldehyde looks fine, but it seems to be decomposing during silica gel column chromatography. What is happening and how can I purify it?
A: This is a frequent problem. The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[13] This can catalyze decomposition, especially for sensitive aldehyde functionalities.
1. Causality:
-
Acid-Catalyzed Degradation: The acidic silica surface can promote side reactions like polymerization or degradation of the aldehyde.[13]
-
Oxidation: Aldehydes can be sensitive to air oxidation, which may be accelerated by the high surface area of the silica gel.[14]
2. Purification Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing your slurry or eluent with a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or pyridine.[15] This is often the simplest and most effective solution.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more neutral or basic support.
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.[13]
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, this is often the best method to obtain high-purity material without decomposition.
-
Preparative HPLC: Offers high resolution and is a good option for valuable or difficult-to-separate mixtures.
-
Issue 4: Product Instability During Storage
Q: I successfully synthesized and purified my substituted quinoline-5-carbaldehyde, but it is discoloring (turning yellow/brown) over time. How should I store it?
A: Aromatic aldehydes, including quinoline-5-carbaldehydes, are often prone to degradation upon storage.[16] The primary culprits are oxidation and photodegradation.
1. Degradation Pathways:
-
Oxidation: The aldehyde group (-CHO) is easily oxidized by atmospheric oxygen to the corresponding carboxylic acid (-COOH). This process can be catalyzed by light or trace metal impurities.[17]
-
Photodegradation: Exposure to light, especially UV, can provide the energy for radical reactions, leading to decomposition and the formation of colored byproducts.[14]
-
Polymerization: In the presence of acid or base traces, aldehydes can undergo self-condensation or polymerization.[17]
2. Recommended Storage Protocol:
-
Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere like argon or nitrogen to prevent oxidation.[14]
-
Protect from Light: Use amber glass vials or wrap containers in aluminum foil.[14][18]
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer at -20 °C) to slow the rate of all degradation processes.[19]
-
High Purity: Ensure the compound is free from acidic or basic impurities from the synthesis, as these can catalyze degradation.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Cyclization for 2-Chloroquinoline-5-carbaldehyde (General Procedure)
This protocol is adapted from procedures used for the synthesis of 2-chloro-3-formylquinolines, a common application of the Vilsmeier-Haack reaction in building the quinoline core.
Workflow Diagram:
Procedure:
-
Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4-12 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 1 hour to form the Vilsmeier reagent.
-
Reaction: Add the substituted N-arylacetamide (1 equiv.) portion-wise to the cold Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. A precipitate may form.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 6-7.[4][11]
-
Isolation: If a solid product precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product is an oil or remains in solution, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography (see Troubleshooting Issue 3 for guidance).
Protocol 2: Oxidation of 5-Methylquinoline with Selenium Dioxide
This protocol is based on general procedures for the oxidation of activated methyl groups on heterocyclic rings.[5][20]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methylquinoline (1 equiv.) in a suitable solvent such as 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (SeO₂, ~1.1 equiv.) to the solution. Caution: Selenium compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux. The reaction time can vary significantly (from a few hours to over a day).
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. Over-oxidation to the carboxylic acid is a potential side reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The black precipitate of elemental selenium can be removed by filtration through a pad of celite.
-
Isolation: Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on deactivated silica or alumina, or by recrystallization.
References
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- Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
- Taylor & Francis Online. (n.d.). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
- Chemical Bull. (2026). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- BenchChem. (2025).
-
Kloc, K., et al. (2005). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 10(1), 114-146. [Link]
- Emporia State University. (2012). The use of selenium (IV)
- Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- Ghorpade, S. S., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 46-47.
- Ford, R. A. (1997). An Aroma Chemical Profile: Aldehyde C-11. Perfumer & Flavorist.
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Szychowska, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2092. [Link]
-
Oprean, R., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(21), 7346. [Link]
- The Synthetic Inspector. (n.d.). Grignard Reaction - Common Conditions. The Synthetic Inspector.
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]
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-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]
- BenchChem. (2025).
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- Psiberg. (2023).
- Ali, M. M., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 40B, 578-581.
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. [Link]
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-
Szychowska, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2092. [Link]
-
ResearchGate. (n.d.). Reactions between Grignard reagents and Quinoline N‐oxides. ResearchGate. [Link]
-
An, J.-C., et al. (2024). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Polymers, 16(1), 74. [Link]
-
Labadie, J. W., & Stille, J. K. (1983). Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents. Journal of the American Chemical Society, 105(19), 6129-6137. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. [Link]
-
ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
-
Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24862-24883. [Link]
-
Sun, G., et al. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235-4238. [Link]
-
Li, D., et al. (2023). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. The Journal of Organic Chemistry, 88(8), 5231-5237. [Link]
-
Sun, G., et al. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235-4238. [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Kumar, S., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]
-
Bilici, A. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. Hacettepe Journal of Biology and Chemistry, 45(4), 563-571. [Link]
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- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions [organic-chemistry.org]
- 9. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. | Semantic Scholar [semanticscholar.org]
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- 16. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions for 8-Methylquinoline-5-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 8-Methylquinoline-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we move beyond simple protocols to address the common challenges and critical decision points you may encounter during your experiments. Our focus is on providing practical, field-tested insights to help you troubleshoot issues, optimize yields, and ensure the integrity of your results.
Section 1: Overview of the Recommended Synthetic Strategy
The most reliable and widely adopted strategy for synthesizing this compound involves a two-step process. First, the 8-methylquinoline core is constructed using a modified Skraup synthesis. Subsequently, the carbaldehyde group is introduced at the C5 position via an electrophilic substitution, most commonly the Vilsmeier-Haack reaction. This approach provides a robust framework for obtaining the target molecule.
Below is a high-level overview of the synthetic workflow.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting the 8-Methylquinoline Precursor Synthesis (Skraup Reaction)
The quality of your starting 8-methylquinoline directly impacts the success of the subsequent formylation step. The Skraup synthesis is a powerful but notoriously aggressive reaction that requires careful control.
Q1: My Skraup reaction is dangerously exothermic. How can I moderate its reactivity?
A1: The violent exotherm of the Skraup synthesis is a well-documented hazard arising from the dehydration of glycerol to acrolein by concentrated sulfuric acid.[1][2] Uncontrolled, this can lead to a runaway reaction.
Causality & Solution:
-
Moderating Agents: The most effective method of control is the addition of a moderating agent. Ferrous sulfate (FeSO₄·7H₂O) is the standard choice; it smoothens the reaction profile, preventing sudden temperature spikes.[1][2] Boric acid can also serve this purpose.
-
Controlled Reagent Addition: Never add all the sulfuric acid at once. The acid should be added slowly and portion-wise through a dropping funnel, with efficient external cooling provided by an ice bath.
-
Efficient Stirring: Ensure vigorous mechanical stirring throughout the reaction. This dissipates localized heat, preventing the formation of "hot spots" that can initiate a runaway process.
Q2: The yield of 8-methylquinoline is poor, and the work-up yields a thick, tarry residue. What's going wrong?
A2: Low yields and tar formation are classic symptoms of polymerization of the acrolein intermediate and other side reactions, often exacerbated by excessive heat.
Causality & Solution:
-
Temperature Control: While the reaction requires heating to proceed, the temperature must be carefully managed. After the initial exotherm subsides, maintain a steady reflux temperature as specified in the protocol (typically 140-150°C). Overheating will favor polymerization and degradation pathways.
-
Choice of Oxidant: The traditional oxidizing agent, nitrobenzene, can sometimes contribute to side products. While effective, arsenic acid is sometimes cited as producing a less violent reaction, though its toxicity is a major concern.[3] For most modern labs, sticking with nitrobenzene and controlling the reaction via moderators and slow acid addition is the preferred route.
-
Purification Strategy: The crude product is best isolated from the tarry mixture by steam distillation.[2] After neutralization of the reaction mixture with a strong base (e.g., NaOH), the volatile 8-methylquinoline co-distills with water, leaving non-volatile tars behind. The distilled product can then be separated from the aqueous layer and further purified by vacuum distillation.
Section 3: Optimizing the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl (-CHO) group onto electron-rich aromatic systems.[4] It involves an electrophilic chloroiminium ion, the "Vilsmeier reagent," which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Q1: I am getting a mixture of the 5-carbaldehyde and 7-carbaldehyde isomers. How can I improve regioselectivity?
A1: This is a common and critical challenge. The regiochemical outcome of electrophilic substitution on the quinoline ring is dictated by a combination of electronic and steric factors. For 8-methylquinoline, both the C5 and C7 positions are activated.
Causality & Solution:
-
Electronic Effects: The nitrogen atom deactivates the pyridine ring, directing electrophilic substitution to the benzene ring. In acidic conditions, the protonated quinolinium species further directs substitution to the 5- and 8-positions.
-
Steric Hindrance: The methyl group at C8 provides significant steric hindrance. This disfavors attack at the adjacent C7 position, making the C5 position the more sterically accessible and, therefore, the kinetically favored site of attack.
-
Optimizing for C5: To maximize the formation of the 5-carbaldehyde isomer, it is crucial to leverage this steric effect. Running the reaction at lower temperatures (e.g., starting the addition at 0-5°C and then gently heating) often enhances kinetic control and favors the less hindered product. While difficult to eliminate completely, careful temperature management can significantly improve the 5- to 7-isomer ratio. Separation of the final isomers typically requires column chromatography.
Q2: My yield of the desired aldehyde is consistently low. What factors should I investigate?
A2: Low yields in a Vilsmeier-Haack reaction can often be traced back to the quality of reagents, stoichiometry, or reaction conditions.
Causality & Solution:
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. Use freshly distilled or a newly opened bottle of POCl₃. Similarly, use anhydrous DMF. Moisture will quench the Vilsmeier reagent and halt the reaction.
-
Stoichiometry: The molar ratio of the reagents is critical. An excess of the Vilsmeier reagent is typically required. Ratios of POCl₃ to the quinoline substrate can range from 3 to 15 equivalents, with a higher excess often driving the reaction to completion and improving yields.
-
Reaction Temperature & Time: After the initial formation of the Vilsmeier reagent at low temperature (0-5°C), the reaction mixture usually requires heating (e.g., 80-90°C) for several hours to ensure the cyclization and formylation step completes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.
| Parameter | Typical Range | Optimal (Reported) | Rationale & Notes |
| Molar Ratio (POCl₃:Substrate) | 3 - 15 eq. | ~12 eq. | A large excess of POCl₃ often drives the reaction to completion, improving yield.[5] |
| Initial Temperature | 0 - 10°C | 0 - 5°C | Critical for controlled formation of the Vilsmeier reagent and minimizing side reactions.[5] |
| Reaction Temperature | 70 - 100°C | 80 - 90°C | Required for the electrophilic substitution and cyclization steps to proceed at a reasonable rate. |
| Reaction Time | 4 - 12 hours | 4 - 10 hours | Must be optimized by monitoring via TLC to ensure completion without product degradation. |
| Work-up pH | 6 - 8 | ~7 (Neutral) | Crucial for the complete hydrolysis of the iminium intermediate and precipitation of the final aldehyde product.[5] |
Q3: The work-up is messy, and I struggle to isolate the product. Can you provide a detailed protocol?
A3: The work-up step is arguably the most critical part of this synthesis for ensuring good recovery and purity. The goal is to carefully hydrolyze the intermediate iminium salt without causing degradation.
Causality & Solution: The reaction must be quenched by pouring the mixture onto crushed ice. This serves two purposes: it dissipates the heat from the exothermic hydrolysis of excess POCl₃ and begins the hydrolysis of the iminium salt intermediate. The subsequent neutralization is the key step.
Detailed Work-up Protocol:
-
Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: The resulting acidic solution must be neutralized to precipitate the aldehyde. Slowly add a cold, saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Crucially, maintain the temperature below 10°C during neutralization by adding more ice if necessary. Add the base portion-wise until the pH of the solution is approximately 7.
-
Isolation: The this compound will precipitate as a solid. Allow the mixture to stir in the ice bath for another 30-60 minutes to ensure complete precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold water to remove any inorganic salts.
-
Drying & Purification: Dry the crude product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate, or by column chromatography if isomers are present.
Section 4: Alternative Synthetic Approaches
Q1: Are there any other viable routes to this compound if the Vilsmeier-Haack reaction fails?
A1: Yes, while the Vilsmeier-Haack reaction is the most direct method, an alternative strategy involves the oxidation of the corresponding alcohol, 8-methyl-5-(hydroxymethyl)quinoline. This is a multi-step approach but can sometimes offer cleaner results.
Workflow for Alternative Route:
-
Synthesis of 8-Methylquinoline-5-carboxylic acid: This can be achieved through methods like the Reissert reaction on 8-methylquinoline, which initially forms a Reissert compound that can be hydrolyzed to the carboxylic acid.[6]
-
Reduction to the Alcohol: The carboxylic acid is then reduced to the primary alcohol, 8-methyl-5-(hydroxymethyl)quinoline, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF or diethyl ether).
-
Oxidation to the Aldehyde: The final and most delicate step is the selective oxidation of the primary alcohol to the aldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Suitable reagents include:
-
Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Dess-Martin periodinane (DMP) in DCM.
-
Swern oxidation (using oxalyl chloride/DMSO).[7]
-
This route is longer but avoids the regioselectivity issues of the Vilsmeier-Haack reaction, as the functional group is built at the desired position from the start.
Section 5: Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Methylquinoline (Skraup Reaction)
Materials:
-
o-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Setup: In a fume hood, equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reactants: To the flask, add o-toluidine, glycerol, ferrous sulfate heptahydrate, and nitrobenzene.
-
Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid through the dropping funnel over a period of at least 60-90 minutes, ensuring the internal temperature does not rise excessively.
-
Reaction: Once the acid addition is complete, remove the ice bath and gently heat the mixture using a heating mantle. An exothermic reaction will commence. If the reaction becomes too vigorous, temporarily remove the heat source.
-
Completion: After the initial exotherm subsides, heat the mixture to a steady reflux (around 140-150°C) for 3-4 hours.
-
Work-up: Allow the reaction mixture to cool. Carefully dilute the mixture with water. Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide, ensuring the mixture is well-cooled.
-
Purification: Set up for steam distillation. Steam distill the mixture until no more oily droplets of 8-methylquinoline are observed in the distillate. Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
Materials:
-
8-Methylquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or ethanol for recrystallization
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-salt bath to 0°C. Slowly add POCl₃ (approx. 12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C. Stir the mixture for an additional 30 minutes at 0-5°C.
-
Substrate Addition: Dissolve 8-methylquinoline (1 equivalent) in a small amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat the mixture in an oil bath at 80-90°C for 4-10 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a cold, saturated sodium bicarbonate solution until the pH is ~7, keeping the temperature below 10°C. A solid precipitate should form.
-
Filtration and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. Recrystallize from ethanol or ethyl acetate to obtain pure this compound.
References
- Reissert reaction - Wikipedia.
- Skraup reaction - Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds - Spring 2021 Meeting of the APS Ohio-Region Section.
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
- The Skraup Synthesis of Quinolines - Organic Reactions.
- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem.
- Reissert Reaction - Cambridge University Press.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR).
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. - ResearchGate.
- Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C - RSC Publishing.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC - NIH.
- The Skraup Synthesis of Quinolines - ResearchGate.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI.
- Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde - ResearchGate.
- 8-Methylquinoline synthesis - ChemicalBook.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar.
- Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes - Ingenta Connect.
- [Synthesis of methyl-8-hydroxyquinoline aldehydes] - PubMed.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI.
- An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications - Benchchem.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central.
- Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF - ResearchGate.
- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. ijsr.net [ijsr.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reissert reaction - Wikipedia [en.wikipedia.org]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
troubleshooting guide for the synthesis of 8-Methylquinoline-5-carbaldehyde
Technical Support Center: Synthesis of 8-Methylquinoline-5-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide, presented in a question-and-answer format, is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate your experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several established methods. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. The primary strategies include:
-
Direct formylation of 8-methylquinoline: This involves introducing the aldehyde group directly onto the 8-methylquinoline backbone. Common formylation methods like the Vilsmeier-Haack or Duff reaction can be employed. However, regioselectivity can be a challenge, potentially leading to a mixture of isomers.
-
Oxidation of a precursor: A reliable method involves the oxidation of a suitable precursor, such as 5-methyl-8-methylquinoline or (8-methylquinolin-5-yl)methanol. This approach often provides better control over the position of the aldehyde group.
-
Multi-step synthesis from simpler precursors: Building the quinoline ring system with the desired substituents in place is another viable, albeit longer, route. Methods like the Doebner-von Miller or Friedländer synthesis can be adapted for this purpose.
Q2: What are the key physical and spectral properties I should expect for this compound?
A2: Proper characterization is crucial for confirming the identity and purity of your product. While specific data may vary slightly based on the solvent and instrument used, here are some expected properties:
| Property | Expected Value/Appearance |
| Appearance | Typically a yellow liquid or oil.[1] |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| ¹H NMR | Expect characteristic peaks for the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a singlet for the aldehyde proton (typically downfield, around 10 ppm). |
| ¹³C NMR | Look for the carbonyl carbon of the aldehyde group (usually in the 190-200 ppm range), along with signals for the aromatic and methyl carbons. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z 171. |
For comparison, the starting material, 8-methylquinoline, is also a liquid with a density of about 1.07 g/mL at 20°C. Its ¹H NMR spectrum will show signals for the methyl group and the aromatic protons.[2][3]
Troubleshooting Guide
Low or No Yield
Q3: My reaction to formylate 8-methylquinoline is giving a very low yield. What are the likely causes and how can I improve it?
A3: Low yields in formylation reactions of quinolines are a common issue, often stemming from a few key factors:
-
Reaction Conditions: Formylation reactions like the Vilsmeier-Haack (using POCl₃/DMF) or Duff reaction are sensitive to temperature and reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Quality: The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is moisture-sensitive. Ensure you are using dry solvents and fresh reagents. The quality of your starting 8-methylquinoline is also critical; impurities can interfere with the reaction.
-
Side Reactions: The methyl group on the quinoline ring can sometimes undergo side reactions under formylating conditions.[4] Additionally, formylation can sometimes occur at other positions on the quinoline ring, leading to a mixture of isomers and reducing the yield of the desired product.
-
Work-up Procedure: The work-up for these reactions typically involves quenching with ice and neutralization.[4] Improper pH adjustment can lead to loss of product. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.
Troubleshooting Protocol for Low Yield in Formylation:
-
Optimize Reaction Temperature: Start with the literature-recommended temperature and then systematically vary it in small increments (e.g., ±10°C) to find the optimal condition for your setup.
-
Verify Reagent Purity: Use freshly distilled POCl₃ and anhydrous DMF. Ensure your 8-methylquinoline is pure by checking its physical properties and NMR spectrum.
-
Monitor Reaction by TLC: This will help you determine the optimal reaction time and identify the formation of side products.
-
Careful Work-up: After quenching the reaction, carefully neutralize the mixture. Use a pH meter to ensure you reach the desired pH for optimal product extraction.
Purification Challenges
Q4: I have a crude product that shows multiple spots on TLC. How can I effectively purify this compound?
A4: The presence of multiple spots on TLC indicates a mixture of your desired product, unreacted starting material, and potentially side products. Column chromatography is a standard and effective method for purification.
-
Choice of Stationary and Mobile Phase: Silica gel is a common stationary phase for the purification of quinoline derivatives. The mobile phase (eluent) should be chosen to provide good separation between your product and impurities. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio can be determined by running TLC with different solvent systems.
-
Isomeric Impurities: If formylation has occurred at multiple positions, you will have isomeric impurities that may be challenging to separate. A careful selection of the eluent system and potentially a longer chromatography column can improve separation.
-
Crystallization: If the purified product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.
Step-by-Step Purification Protocol:
-
TLC Analysis: Run TLC plates with your crude product using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the solvent system that gives the best separation (Rf value of the desired product around 0.3-0.4).
-
Column Chromatography: Pack a silica gel column with the chosen eluent. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
Further Purification (if necessary): If the product is still not pure enough, consider a second column chromatography with a different solvent system or recrystallization.
Unexpected Spectroscopic Results
Q5: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A5: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. A systematic analysis is key to identifying the impurities.
-
Unreacted Starting Material: Compare the spectrum of your product to that of 8-methylquinoline.[2][3] The presence of its characteristic peaks indicates an incomplete reaction.
-
Solvent Residue: Peaks from residual solvents used in the reaction or purification (e.g., DMF, ethyl acetate, hexane) are common. Consult a solvent impurity chart to identify them.
-
Isomeric Products: If formylation occurred at an alternative position (e.g., the 7-position), you would have an isomeric carbaldehyde. The splitting patterns and chemical shifts of the aromatic protons would differ from your expected product.
-
Side Products: Depending on the reaction conditions, other side products might form. For instance, in some cases, the methyl group itself can react.[4]
Workflow for Analyzing Unexpected NMR Peaks:
Caption: Troubleshooting workflow for unexpected NMR signals.
By systematically going through these possibilities and correlating your ¹H NMR data with other analytical techniques like mass spectrometry and ¹³C NMR, you can confidently identify the impurities in your sample.
References
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. Available at: [Link]
-
Formylation of 8-hydroxyquinoline (1c). ResearchGate. Available at: [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. Available at: [Link]
-
8-Methylquinoline - SpectraBase. SpectraBase. Available at: [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB02013H. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 8-methylquinoline. PrepChem.com. Available at: [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
8-Methylquinoline | C10H9N | CID 11910. PubChem. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
8-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 275363. PubChem - NIH. Available at: [Link]
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. Available at: [Link]
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stability issues of 8-Methylquinoline-5-carbaldehyde in solution
Technical Support Center: 8-Methylquinoline-5-carbaldehyde
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents. This guide is designed to provide you with in-depth insights and practical solutions for the stability challenges associated with this compound in solution. We will move beyond simple instructions to explain the chemical principles at play, empowering you to make informed decisions in your experimental design.
While specific stability data for this compound is not extensively published, this guide synthesizes information from structurally related quinoline derivatives and fundamental chemical principles to provide a robust framework for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three factors inherent to its molecular structure:
-
Oxidation: The aldehyde functional group (-CHO) is susceptible to oxidation, which can convert it into a carboxylic acid. The quinoline ring itself, particularly with an electron-donating methyl group, can also be prone to oxidation, potentially forming N-oxides or hydroxylated derivatives.[1] This process can be accelerated by atmospheric oxygen, trace metal ions, or peroxides in solvents.
-
Photodegradation: Quinoline structures are often sensitive to light, especially UV radiation.[1][2][3] Energy from light can induce photochemical reactions, leading to the formation of colored degradants and a loss of compound integrity.
-
Hydrolysis: While generally less reactive than esters or amides, the aldehyde group can be susceptible to certain hydrolytic conditions, especially at extreme pH values, though this is a lesser concern compared to oxidation and photodegradation.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Based on the solubility of structurally similar compounds, high-purity, anhydrous-grade polar aprotic solvents are recommended.
| Solvent | Suitability | Rationale & Best Practices |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Offers excellent solvating power for many quinoline derivatives.[4] Use freshly opened, anhydrous DMSO to avoid introducing water, which can affect long-term stability. |
| Dimethylformamide (DMF) | Recommended | Another good polar aprotic solvent. Ensure it is amine-free, as residual amines can react with the aldehyde group to form imines. |
| Ethanol / Methanol | Use with Caution | While many quinolines are soluble in alcohols, aldehydes can form hemiacetals or acetals in the presence of alcohols, especially under acidic or basic conditions. These solutions should be prepared fresh and used immediately.[5] |
| Water / Aqueous Buffers | Not Recommended | The parent compound, 8-methylquinoline, has very limited water solubility.[5] It is expected that this compound will also have poor aqueous solubility, making direct dissolution in buffers impractical. |
Q3: How should I properly store stock solutions to ensure maximum stability?
A3: Proper storage is critical to preserving the integrity of your compound.
-
Temperature: Store solutions at -20°C or, preferably, at -80°C for long-term storage.
-
Inert Atmosphere: Dispense aliquots of the stock solution into separate vials. Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen. This displaces oxygen and minimizes the risk of oxidation.[1]
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect the compound from photodegradation.[1][2]
-
Sealing: Use vials with tight-fitting, Teflon-lined caps to prevent solvent evaporation and moisture ingress.
Q4: My solution of this compound has turned yellow or brown. What does this mean, and is it still usable?
A4: A color change is a strong indicator of degradation, likely due to oxidation or photodegradation.[1] The formation of conjugated, colored byproducts is common when aromatic aldehydes degrade. We strongly advise against using a discolored solution, as the presence of impurities can lead to inconsistent and unreliable experimental results. It is best to discard the solution and prepare a fresh one from solid material.
Troubleshooting Guide: Diagnosing Stability Issues
This section provides a systematic approach to identifying and resolving common problems encountered when working with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
These protocols provide a framework for best practices in handling and for assessing the stability of this compound.
Protocol 1: Recommended Procedure for Stock Solution Preparation
This protocol is designed to minimize initial degradation upon dissolution.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Choice: Use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Weighing: Accurately weigh the required amount of solid in a sterile microfuge tube or vial.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM). Cap the vial tightly.
-
Solubilization: Vortex briefly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inert Gas Purge: Briefly uncap the vial and gently flush the headspace with a stream of argon or nitrogen for 15-30 seconds. Immediately recap the vial tightly.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately dispense the solution into single-use aliquots in amber, screw-cap vials. Purge the headspace of each aliquot vial with inert gas before sealing.
-
Storage: Label the vials clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol uses stressed conditions to rapidly evaluate the potential stability liabilities of the compound. It should be monitored using a stability-indicating analytical method, such as HPLC-UV.
-
Sample Preparation: Prepare a solution of this compound in a 50:50 acetonitrile:water mixture at a concentration of approximately 0.5 mg/mL. This will serve as the control (T=0) sample.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[1][4]
-
Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[1][4]
-
Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1][4]
-
Photostability: Place 2 mL of the sample solution in a clear glass vial. Expose to a photostability chamber according to ICH Q1B guidelines.[4] Keep a parallel sample wrapped in foil as a dark control.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the T=0 control and the dark control, by HPLC-UV.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and/or the appearance of new peaks indicates degradation. This information reveals whether the compound is sensitive to acid, base, oxidation, or light.
Sources
preventing byproduct formation in 8-methylquinoline formylation
Welcome to the technical support guide for the formylation of 8-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a focus on preventing byproduct formation and maximizing the yield of the desired aldehyde. We will delve into the mechanistic nuances of common formylation reactions and provide actionable, field-tested advice to troubleshoot your experiments.
Introduction: The Challenge of Regioselectivity
Formylating the 8-methylquinoline scaffold is a crucial step in the synthesis of various pharmaceutical intermediates and molecular probes. The primary challenge lies in controlling the regioselectivity of the electrophilic substitution. The electron-donating methyl group at the C8 position and the directing influence of the quinoline nitrogen atom create a complex electronic landscape, often leading to a mixture of isomeric byproducts. This guide will primarily focus on the Vilsmeier-Haack reaction, a powerful and widely used method for this transformation, while also addressing other relevant techniques.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when formylating 8-methylquinoline via the Vilsmeier-Haack reaction?
A1: The primary byproducts are typically positional isomers of the desired formylated product. While the reaction can be directed, formylation may occur at other electron-rich positions on the quinoline ring. Specifically, you may encounter:
-
8-Methylquinoline-5-carbaldehyde: A common isomeric byproduct due to the electronic activation of the C5 position.
-
Di-formylated products: Under forcing conditions (e.g., high temperature or excess reagent), a second formyl group can be added to the ring.[3]
-
Tar and Polymeric materials: Quinoline derivatives can be sensitive to the acidic and high-temperature conditions of the Vilsmeier-Haack reaction, leading to decomposition and the formation of intractable tars.[4][5]
-
Hydrolysis products: Incomplete reaction or improper workup can leave unreacted starting material or hydrolyzed intermediates.
Q2: My Vilsmeier-Haack reaction is producing a mixture of 2-formyl and 5-formyl isomers. How can I improve selectivity for the 2-position?
A2: Achieving high regioselectivity is paramount. The formation of the Vilsmeier reagent (the electrophile, a chloroiminium salt) and its subsequent reaction with the substrate are highly dependent on reaction conditions.[6][7] To favor formylation at the C2 position, consider the following:
-
Temperature Control: This is the most critical parameter. Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF).[8] After the reagent is formed, add the 8-methylquinoline solution slowly, maintaining this low temperature. This minimizes the kinetic energy of the system, allowing the electrophile to more selectively attack the most electronically favored position.
-
Solvent Choice: While DMF is necessary for forming the reagent, using a non-polar co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes modulate reactivity and improve selectivity by altering the solubility and stability of reaction intermediates.[8]
-
Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents). A large excess can lead to di-formylation and other side reactions.
Q3: Are there alternative formylation methods to the Vilsmeier-Haack reaction for 8-methylquinoline?
A3: Yes, other methods can be employed, each with its own set of advantages and challenges regarding byproduct formation.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) and is typically used for phenols.[9][10] While it can be applied to some activated heterocycles, it often requires harsher heating conditions (85–120°C) which can lead to decomposition and generally results in lower yields compared to a well-optimized Vilsmeier-Haack reaction.[9]
-
Metal-catalyzed C-H Functionalization: Modern methods involving transition metals like palladium or rhodium can offer exquisite regioselectivity but often require specialized ligands, expensive catalysts, and rigorous exclusion of air and moisture.[11] These are powerful tools but may not be as readily scalable or cost-effective as classical methods.
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
Issue 1: The reaction mixture turned dark brown or black, and the yield of the desired product is extremely low.
| Potential Cause | Explanation & Corrective Action |
| Excessive Temperature | The Vilsmeier-Haack reaction is exothermic, especially during the formation of the reagent from POCl₃ and DMF.[6] Localized heating can cause the substrate to decompose, leading to tar formation. Solution: Ensure slow, dropwise addition of POCl₃ to DMF in an ice-water bath (0-5 °C). Monitor the internal temperature and do not let it rise significantly.[8] |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture and will rapidly decompose upon contact with water. POCl₃ also reacts violently with water.[6] Solution: Use anhydrous DMF and freshly distilled or new bottles of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried before use. |
| Substrate Impurity | Impurities in the starting 8-methylquinoline can act as catalysts for polymerization or side reactions under the acidic conditions. Solution: Purify the starting material before the reaction, for example, by distillation or column chromatography. |
Issue 2: Thin-Layer Chromatography (TLC) analysis shows multiple product spots that are difficult to separate.
| Potential Cause | Explanation & Corrective Action |
| Poor Regioselectivity | As discussed in FAQ Q2, suboptimal conditions lead to the formation of multiple isomers (e.g., 2-formyl, 5-formyl). Solution: Re-optimize the reaction with a focus on low-temperature control. A step-wise increase in temperature after the initial addition might be necessary for less reactive substrates, but this should be done cautiously while monitoring the reaction by TLC. |
| Di-formylation | Using too much of the formylating agent or running the reaction for too long or at too high a temperature can introduce a second aldehyde group.[3] Solution: Reduce the equivalents of Vilsmeier reagent to ~1.2 eq. Monitor the reaction progress by TLC every 30-60 minutes. Once the starting material is consumed, quench the reaction promptly. |
| Incomplete Hydrolysis | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during workup. Incomplete hydrolysis can leave this intermediate in the product mixture. Solution: During the workup, after quenching the reaction mixture with ice water, ensure the pH is adjusted to be mildly basic (e.g., using a saturated solution of sodium bicarbonate or sodium acetate) and stir vigorously for a sufficient amount of time (e.g., 1-2 hours) to ensure complete hydrolysis.[8] |
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a decision-making process for diagnosing and solving common issues during the formylation of 8-methylquinoline.
Caption: Troubleshooting Decision Tree for 8-Methylquinoline Formylation.
Vilsmeier-Haack Reaction Mechanism
This diagram illustrates the key steps in the Vilsmeier-Haack formylation process.
Caption: Simplified Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Regioselective Vilsmeier-Haack Formylation of 8-Methylquinoline
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Safety Precautions: This reaction is hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. Always conduct this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Materials:
-
8-Methylquinoline (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq.)
-
Dichloromethane (DCM, anhydrous, optional co-solvent)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 5 °C throughout the addition.[8] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A precipitate of the Vilsmeier salt may form; adding a co-solvent like anhydrous DCM can help maintain a solution.[8]
-
Substrate Addition: Dissolve 8-methylquinoline (1.0 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C), but this increases the risk of byproduct formation.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back down in an ice bath. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water. This quench is highly exothermic.
-
Hydrolysis: Vigorously stir the aqueous mixture. Slowly add saturated sodium bicarbonate solution until the pH is ~7-8 to neutralize the acid and facilitate the hydrolysis of the iminium salt intermediate. Stir for at least 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate or DCM (3x). If emulsions form, add brine to help break them.[6]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 8-methylquinoline-2-carbaldehyde.
References
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
- Grokipedia. (n.d.). Duff reaction.
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications.
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Duff reaction.
- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Tar Reforming over Low cost Active Materials for Gasification Derived Syngas. (n.d.).
- SciSpace. (2022). A comprehensive review of primary strategies for tar removal in biomass gasification.
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 4. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
Technical Support Center: Large-Scale Synthesis of 8-Methylquinoline-5-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the large-scale synthesis of 8-Methylquinoline-5-carbaldehyde. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you to anticipate and resolve challenges in your synthetic workflow.
I. Core Synthesis Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For the synthesis of this compound, this method offers a direct and efficient route from readily available 8-methylquinoline. The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich quinoline ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 8-Methylquinoline
This protocol is an illustrative procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
8-Methylquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Sodium hydroxide solution (50%)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (3 molar equivalents relative to 8-methylquinoline). Cool the flask to 0-5°C in an ice-salt bath. Add POCl₃ (1.2 molar equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at this temperature for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with 8-Methylquinoline: Dissolve 8-methylquinoline (1 molar equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent. The reaction is exothermic; maintain the temperature between 0-5°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction time can vary, but typically ranges from 4 to 10 hours for methyl-substituted quinolines.[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: The hydrolysis of the intermediate is crucial. Stir the mixture until all the ice has melted. Then, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, brine, and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
II. Troubleshooting Guide
This section addresses common issues encountered during the large-scale synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent2. Insufficient Reaction Time/Temperature3. Poor Quality Starting Materials | 1. Ensure anhydrous conditions. Moisture rapidly decomposes both POCl₃ and the Vilsmeier reagent. Use freshly distilled, anhydrous DMF and DCM. The Vilsmeier reagent should be prepared fresh and used immediately.2. Monitor reaction progress. Methyl-substituted quinolines are less reactive than their hydroxylated counterparts. Longer reaction times (4-10 hours) and moderate heating (40-50°C) may be necessary to drive the reaction to completion.[2] Use TLC to track the consumption of the starting material.3. Verify starting material purity. Impurities in 8-methylquinoline can interfere with the reaction. Purify the starting material by distillation if necessary. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Isomeric Byproducts2. Over-reaction | 1. Formation of 8-Methylquinoline-7-carbaldehyde. Electrophilic substitution on the quinoline ring is directed to the 5 and 8 positions. Since the 8-position is blocked by the methyl group, substitution is favored at C5 and C7. While C5 is generally more reactive, some C7-formylation may occur. Careful control of reaction temperature can sometimes improve regioselectivity. Lower temperatures often favor the thermodynamically more stable product.2. Diformylation is unlikely but possible under harsh conditions. Ensure the stoichiometry of the Vilsmeier reagent is not excessively high. |
| Significant Tar/Polymer Formation | 1. Runaway Reaction2. Acid-catalyzed Polymerization | 1. Strict temperature control is critical. The formation of the Vilsmeier reagent and its initial reaction with 8-methylquinoline are exothermic. Maintain the recommended temperature ranges to prevent uncontrolled side reactions.2. Careful quenching and neutralization. The acidic reaction mixture can promote polymerization of the product or intermediates. Quenching on a large excess of ice and prompt, controlled neutralization can minimize this. |
| Difficulties in Product Isolation/Purification | 1. Emulsion during Extraction2. Product Co-elutes with Impurities | 1. Break emulsions by adding brine. The addition of a saturated sodium chloride solution can help to break up emulsions formed during the aqueous workup.2. Utilize bisulfite adduct purification. Aldehydes reversibly form water-soluble adducts with sodium bisulfite. This allows for the separation of the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.[3] |
III. Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction preferred over other formylation methods for this synthesis?
A1: The Vilsmeier-Haack reaction is often more suitable for less activated aromatic systems like 8-methylquinoline compared to methods like the Reimer-Tiemann or Duff reactions, which are typically more effective for phenols and other highly activated rings.[1][4] While organometallic routes (lithiation followed by quenching with DMF) can be effective, they require strictly anhydrous conditions and cryogenic temperatures, which can be challenging and costly to implement on a large scale.[5]
Q2: What is the role of the methyl group at the 8-position?
A2: The methyl group at the 8-position has two main effects. First, it is an electron-donating group, which slightly activates the quinoline ring towards electrophilic substitution compared to unsubstituted quinoline. Second, and more importantly, it sterically blocks the 8-position, directing the electrophilic attack of the Vilsmeier reagent primarily to the 5- and 7-positions.
Q3: Can I use other formylating agents with the Vilsmeier-Haack reaction?
A3: While DMF is the most common and cost-effective formylating agent, other N,N-disubstituted formamides can be used. However, for large-scale synthesis, DMF is almost always the preferred choice due to its availability and low cost.
Q4: How can I confirm the regiochemistry of the product?
A4: The regiochemistry can be unequivocally determined using 1D and 2D NMR spectroscopy. Specifically, ¹H-¹H COSY and HMBC experiments will allow for the unambiguous assignment of the aldehyde proton and its correlation to the quinoline ring protons, confirming its position at C5.
IV. Detailed Purification Protocol: Bisulfite Adduct Formation
For large-scale purification, chromatography can be expensive and time-consuming. Purification via a sodium bisulfite adduct is a highly effective and scalable alternative for aldehydes.[3]
Procedure:
-
Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate). Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the biphasic mixture vigorously for 1-2 hours. The aldehyde-bisulfite adduct will precipitate as a white solid or remain dissolved in the aqueous phase.
-
Separation of Impurities: Filter off the precipitated adduct and wash it with the organic solvent to remove any non-aldehydic impurities. If the adduct is in the aqueous phase, separate the layers and wash the aqueous layer with fresh organic solvent to remove impurities.
-
Regeneration of the Aldehyde: Suspend the filtered adduct (or the aqueous layer containing the adduct) in a fresh portion of ethyl acetate. Slowly add a 50% sodium hydroxide solution with stirring until the pH of the aqueous layer is >12. This will decompose the adduct and liberate the free aldehyde.[2]
-
Final Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with fresh ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
V. Stability and Storage
This compound, like many aromatic aldehydes, can be susceptible to oxidation over time, especially when exposed to air and light.
-
Short-term storage: Store in a cool, dark place in a well-sealed container.
-
Long-term storage: For extended periods, store under an inert atmosphere (argon or nitrogen) at 2-8°C to minimize oxidation.
By understanding the key challenges and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and scalability of this compound synthesis.
References
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
-
ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c).
-
BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
-
MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
-
Wikipedia. (n.d.). Duff reaction.
-
Google Patents. (n.d.). US10287265B2 - Enantiomers of 8-hydroxyquinoline derivatives and the synthesis thereof.
-
Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
ChemicalBook. (n.d.). 8-Methylquinoline synthesis.
-
MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
-
Organic-Chemistry.org. (n.d.). Formylation.
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
PubMed Central. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Sources
Technical Support Center: Refining the Workup for 8-Methylquinoline-5-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis and purification of 8-Methylquinoline-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the critical workup and purification stages of this important synthetic intermediate. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Challenge of Purifying Heterocyclic Aldehydes
This compound is a valuable building block in medicinal chemistry and materials science. While its synthesis, often via oxidation or formylation of 8-methylquinoline, can be straightforward, the workup and purification stages are frequently problematic. The compound's dual functionality—a basic quinoline nitrogen and a reactive aldehyde group—necessitates a carefully designed purification strategy to achieve high purity and yield. Common issues include low recovery, product decomposition on silica gel, and persistent impurities. This guide provides a structured, question-and-answer approach to navigate these common pitfalls.
Frequently Asked Questions & Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected after aqueous workup and extraction. Where did my product go?
Answer: Low recovery after extraction is a frequent issue and can stem from several factors related to the chemical nature of the quinoline ring.
-
Protonation and Solubility: The quinoline nitrogen is basic and can be protonated by acidic residues from the reaction, forming a quinolinium salt. This salt is highly soluble in the aqueous layer and will be lost during extraction with an organic solvent.[1]
-
Emulsion Formation: The presence of polar starting materials or byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, physically trapping the product and making separation difficult.[2]
-
Incomplete Reaction: Ensure the reaction has gone to completion via TLC or another monitoring technique before beginning the workup.
Solutions & Recommended Protocol:
The key is to control the pH of the aqueous phase to ensure the quinoline nitrogen remains in its neutral, free-base form, which is more soluble in organic solvents.
Optimized Extraction Protocol:
-
Quench Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling solvent like DMF or DMSO, it's often best to dilute the mixture with a suitable extraction solvent (e.g., ethyl acetate) before adding water to minimize emulsions.[3]
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution to the mixture with stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 8-9. This step neutralizes any acid and deprotonates the quinoline nitrogen.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent. Ethyl acetate or dichloromethane are common choices. Perform the extraction three times (3x) to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl). This helps to break up emulsions and removes excess water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q2: After removing the solvent, my product is a dark, viscous oil instead of the expected solid. How can I purify it?
Answer: Obtaining an oily or gummy product suggests the presence of impurities that are depressing the melting point. Common culprits include unreacted 8-methylquinoline, over-oxidized products (carboxylic acids), or residual high-boiling solvents.[4][5]
Solutions:
Purification will likely require column chromatography, but careful consideration of the stationary phase is critical due to the aldehyde's sensitivity.
-
Problem - Aldehyde Decomposition on Silica: Standard silica gel is slightly acidic and can catalyze side reactions, such as aldol condensations or oxidation of the aldehyde.[6] This can lead to streaking on TLC plates and decomposition during column chromatography.[7][8][9]
-
Solution - Deactivated Stationary Phase: To mitigate decomposition, deactivate the silica gel by adding a small amount of a base, like triethylamine (NEt₃), to the eluent system (typically 0.5-1% by volume).[8][9][10] Alternatively, using basic alumina as the stationary phase can be effective.[11]
Data Presentation: Recommended Solvent Systems for Chromatography
| Eluent System (v/v) | Polarity | Comments |
| Hexanes / Ethyl Acetate (e.g., 9:1 to 7:3) | Low to Medium | A standard starting point. Adjust ratio based on TLC. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Medium to High | Useful if the product is more polar. |
| Toluene / Acetone | Medium | Can offer different selectivity compared to acetate systems. |
Always add ~1% triethylamine to the chosen solvent system to deactivate the silica gel.
Q3: Column chromatography is still giving me impure fractions or low recovery. Is there a more robust purification method?
Answer: Yes. For stubborn purifications, a chemical separation technique involving the reversible formation of a bisulfite adduct is highly effective for aldehydes.[4][11][12][13]
Causality: The principle relies on the nucleophilic addition of a bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble α-hydroxy sulfonic acid salt (the adduct).[12] Neutral impurities, like unreacted 8-methylquinoline, do not react and remain in the organic phase. The adduct can then be isolated in the aqueous phase and subsequently hydrolyzed back to the pure aldehyde.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start [label="Crude Product\n(Aldehyde + Impurities)\nin Organic Solvent", fillcolor="#FBBC05"]; process1 [label="Add Saturated Aq.\nSodium Bisulfite (NaHSO₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sep_funnel [label="Liquid-Liquid\nExtraction", shape=cylinder, fillcolor="#FFFFFF"]; org_phase [label="Organic Phase:\nNon-Aldehyde Impurities\n(e.g., 8-methylquinoline)", shape=note, fillcolor="#F1F3F4"]; aq_phase [label="Aqueous Phase:\nWater-Soluble\nBisulfite Adduct", shape=note, fillcolor="#F1F3F4"]; process2 [label="Add Strong Base (NaOH)\nto pH > 12", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract_again [label="Extract with\nFresh Organic Solvent", shape=cylinder, fillcolor="#FFFFFF"]; final_product [label="Pure Aldehyde\nin Organic Phase", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> process1; process1 -> sep_funnel; sep_funnel -> org_phase [label="Discard"]; sep_funnel -> aq_phase [label="Isolate"]; aq_phase -> process2 [label="Regeneration"]; process2 -> extract_again; extract_again -> final_product; } } Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Detailed Protocol: Purification via Bisulfite Adduct Caution: This procedure can generate sulfur dioxide (SO₂) gas and should be performed in a well-ventilated fume hood.[12][13]
-
Adduct Formation: Dissolve the crude oily product in a minimal amount of methanol or ethanol.[11] Add this solution to a separatory funnel containing a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite). Shake the funnel vigorously for 1-2 minutes. A white precipitate of the adduct may form.[12]
-
Initial Separation: Add an immiscible organic solvent like diethyl ether or hexanes and shake again. This will dissolve the non-aldehyde impurities. Separate the layers and save the aqueous layer (which may contain the solid adduct precipitate). Discard the organic layer.[13]
-
Regeneration: To the isolated aqueous layer, add a fresh portion of an extraction solvent (e.g., ethyl acetate). While stirring, slowly add a strong base (e.g., 50% NaOH) dropwise until the aqueous layer reaches a pH of 12 or higher.[12] This reverses the reaction and regenerates the free aldehyde.
-
Final Extraction: Shake the funnel to extract the pure aldehyde into the organic layer. Separate the layers and perform two more extractions on the aqueous layer.
-
Final Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
Troubleshooting Decision Logic
This diagram outlines a logical pathway for addressing common purification issues.
// Node Styles start_node [fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Start: Crude Oily Product", start_node]; q1 [label="Is the main impurity\nthe starting material?", decision_node]; q2 [label="Does product decompose\non TLC/Column?", decision_node];
// Processes & Solutions p1 [label="Attempt direct column\nchromatography", process_node]; s1 [label="Use deactivated silica\n(1% NEt₃ in eluent)\nor basic alumina", solution_node]; s2 [label="Purify via\nBisulfite Adduct\nFormation", solution_node]; s3 [label="Purified Product", solution_node, fillcolor="#34A853"]; s4 [label="Purified Product", solution_node, fillcolor="#34A853"];
// Edges start -> p1; p1 -> q2; q2 -> s1 [label=" Yes "]; q2 -> q1 [label=" No "]; q1 -> s2 [label=" Yes "]; q1 -> s3 [label=" No, column is successful "]; s1 -> s4; s2 -> s4; } } Caption: A logical guide for troubleshooting purification strategies.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Reddit r/chemistry Community. (2015). Purifying aldehydes?. Retrieved from [Link]
-
ResearchGate Community. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Gravel, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
LookChem, Chempedia. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit r/Chempros Community. (2023). Purification of Quinoline-3,4-diones. Retrieved from [Link]
-
ResearchGate Community. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Ross, R. A., & Taylor, D. (1969). The sorption of acetaldehyde on silica gels. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. The sorption of acetaldehyde on silica gels - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for the Bench Scientist: 8-Methylquinoline-5-carbaldehyde and 8-Hydroxyquinoline-5-carbaldehyde
In the landscape of heterocyclic chemistry, quinoline scaffolds are foundational building blocks for the development of novel therapeutics, advanced materials, and specialized chemical sensors.[1] Within this class of compounds, functionalized quinoline-5-carbaldehydes serve as versatile intermediates. This guide provides an in-depth comparison of two closely related analogues: 8-Methylquinoline-5-carbaldehyde and 8-Hydroxyquinoline-5-carbaldehyde. While the latter is a well-documented and commercially available reagent, the former represents a more novel structure with distinct physicochemical properties. This document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of their synthesis, properties, and differential reactivity, supported by experimental data and established chemical principles.
Structural and Synthetic Overview
The core difference between these two molecules lies in the substituent at the 8-position of the quinoline ring: a methyl group versus a hydroxyl group. This seemingly minor alteration imparts significant differences in their chemical behavior and potential applications.
8-Hydroxyquinoline-5-carbaldehyde is a pale yellow to brown solid and is readily synthesized through established formylation reactions of 8-hydroxyquinoline.[2] Common methods include the Reimer-Tiemann and Vilsmeier-Haack reactions.[3][4] The presence of the hydroxyl group at the 8-position, in proximity to the quinoline nitrogen, is a defining structural feature, enabling intramolecular hydrogen bonding and, most notably, conferring the ability to act as a potent chelating agent for a variety of metal ions.[1]
This compound , on the other hand, is not as widely characterized in the scientific literature. However, its synthesis can be reasonably proposed through the formylation of 8-methylquinoline, likely via a Vilsmeier-Haack reaction. This method has been successfully employed for the formylation of other substituted quinolines, including the synthesis of 2-chloro-3-formyl-8-methyl quinoline.[5][6][7] The methyl group, being less polar and incapable of hydrogen bonding, leads to a molecule with a distinct electronic and steric profile compared to its hydroxyl counterpart.
Caption: Structural overview of the two quinoline-5-carbaldehyde derivatives.
Physicochemical Properties: A Comparative Table
The following table summarizes the known properties of 8-hydroxyquinoline-5-carbaldehyde and the predicted properties of this compound based on the known effects of the respective functional groups.
| Property | This compound (Predicted) | 8-Hydroxyquinoline-5-carbaldehyde (Experimental) |
| Molecular Formula | C₁₁H₉NO | C₁₀H₇NO₂ |
| Molecular Weight | 171.20 g/mol | 173.17 g/mol [8] |
| Appearance | Likely a pale yellow to brown solid/oil | Yellow to brown solid[2] |
| Melting Point | Lower than HQC due to lack of H-bonding | 171.3–171.8 °C[3] |
| Boiling Point | Lower than HQC | 383.1°C at 760 mmHg[8] |
| Solubility | Soluble in common organic solvents | Soluble in polar organic solvents, enhanced by the hydroxyl group[2] |
| Chelating Ability | None | Strong, forms stable complexes with various metal ions[1] |
| Hydrogen Bonding | No | Yes (intramolecular and intermolecular) |
Key Differences in Reactivity and Functionality
The primary distinctions in the chemical behavior of these two compounds stem from the electronic and steric nature of the methyl versus the hydroxyl group.
Chelation and Metal Ion Interaction
This is the most significant point of divergence. The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand, forming stable complexes with a wide array of metal ions.[1] The proximity of the hydroxyl group and the quinoline nitrogen allows for the formation of a five-membered ring with a metal center. This property is the basis for many of its applications in analytical chemistry, as fluorescent sensors, and in the design of metal-based drugs.[1]
This compound lacks this chelating ability. The methyl group cannot deprotonate and form a coordinate bond with a metal ion in the same manner as the hydroxyl group. This renders it unsuitable for applications that rely on metal chelation.
Caption: Differential metal ion interaction of the two compounds.
Electronic Effects and Reactivity
Both the hydroxyl and methyl groups are electron-donating to the aromatic ring system, albeit through different mechanisms. The hydroxyl group donates electron density through resonance, while the methyl group does so through induction. This increased electron density on the quinoline ring influences the reactivity of the aldehyde group and the susceptibility of the ring to further electrophilic substitution.
Experimental evidence from a study on related quinoline derivatives suggests that the presence of a methyl group facilitates oxidation.[3] In contrast, the reduction potential of methylated compounds was found to be more negative compared to their non-methylated counterparts.[3] This indicates that the methyl group in this compound likely makes the quinoline ring more electron-rich than in an unsubstituted quinoline, which in turn can affect the electrophilicity of the carbaldehyde's carbonyl carbon. The aldehyde group in both molecules is expected to undergo typical reactions such as Schiff base formation with primary amines.[9]
Intermolecular Interactions and Physical Properties
The ability of 8-hydroxyquinoline-5-carbaldehyde to participate in hydrogen bonding significantly influences its physical properties. It results in a higher melting point and boiling point compared to what would be expected for this compound.[8] Furthermore, the hydroxyl group enhances its solubility in polar solvents. The absence of a hydrogen-bonding donor in this compound will lead to weaker intermolecular forces, likely resulting in a lower melting point and greater solubility in nonpolar organic solvents.
Experimental Protocols
Synthesis of 8-Hydroxyquinoline-5-carbaldehyde via Reimer-Tiemann Reaction
This protocol is adapted from established literature procedures.[3]
Materials:
-
8-Hydroxyquinoline
-
Ethanol
-
Sodium hydroxide
-
Chloroform
-
Hydrochloric acid (dilute)
-
Dichloromethane
Procedure:
-
Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.
-
Add a concentrated aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add chloroform dropwise to the refluxing mixture over a period of one hour.
-
Continue to reflux the reaction mixture for several hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess chloroform under reduced pressure.
-
Dissolve the residue in water and acidify to a slightly acidic pH with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product and purify by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).
-
Characterize the final product by NMR, IR, and mass spectrometry.[3]
Proposed Synthesis of this compound via Vilsmeier-Haack Reaction
This is a proposed protocol based on the successful formylation of similar substrates.[5][7]
Materials:
-
8-Methylquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution (aqueous)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.
-
Add 8-methylquinoline to the Vilsmeier reagent.
-
Gently heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the product precipitates.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure.
Conclusion
This compound and 8-hydroxyquinoline-5-carbaldehyde, while structurally similar, exhibit significant differences in their chemical properties and potential applications, primarily driven by the 8-substituent. 8-Hydroxyquinoline-5-carbaldehyde is a well-established chelating agent with a rich history in coordination and analytical chemistry. In contrast, this compound, while less explored, offers a non-chelating scaffold where the electronic and steric effects of the methyl group can be exploited for the synthesis of novel organic molecules. The choice between these two reagents will be dictated by the specific synthetic goal, with the hydroxyl derivative being the compound of choice for applications involving metal ions, and the methyl analog providing a platform for developing new molecular architectures where chelation is not a desired feature.
References
-
Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(8), 1964. Available at: [Link]
- Anonymous. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 28-31.
-
Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(8), 1964. Available at: [Link]
- Anonymous. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-4.
- BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.
- CKT College. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College.
-
MySkinRecipes. (n.d.). 8-Hydroxyquinoline-5-carbaldehyde. Available at: [Link]
-
Al-Adilee, K. J. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8-Hydroxyquinoline-5-carbaldehyde [myskinrecipes.com]
- 9. ckthakurcollege.net [ckthakurcollege.net]
A Comparative Spectroscopic Guide to the Structural Validation of 8-Methylquinoline-5-carbaldehyde
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth spectroscopic analysis and structural validation of 8-Methylquinoline-5-carbaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. In the spirit of rigorous scientific validation, we will not only analyze the target molecule but also draw direct comparisons with its parent structure, 8-Methylquinoline. This comparative approach is fundamental to understanding the influence of the aldehyde functional group on the spectroscopic properties of the quinoline scaffold.
While extensive experimental data for 8-Methylquinoline is readily available, a complete set of published experimental spectra for this compound is not consistently found in publicly accessible databases. Therefore, this guide will utilize a combination of established spectroscopic principles, data from closely related structural analogs, and predicted values to provide a robust framework for its characterization. This approach mirrors the real-world challenges researchers often face and underscores the importance of a multi-faceted analytical strategy.
The Imperative of Structural Integrity in Research
The precise molecular structure of a compound is the bedrock of its chemical and biological properties. In drug discovery, an unambiguous structural determination is non-negotiable, as even minor stereoisomeric differences can lead to vastly different pharmacological outcomes. For materials scientists, the arrangement of atoms dictates the electronic and physical properties of novel materials. Spectroscopic analysis provides the essential toolkit for this molecular-level scrutiny.
This guide will walk you through the core spectroscopic techniques used to elucidate and validate the structure of this compound. We will delve into the "why" behind experimental choices, ensuring a self-validating analytical workflow.
A Multi-Technique Approach to Structural Elucidation
No single spectroscopic technique provides a complete structural picture. A synergistic application of multiple methods is essential for unambiguous structure determination.[1][2] Our analysis will integrate data from:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated system.
Below is a conceptual workflow illustrating the interplay of these techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[3] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4] The choice of solvent is critical as it must dissolve the analyte without its own signals interfering with the sample's spectrum.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Instrument Setup:
-
The experiments should be performed on a spectrometer with a proton observation frequency of at least 400 MHz to ensure adequate signal dispersion.
-
The sample is inserted into the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
"Shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
¹H NMR: A Proton's Perspective
In the ¹H NMR spectrum, the chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern) of each signal provide a wealth of structural information.
Comparative Analysis of ¹H NMR Data
| Proton Assignment | 8-Methylquinoline (Experimental) | This compound (Predicted/Analog-Based) | Rationale for Chemical Shift Change |
| -CH₃ | ~2.8 ppm (singlet) | ~2.9 ppm (singlet) | Minimal change expected as it is distant from the new functional group. |
| Aromatic Protons | 7.3 - 8.9 ppm (multiplets) | 7.5 - 9.8 ppm (multiplets) | The electron-withdrawing nature of the aldehyde group deshields the aromatic protons, causing a downfield shift. |
| Aldehyde Proton (-CHO) | N/A | ~10.1 ppm (singlet) | The proton attached to the carbonyl carbon is highly deshielded and appears significantly downfield. |
Note: Predicted values are based on data from structurally similar quinolinecarbaldehydes.[5][6]
¹³C NMR: The Carbon Backbone
¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule and their electronic nature.
Comparative Analysis of ¹³C NMR Data
| Carbon Assignment | 8-Methylquinoline (Experimental) [7] | This compound (Predicted/Analog-Based) | Rationale for Chemical Shift Change |
| -CH₃ | ~18 ppm | ~19 ppm | Minor change, consistent with the proton NMR. |
| Aromatic Carbons | 121 - 148 ppm | 123 - 155 ppm | The aldehyde group influences the electron density of the aromatic rings, leading to shifts in the carbon signals. |
| Aldehyde Carbon (-CHO) | N/A | ~192 ppm | The carbonyl carbon is highly deshielded and appears significantly downfield.[5] |
Note: Predicted values are based on data from structurally similar quinolinecarbaldehydes.[5][6]
Part 2: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It is a destructive technique that provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A common ionization technique for small organic molecules is Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.
Interpreting the Mass Spectra
8-Methylquinoline:
-
Molecular Formula: C₁₀H₉N
-
Molecular Weight: 143.19 g/mol
-
Expected Molecular Ion (M⁺): m/z = 143
-
Key Fragmentation: Loss of a hydrogen radical to give a stable ion at m/z = 142 is a prominent feature.[9][10]
This compound:
-
Molecular Formula: C₁₁H₉NO
-
Molecular Weight: 171.19 g/mol
-
Expected Molecular Ion (M⁺): m/z = 171
-
Predicted Key Fragmentation:
-
Loss of a hydrogen radical (-H•) to give m/z = 170.
-
Loss of the aldehyde group (-CHO•) to give m/z = 142, which would correspond to the fragment of the 8-methylquinoline cation radical. This is a crucial piece of evidence linking the structure to its parent compound.
-
Part 3: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[2] It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation of the same frequency is incident on the molecule, it absorbs the radiation.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or germanium).
-
Background Spectrum: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first.
-
Sample Spectrum: The sample is then analyzed, and the background is automatically subtracted to give the spectrum of the sample.
Comparative IR Spectral Analysis
| Vibrational Mode | 8-Methylquinoline (Expected Wavenumber, cm⁻¹) [11][12] | This compound (Expected Wavenumber, cm⁻¹) | Significance |
| C-H (aromatic) stretch | ~3050 | ~3050 | Confirms the presence of the aromatic quinoline ring. |
| C-H (aliphatic) stretch | ~2950 | ~2950 | Indicates the methyl group. |
| C=O (aldehyde) stretch | N/A | ~1700 (strong) | This is a key diagnostic peak confirming the presence of the aldehyde functional group. |
| C=C and C=N (aromatic) stretch | ~1600-1450 | ~1600-1450 | Characteristic of the quinoline ring system. |
The most significant difference in the IR spectrum of this compound compared to 8-Methylquinoline will be the appearance of a strong absorption band around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aldehyde.[13]
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[14] The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Blank Spectrum: A spectrum of the pure solvent is recorded as a baseline.
-
Sample Spectrum: The spectrum of the sample solution is then recorded, and the baseline is subtracted.
Expected UV-Vis Spectral Properties
Quinoline and its derivatives exhibit characteristic UV absorption bands due to π → π* transitions within the aromatic system.
-
8-Methylquinoline: Expected to show absorption maxima in the UV region, typical for a quinoline scaffold.
-
This compound: The introduction of the aldehyde group, which is a chromophore, in conjugation with the quinoline ring system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to 8-Methylquinoline. This is due to the extension of the conjugated system, which lowers the energy gap between the π and π* orbitals.
Conclusion: A Cohesive Structural Narrative
The structural validation of this compound is a process of weaving together complementary data from multiple spectroscopic techniques. The NMR data provides the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, IR spectroscopy unequivocally identifies the crucial aldehyde functional group, and UV-Vis spectroscopy probes the electronic nature of the conjugated system.
By comparing these results with the well-characterized spectrum of 8-Methylquinoline, the specific spectroscopic signatures of the -CHO group at the 5-position can be confidently assigned. This guide provides a robust, scientifically-grounded framework for the characterization and validation of this important molecule, emphasizing a self-validating and comparative analytical approach.
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MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Quinoline-5-Carbaldehyde and its Positional Isomers
Abstract
The positional isomerism of the carbaldehyde group on the quinoline scaffold fundamentally dictates the molecule's electronic architecture and steric environment, leading to significant variations in chemical reactivity. This guide presents a comparative study of quinoline-5-carbaldehyde and its key positional isomers, providing a robust theoretical framework and practical experimental protocols for researchers, scientists, and professionals in drug development. We delve into the causality behind reactivity differences in nucleophilic additions, oxidations, and electrophilic aromatic substitutions. This document is designed not merely as a protocol repository but as a self-validating system of inquiry, grounded in established chemical principles and supported by quantitative data and mechanistic insights to empower your research.
Introduction: The Significance of Isomeric Purity in Quinoline Chemistry
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a carbaldehyde group transforms the quinoline core into a versatile synthetic intermediate, capable of undergoing a multitude of transformations to build molecular complexity.[2][3]
However, the precise position of this aldehyde group is critical. A quinoline-2-carbaldehyde will exhibit profoundly different reactivity compared to a quinoline-5-carbaldehyde. This is because the electron-withdrawing nitrogen atom in the pyridine ring exerts a powerful influence that is felt differently across the bicyclic system. Understanding these isomeric differences is paramount for reaction design, impurity profiling, and the rational design of new chemical entities. This guide will explore these differences through a series of comparative experimental frameworks.
Theoretical Framework: Electronic and Steric Divergence Among Isomers
The reactivity of a quinoline carbaldehyde isomer is governed by two primary factors: electronic effects and steric effects .[4]
-
Electronic Effects : The quinoline system is electronically non-uniform. The pyridine ring is electron-deficient due to the electronegative nitrogen, while the benzene ring is comparatively electron-rich. An electron-withdrawing aldehyde group (-CHO) will either exacerbate or modulate this effect depending on its location.
-
Isomers on the Pyridine Ring (e.g., 2-, 3-, 4-carbaldehyde): The aldehyde carbon is rendered highly electrophilic due to the combined electron-withdrawing effects of the carbonyl oxygen and the nearby protonated or coordinated nitrogen atom. These isomers are exceptionally reactive towards nucleophiles.
-
Isomers on the Benzene Ring (e.g., 5-, 6-, 7-, 8-carbaldehyde): The aldehyde's electrophilicity is more moderate. Its reactivity is influenced by the overall electron-withdrawing nature of the pyridine ring in a conjugated system. Electrophilic substitution on the benzene portion of the quinoline ring generally prefers positions 5 and 8.[5]
-
-
Steric Effects : The accessibility of the aldehyde's carbonyl carbon is crucial.
-
Peri-Interaction (C8): The quinoline-8-carbaldehyde isomer experiences significant steric hindrance from the hydrogen at the C1 (or nitrogen's lone pair) position of the adjacent ring. This can impede the approach of bulky nucleophiles.
-
Flanking Positions (C2, C4): These positions can also be sterically encumbered, especially if additional substituents are present.
-
The following diagram illustrates the fundamental electronic disparity between an isomer on the pyridine ring (4-carbaldehyde) and one on the benzene ring (5-carbaldehyde).
Caption: Electronic differences between pyridine- and benzene-ring isomers.
Experimental Design: A Comparative Reactivity Analysis
To quantify the reactivity differences, a series of parallel experiments should be conducted. For this guide, we will focus on three representative isomers: quinoline-4-carbaldehyde (highly activated), quinoline-5-carbaldehyde (baseline), and quinoline-8-carbaldehyde (sterically hindered).
Experiment 1: Nucleophilic Addition via Wittig Reaction
The Wittig reaction is an excellent probe for both electronic and steric effects at the carbonyl carbon. A highly electrophilic aldehyde will react faster, while a sterically hindered one will react slower or give lower yields.
Causality Behind Experimental Choices:
-
Ylide Choice: We use a stabilized ylide (e.g., (triphenylphosphoranylidene)acetonitrile). Its moderate reactivity makes it more sensitive to differences in the aldehyde's electrophilicity compared to a highly reactive, non-stabilized ylide.
-
Solvent: Dichloromethane (DCM) is a non-protic solvent that will not interfere with the ylide or the intermediates.
-
Monitoring: Thin Layer Chromatography (TLC) provides a simple, visual method to track the consumption of the starting aldehyde, allowing for a qualitative comparison of reaction rates.
-
Preparation: In three separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1 mmol of quinoline-4-carbaldehyde, quinoline-5-carbaldehyde, and quinoline-8-carbaldehyde, respectively, in 10 mL of dry DCM.
-
Reagent Addition: To each flask, add 1.1 mmol (1.1 equivalents) of (triphenylphosphoranylidene)acetonitrile simultaneously (or with carefully recorded time intervals).
-
Reaction Monitoring: Stir the reactions at room temperature. At 15-minute intervals, spot each reaction mixture on a single TLC plate (e.g., silica gel, 20% ethyl acetate in hexanes). Monitor the disappearance of the starting aldehyde spot.
-
Workup: After 2 hours (or once the limiting reagent is consumed as per TLC), quench each reaction by adding 15 mL of deionized water. Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the isolated yield for each isomer. Analyze the products by ¹H NMR to confirm structure.
| Isomer | Reaction Time (Qualitative) | Isolated Yield (%) | ¹H NMR Aldehyde Shift (δ, ppm) |
| Quinoline-4-carbaldehyde | Fastest | 85 - 95% | ~10.4 |
| Quinoline-5-carbaldehyde | Intermediate | 70 - 80% | ~10.2 |
| Quinoline-8-carbaldehyde | Slowest | 40 - 50% | ~11.0 (deshielded by peri-interaction) |
| Note: Yields and NMR shifts are representative values based on established chemical principles. |
The expected trend is 4-CHO > 5-CHO > 8-CHO in terms of both reaction rate and yield, clearly demonstrating the interplay of electronic activation and steric hindrance.
Experiment 2: Oxidation to Carboxylic Acid
The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids that is tolerant of many functional groups. Comparing the rate of this reaction can provide further insight into the electronic nature of the aldehyde.
-
Setup: In three separate flasks, prepare a solution of 1 mmol of each quinoline carbaldehyde isomer in 10 mL of tert-butanol.
-
Reagent Buffer: To each flask, add 5 mL of a 2M aqueous solution of 2-methyl-2-butene. This alkene acts as a scavenger for the hypochlorite byproduct.
-
Oxidant Addition: To each flask, add a solution of sodium chlorite (1.5 mmol) in 5 mL of water dropwise over 5 minutes at room temperature.
-
Monitoring & Workup: Stir for 1 hour, monitoring by TLC. After the reaction, adjust the pH to ~4 with 1M HCl, and extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers and concentrate to yield the carboxylic acid.
-
Analysis: Determine the isolated yield for each isomer.
The oxidation is generally very efficient for all isomers. However, subtle differences in reaction completion time may be observed, with the more electron-rich aldehydes (relative to the highly electron-deficient ones) potentially reacting slightly faster. The primary value here is demonstrating a robust transformation and comparing the properties of the resulting carboxylic acids.
Experimental Workflow Diagram
The following diagram outlines the logical flow for the comparative study of a given reaction.
Caption: Workflow for the comparative reactivity analysis of isomers.
Conclusion
This guide demonstrates that the reactivity of quinoline carbaldehyde is not a monolithic property but a nuanced function of its isomeric form. Through structured, parallel experimentation, researchers can clearly delineate the impact of electronic activation, deactivation, and steric hindrance.
-
Quinoline-4-carbaldehyde emerges as the most reactive isomer in nucleophilic additions due to the powerful electron-withdrawing influence of the adjacent nitrogen atom.
-
Quinoline-5-carbaldehyde serves as a baseline, with reactivity akin to an electronically modified benzaldehyde.
-
Quinoline-8-carbaldehyde is significantly hampered by steric effects, leading to lower yields and slower reactions with bulky reagents.
By understanding these fundamental principles and applying the robust protocols outlined herein, scientists can better predict reaction outcomes, design more efficient synthetic routes, and control the formation of impurities, ultimately accelerating the discovery and development of novel quinoline-based compounds.
References
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Pauter, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. Available at: [Link][6][7]
-
El-Sayed, M. A.-A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1355. Available at: [Link][1]
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Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 685413. Available at: [Link]
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Vaishali, et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Green Chemistry Letters and Reviews, 17(1). Available at: [Link][2]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link][5]
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Saeed, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19079-19100. Available at: [Link]
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BrainKart (n.d.). Aldehydes and ketones: Electronic and steric effects. Available at: [Link][4]
-
Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available at: [Link][3]
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A Senior Application Scientist's Guide to Purity Validation of Synthesized 8-Methylquinoline-5-carbaldehyde by High-Performance Liquid Chromatography
Introduction: The Crucial Role of Purity in Synthetic Intermediates
In the landscape of drug discovery and development, the molecular integrity of synthetic intermediates is paramount. 8-Methylquinoline-5-carbaldehyde is a versatile heterocyclic building block, serving as a precursor for a range of pharmacologically active agents, including novel enzyme inhibitors and antiprotozoal compounds.[1][2] The presence of impurities, such as positional isomers or unreacted starting materials, can drastically alter reaction kinetics, yield, and the biological activity and toxicity profile of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven methodology for validating the purity of synthesized this compound. We will move beyond a simple protocol, delving into the scientific rationale behind the analytical choices to construct a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, consistent with the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[3][4]
The Analytical Imperative: Why a Specialized HPLC Approach is Necessary
The synthesis of quinoline carbaldehydes, often through formylation reactions like the Vilsmeier-Haack or Reimer-Tiemann, can lead to a mixture of products.[5] For instance, formylation of a substituted quinoline might occur at different positions on the aromatic ring, resulting in structural isomers that are difficult to separate and may possess similar spectroscopic properties.[5] Therefore, the primary analytical challenge is specificity : the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[4]
A well-developed reversed-phase HPLC (RP-HPLC) method offers the high resolving power necessary to separate the target compound from these closely related impurities, providing accurate and reproducible purity assessments.
Methodological Framework: Causality Behind Experimental Choices
The development of a robust analytical method is not arbitrary; every parameter is selected to optimize the separation and ensure reliability.
-
Stationary Phase Selection: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its hydrophobicity, which provides strong retention for aromatic compounds like quinolines.[6] However, for particularly challenging separations of quinoline derivatives where standard C18 columns may fail to resolve isomers, alternative stationary phases like a naphthylpropyl column can offer different selectivity due to unique π-π interactions.[7][8] For this guide, we will proceed with a high-purity, end-capped C18 phase to minimize peak tailing from silanol interactions.
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is chosen to ensure that both early-eluting polar impurities and the more retained target analyte are eluted as sharp, symmetrical peaks within a reasonable runtime. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shape and lower backpressure. A small amount of acid, such as 0.1% formic acid, is added to the mobile phase to suppress the ionization of any residual free silanols on the stationary phase and to protonate the basic nitrogen of the quinoline ring, leading to consistent retention times and improved peak symmetry.
-
Detector and Wavelength Selection: The extended π-conjugated system of the quinoline ring makes this compound a strong UV absorber. A photodiode array (PDA) or UV detector is ideal. The wavelength is set to approximately 360 nm, a region where aldehyde-dinitrophenylhydrazone (DNPH) derivatives strongly absorb, providing high sensitivity for the aldehyde functional group and minimizing interference from non-aldehyde impurities.[9]
Diagram: The Integrated Synthesis and Validation Workflow
The following diagram illustrates the logical flow from chemical synthesis to final purity validation, emphasizing the central role of the HPLC analysis.
Caption: Workflow from synthesis to purity validation.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[10]
5.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Formic acid (LC-MS grade).
-
Reference Standard: Certified this compound, >99.5% purity.
-
Sample: Synthesized this compound.
5.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
5.3. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 360 nm |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% B |
5.4. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Logic and Data Comparison
A method is only trustworthy if it is validated. The core validation parameters ensure the method is fit for its purpose.[6][11]
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
This guide has detailed a robust, reliable, and scientifically-grounded RP-HPLC method for the purity validation of synthesized this compound. By understanding the rationale behind the selection of the stationary phase, mobile phase, and detection parameters, researchers can confidently implement and adapt this methodology. The incorporation of system suitability testing and a full validation approach ensures that the data generated is not only accurate but also defensible, meeting the stringent requirements of the pharmaceutical industry. The successful separation and quantification of process-related impurities, particularly positional isomers, underscore the method's suitability for its intended purpose: to guarantee the quality of a critical synthetic intermediate on the path to new therapeutic agents.
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available at: [Link]
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3 Key Steps for HPLC Method Validation in Pharmaceuticals - Altabrisa Group. Available at: [Link]
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(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]
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Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed. Available at: [Link]
-
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-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate. Available at: [Link]
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A Comparative Guide to the X-ray Crystal Structure of 8-Methylquinoline-5-carbaldehyde Derivatives
This guide provides a comprehensive comparison of the X-ray crystal structure of 8-methylquinoline-5-carbaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, crystallization, and structural analysis of this important class of heterocyclic compounds. While a definitive crystal structure for this compound is not widely reported in publicly available literature, this guide leverages data from closely related analogs to infer and compare structural properties, offering valuable insights for rational drug design and materials science.
Introduction: The Significance of Quinoline Scaffolds
Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and physicochemical properties.[1] The strategic placement of functional groups on the quinoline ring system can dramatically influence their therapeutic efficacy and material characteristics.[1] The this compound scaffold, in particular, combines the structural features of a quinoline nucleus with a reactive aldehyde group, making it a versatile building block for the synthesis of more complex molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Understanding the three-dimensional arrangement of these molecules at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and designing novel compounds with enhanced performance.
Synthesis and Crystallization of Quinoline-5-carbaldehyde Derivatives
The synthesis of quinoline-5-carbaldehyde derivatives can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring.
Synthetic Methodologies: A Comparative Overview
Several classical methods are employed for the formylation of quinoline rings, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.[4][5] The selection of a particular method is crucial as it can influence the regioselectivity of the formylation. For instance, the formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions can yield a mixture of products with the carbonyl group at the C5 and C7 positions.[4][5]
A generalized synthetic approach for obtaining derivatives of this compound may involve the oxidation of the corresponding 5,8-dimethylquinoline. This can be achieved using oxidizing agents like selenium dioxide in a suitable solvent.[2]
Experimental Protocol: Generalized Synthesis of a Quinoline-5-carbaldehyde Derivative
-
Reactant Preparation: Dissolve the corresponding methyl-substituted quinoline derivative in a suitable solvent (e.g., dioxane or glacial acetic acid).[2]
-
Oxidation: Add a stoichiometric amount of an oxidizing agent, such as selenium dioxide (SeO₂), to the solution.[2]
-
Reaction Monitoring: Heat the reaction mixture under reflux and monitor the progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and filter to remove any solid byproducts. Neutralize the filtrate with a mild base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., dichloromethane).[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel.[2]
Crystal Growth: The Art of Obtaining High-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. The method of crystallization significantly impacts the quality of the resulting crystal. Common techniques for growing crystals of organic molecules like quinoline derivatives include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is paramount and is often determined empirically. Common solvents for crystallizing quinoline derivatives include ethanol, methanol, chloroform, and acetonitrile.[4][6]
Comparative Analysis of Crystal Structures
In the absence of a reported crystal structure for this compound, we can draw valuable comparisons from the crystallographic data of structurally similar compounds. For this guide, we will consider the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde as a key comparator, for which single-crystal X-ray diffraction data is available.[4][5]
Key Crystallographic Parameters
The following table summarizes the key crystallographic data for 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, providing a benchmark for what might be expected for related structures.
| Parameter | 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde [4][5] |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |
Note: Specific unit cell dimensions (a, b, c) would be extracted from the direct crystallographic information file (CIF) if available.
Molecular Geometry and Conformation
The crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde reveals that the quinoline ring system is essentially planar.[4][5] This planarity is a common feature in fused aromatic systems. The substituents, in this case, the hydroxyl, methyl, and carbaldehyde groups, will have specific orientations relative to the ring.
It is anticipated that in this compound, the quinoline core would also be planar. The methyl and carbaldehyde groups at positions 8 and 5, respectively, would likely lie in or close to the plane of the quinoline ring to minimize steric hindrance.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular forces. In the case of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, the crystal packing is stabilized by π-π stacking interactions between the planar quinoline rings of adjacent molecules.[4][5] The centroid-centroid distance for these interactions is reported to be 3.544 Å.[4][5]
For this compound, similar π-π stacking interactions are expected to be a dominant feature in its crystal packing. Additionally, weak C-H···O hydrogen bonds involving the carbaldehyde oxygen and aromatic hydrogens could further stabilize the crystal structure.
Experimental Workflow and Data Interpretation
The determination of a crystal structure is a multi-step process that involves data collection, structure solution, and refinement.
X-ray Diffraction Data Collection and Processing
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7] The crystal is mounted on a goniometer and rotated in the X-ray beam to collect a complete dataset of diffraction intensities. This raw data is then processed to correct for experimental factors and to obtain a set of structure factors.[7]
Structure Solution and Refinement
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is then refined using least-squares methods to improve the fit between the calculated and observed structure factors, ultimately yielding the final atomic coordinates and thermal parameters.
Diagram: Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the key stages in determining the X-ray crystal structure of a small molecule.
Conclusion and Future Perspectives
This guide has provided a comparative framework for understanding the X-ray crystal structure of this compound derivatives. By leveraging data from analogous compounds, we can make informed predictions about the molecular geometry, conformation, and supramolecular assembly of these important molecules. The detailed experimental protocols for synthesis and crystallization serve as a practical resource for researchers in the field.
Future work should focus on the successful synthesis and crystallization of this compound itself to obtain a definitive crystal structure. This would provide a more accurate basis for comparison and would be invaluable for the rational design of new therapeutic agents and functional materials based on the quinoline scaffold.
References
- Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
-
ResearchGate. (n.d.). Crystal structures and NLO properties of quinoline derivatives. Retrieved from [Link]
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MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Quinoline derivatives and their chemical formulas: organic compounds.... Retrieved from [Link]
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PubChem. (n.d.). Quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 8-Chloro-5-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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Taylor & Francis Online. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of 8‐hydroxyquinoline (A) and some of its main derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Retrieved from [Link]
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comparing the fluorescent properties of 8-Methylquinoline-5-carbaldehyde derivatives
An In-Depth Guide to the Fluorescent Properties of 8-Hydroxyquinoline-5-carbaldehyde Derivatives
Authored by a Senior Application Scientist
The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in the development of fluorescent molecules. Its derivatives are integral to advancements in chemical sensing, bio-imaging, and materials science for optoelectronic devices. Among these, derivatives of 8-hydroxyquinoline (8-HQ) are particularly noteworthy for their ability to form highly fluorescent complexes with various metal ions. The introduction of a carbaldehyde group at the 5-position creates a versatile precursor, 8-hydroxyquinoline-5-carbaldehyde, which serves as a gateway to a vast library of functional probes through Schiff base condensation and other modifications.
This guide provides a comparative analysis of the fluorescent properties of 8-hydroxyquinoline-5-carbaldehyde derivatives. We will explore the fundamental structure-property relationships that govern their photophysical behavior, supported by experimental data and protocols. This document is intended for researchers and professionals engaged in the design and application of novel fluorescent probes.
The 8-Hydroxyquinoline Core: A Tale of Proton Transfer and Chelation
The parent 8-hydroxyquinoline (8-HQ) molecule is itself only weakly fluorescent. This phenomenon is attributed to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, the proton from the hydroxyl group at the 8-position is transferred to the nitrogen atom of the pyridine ring.[1]
However, this weakness becomes a strength upon the introduction of a metal ion. The hydroxyl group's oxygen and the pyridine's nitrogen act as a powerful bidentate chelating site for a wide array of metal ions, including Al³⁺ and Zn²⁺.[1][2] This chelation event has two profound effects:
-
Blocks ESIPT: The metal ion's coordination with the hydroxyl oxygen and pyridine nitrogen prevents the proton transfer, effectively shutting down the primary non-radiative decay channel.
-
Increases Rigidity: The formation of the chelate ring increases the overall structural rigidity of the molecule, which reduces energy loss through vibrational modes.
This dual effect results in a dramatic enhancement of fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[1][3] It is this "off-on" switching capability that makes 8-HQ derivatives exceptional candidates for metal ion sensors.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 8-Hydroxyquinoline.
The Role of the 5-Carbaldehyde Group: A Gateway to Diversity
The aldehyde functional group at the C5 position of the 8-HQ ring is a key synthetic handle. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This allows for the straightforward introduction of a wide variety of functional groups, profoundly influencing the molecule's electronic structure and, consequently, its fluorescent properties. By choosing different amines, one can tune the derivative's:
-
Intramolecular Charge Transfer (ICT): Introducing strong electron-donating groups via the Schiff base linkage can create a donor-π-acceptor (D-π-A) system, where the quinoline ring acts as the acceptor. This often leads to red-shifted emission and pronounced solvatochromism.
-
Solubility and Biocompatibility: Attaching polar or biocompatible moieties can improve water solubility and cell membrane permeability for biological applications.[3]
-
Selectivity: Incorporating specific receptor units can impart selectivity for particular analytes beyond metal ions.
Comparative Photophysical Properties of Derivatives
The fluorescent properties of 8-hydroxyquinoline-5-carbaldehyde derivatives are highly dependent on the substituent introduced via the aldehyde group. While a comprehensive database is beyond the scope of this guide, the following table and discussion illustrate the key trends observed in the literature for related 8-HQ derivatives.
| Derivative Type | Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Key Feature |
| Parent Core | 8-Hydroxyquinoline | ~315 | ~510 | ~195 | Very Low | Weakly fluorescent due to ESIPT. |
| Ester Derivative | (8-HQ-5-yl)methyl benzoate | 317 | - | - | - | Shows absorption shift upon Zn²⁺ binding.[4] |
| Ester Derivative | (8-HQ-5-yl)methyl 4-methoxybenzoate | 316 | - | - | - | Electron-donating group influences binding.[4] |
| Schiff Base | 6-[(4-(dimethylamino)benzylidene)amino] | ~375 | ~450-550 | 75-175 | Moderate-High | Strong ICT character, positive solvatochromism.[5][6] |
| Amidoquinoline | N-(quinolin-8-yl)benzamide | ~360 | ~490 | ~130 | Moderate (Increases with Zn²⁺) | Used as a fluorophore for zinc sensing.[3] |
| Nitro-substituted | Nitro group on phenyl ring | 325-393 | 420-500 | 51-98 | Moderate | Bathochromic shift observed.[6] |
| Amino-substituted | Amino group on quinoline ring | - | - | 87-100 | Up to 83% | Amino group at C6 crucial for high quantum yields.[6] |
Analysis of Trends:
-
Stokes Shift: Large Stokes shifts are characteristic of these molecules, particularly the parent 8-HQ, which is indicative of a significant change in geometry or electronic structure between the ground and excited states (e.g., ESIPT). Derivatives with strong ICT character also exhibit large Stokes shifts.[6]
-
Solvatochromism: Derivatives designed to have significant ICT character display positive solvatochromism.[7] This means their emission spectra show a bathochromic (red) shift as the polarity of the solvent increases. This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules.[8]
-
Quantum Yield: The fluorescence quantum yield (ΦF) is highly variable. The introduction of an amino group at the C6 position of the quinoline has been shown to be crucial for achieving high quantum yields, with values reported up to 83%.[6] Conversely, heavy atoms or certain metal ions (like cobalt) can lead to fluorescence quenching.[9]
Experimental Methodologies
Accurate characterization of fluorescent properties requires standardized and carefully executed experimental protocols.
Synthesis of a Representative Schiff Base Derivative
This protocol describes a general procedure for the condensation of 8-hydroxyquinoline-5-carbaldehyde with a primary amine.
-
Dissolution: Dissolve 1 equivalent of 8-hydroxyquinoline-5-carbaldehyde in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Amine: Add a slight excess (1.1 equivalents) of the desired primary amine to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Reaction: Reflux the mixture for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using techniques such as NMR (¹H and ¹³C), FTIR, and mass spectrometry.[10]
Photophysical Characterization
-
Sample Preparation: Prepare dilute solutions (micromolar concentration, e.g., 1-10 μM) of the synthesized derivatives in spectroscopic-grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum (typically from 250-600 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to record the emission spectrum. Set the excitation wavelength (λex) to the λabs determined in the previous step.
-
Identify the wavelength of maximum emission (λem).
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem to confirm that the absorbing species is the one that emits.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the sample solution.
-
Measure the absorbance and integrated fluorescence intensity of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) under identical experimental conditions. The absorbance of both solutions at the excitation wavelength should be kept low (<0.1) to avoid inner filter effects.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
-
Caption: Standard experimental workflow for synthesizing and characterizing fluorescent derivatives.
Conclusion
8-Hydroxyquinoline-5-carbaldehyde is a privileged platform for developing advanced fluorescent probes. The inherent CHEF mechanism of the 8-HQ core, combined with the synthetic versatility of the 5-carbaldehyde group, allows for the rational design of molecules with tailored photophysical properties. By strategically modifying the structure—introducing electron-donating or -withdrawing groups, or specific binding sites via Schiff base formation—researchers can fine-tune absorption and emission wavelengths, modulate quantum efficiency, and control sensitivity to the local environment. The experimental protocols outlined herein provide a robust framework for the synthesis and comparative evaluation of these versatile fluorophores, paving the way for new discoveries in diagnostics, cell biology, and materials science.
References
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-
Tyszka-Gumkowska, A., Pawelec, E., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(22), 6889. [Link]
-
Abdullah, J., Yamin, B. M., & Usman, A. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(2), 361. [Link]
-
Aleksanyan, I. L., Grigoryan, K. R., et al. (2025). Synthesis, Theoretical and Photophysical Study of Functionalized Quinoline - Based Schiff Bases. Journal of Molecular Structure. [Link]
-
Allain, C., et al. Solvatochromic behaviour of 6-quinoline derivative compounds. ResearchGate. [Link]
-
da Silva, J. P., et al. (2018). Multicomponent synthesis and photophysical investigations of novel quinoline derivatives. Journal of the Brazilian Chemical Society, 29(10), 2146-2156. [Link]
-
Melavanki, R., Kumar, V., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence, 37(20). [Link]
-
Farruggia, G., et al. (2006). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]
-
Yilmaz, I., Yilmaz, U. D., & Senturk, M. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 737-750. [Link]
-
Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
Paul, B. K., et al. (2014). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances, 4, 35384-35395. [Link]
-
Aleksanyan, I. L., Grigoryan, K. R., et al. (2025). Synthesis, Theoretical and Photophysical Study of Functionalized Quinoline - Based Schiff Bases. Semantic Scholar. [Link]
-
Patil, S. D., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]
-
Foguet-Albiol, D., et al. (2009). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]
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electrochemical properties of 8-Methylquinoline-5-carbaldehyde and its analogues
An In-Depth Technical Guide to the Electrochemical Properties of 8-Methylquinoline-5-carbaldehyde and Its Analogues
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's electrochemical behavior is paramount for applications ranging from novel sensor design to predicting metabolic pathways. Quinoline derivatives, a cornerstone in medicinal chemistry, exhibit rich redox chemistry that is highly sensitive to their substitution patterns.[1] This guide provides a comprehensive comparison of the electrochemical properties of this compound and its structurally related analogues, grounded in experimental data and established analytical protocols.
Introduction: The Significance of Quinoline Carbaldehydes
Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[2] The introduction of a carbaldehyde (-CHO) group, particularly at the C5 position, and additional substituents on the carbocyclic ring, creates a molecule with a fascinating electronic landscape. The interplay between the electron-withdrawing aldehyde and other substituents dictates the molecule's ability to accept or donate electrons, i.e., its redox potentials. Understanding these properties is crucial for designing new catalysts, electro-optical materials, and drugs with specific mechanisms of action. This guide will focus on this compound and compare it with key analogues to elucidate critical structure-property relationships.
Comparative Electrochemical Analysis
Direct experimental data on this compound is not extensively published. However, by analyzing its close structural analogues, we can reliably predict its behavior. A pivotal study by Nycz et al. (2020) on various quinolinecarbaldehydes provides the foundational data for our comparison.[3][4][5][6] The key takeaway from their research is that the nature and position of substituents dramatically influence the redox potentials.
The presence of a methyl group, an electron-donating group (EDG), is known to facilitate oxidation (making the oxidation potential less positive).[3][5] Conversely, the reduction potential of methylated compounds tends to be more negative compared to non-methylated structures.[3][5] Electron-withdrawing groups (EWGs) like a hydroxyl group in the C8 position have the opposite effect.
Let's compare the anticipated properties of our target molecule with experimentally characterized analogues.
Table 1: Comparative Electrochemical Data of Quinoline-5-carbaldehyde Analogues
| Compound | Substituent at C8 | Substituent at C6 | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) | Key Insight |
| This compound | -CH₃ (EDG) | - | Predicted: Less positive than analogues | Predicted: More negative than analogues | Methyl group facilitates oxidation.[3][5] |
| 8-Hydroxyquinoline-5-carbaldehyde | -OH (EWG) | - | 1.349 and 1.637 | Not Reported | The hydroxyl group makes oxidation more difficult compared to the methyl-substituted analogue.[6] |
| 6-(Dimethylamino)quinoline-5-carbaldehyde | - | -N(CH₃)₂ (Strong EDG) | Predicted: Significantly less positive | Predicted: Significantly more negative | Strong electron-donating group greatly facilitates oxidation.[3][5] |
Note: Potentials are typically reported vs. an Ag/AgCl reference electrode. Direct numerical prediction without experimental data is speculative; the table illustrates the expected trends based on established principles.
Structure-Property Relationships
The electrochemical behavior of these molecules is governed by the electron density of the quinoline ring system. The aldehyde group at the C5 position is a moderate electron-withdrawing group, which generally makes the molecule easier to reduce.
-
Effect of the Methyl Group (-CH₃): In our target molecule, the 8-methyl group is an electron-donating group. It increases the electron density on the quinoline ring, making it easier to remove an electron (oxidation). Consequently, this compound is expected to have a lower oxidation potential compared to an unsubstituted quinoline-5-carbaldehyde.
-
Effect of the Hydroxyl Group (-OH): The 8-hydroxy group can act as an electron-withdrawing group via induction, making oxidation more difficult. This is reflected in the higher oxidation potentials observed for 8-hydroxy-quinoline-5-carbaldehyde.[6]
-
Effect of the Dimethylamino Group (-N(CH₃)₂): This is a very strong electron-donating group. It significantly increases the electron density of the ring, making the molecule much easier to oxidize.
The relationship between the substituent's electronic nature and the resulting redox potentials is a cornerstone of physical organic chemistry and is clearly demonstrated in this class of compounds.
Caption: Logical flow of substituent effects on redox potentials.
Experimental Protocol: Cyclic Voltammetry (CV)
To ensure trustworthy and reproducible results, a standardized protocol for electrochemical analysis is essential. The following procedure is based on established methods for characterizing quinoline derivatives.[3][7]
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
Potentiostat/Galvanostat (e.g., Metrohm Autolab PGSTAT12)[3]
-
Three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE), 1-3 mm diameter
-
Reference Electrode: Ag/AgCl (in 1M LiCl or saturated KCl)
-
Counter (Auxiliary) Electrode: Platinum wire or net
-
Analyte: this compound (1-5 mM solution)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Inert Gas: High-purity Argon or Nitrogen
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry (0.3 µm followed by 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water, then sonicate in ethanol and the chosen solvent (e.g., acetonitrile) for 2-3 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent. This solution is the "blank."
-
Prepare a 1-5 mM solution of the analyte (this compound) in the 0.1 M electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the blank electrolyte solution.
-
Purge the solution with inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain a gentle stream of gas over the solution during the experiment.[3]
-
Run a background cyclic voltammogram on the blank solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Replace the blank with the analyte solution, and purge again with inert gas for 5-10 minutes.
-
Perform the cyclic voltammetry scan. Typical parameters:
-
Scan Rate: 100 mV/s
-
Potential Window: e.g., -2.0 V to +2.0 V (adjust based on the compound's stability)
-
Initial Potential: 0.0 V
-
-
Record the resulting voltammogram, noting the potentials of the oxidation (anodic) and reduction (cathodic) peaks.
-
(Optional) Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
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A Senior Application Scientist's Guide to 8-Methylquinoline-5-carbaldehyde: A Comparative Analysis for Bioactive Compound Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Quinoline derivatives, prized for their versatile bioactivities, are a mainstay in this field. This guide provides an in-depth technical comparison of 8-Methylquinoline-5-carbaldehyde as a synthetic precursor for bioactive molecules, juxtaposed with key alternatives. While direct, peer-reviewed biological activity data for derivatives of this compound is emerging, this guide leverages extensive experimental data from closely related structural analogs to provide a robust performance benchmark in anticancer and antimicrobial applications.
The Strategic Importance of the Quinoline Carbaldehyde Scaffold
Quinoline carbaldehydes are highly valued synthetic intermediates due to the presence of two reactive functionalities: the quinoline ring system and the aldehyde group. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The aldehyde group offers a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases and hydrazones, which are themselves important pharmacophores and excellent chelating agents for metal ions. This chelation capability is often linked to the biological activity of the resulting compounds.[1][2][3]
The specific substitution pattern on the quinoline ring significantly influences the physicochemical properties and, consequently, the biological efficacy of the resulting derivatives. This guide focuses on this compound and compares its potential with other key players in the field:
-
8-Hydroxy-2-quinolinecarbaldehyde: The hydroxyl group at the 8-position is a known metal-chelating moiety and can significantly enhance the biological activity of its derivatives.[2][4][5]
-
2-Chloro-8-methylquinoline-3-carbaldehyde: The presence of a chloro group provides an additional site for nucleophilic substitution, allowing for further molecular diversification.
-
8-Methoxyquinoline-5-sulfonamide derivatives: These demonstrate the impact of different functional groups at the 5 and 8-positions on anticancer and antimicrobial activities.[6][7]
Comparative Performance in Anticancer Drug Discovery
The development of novel anticancer agents is a primary application for quinoline-based compounds. The mechanism of action often involves the induction of apoptosis (programmed cell death), potentially through the generation of reactive oxygen species (ROS) and interaction with cellular metal ions.[2][8]
Workflow for Synthesis and Evaluation of Anticancer Activity
The general workflow for synthesizing and evaluating quinoline-based anticancer agents is outlined below. This process begins with the synthesis of a Schiff base derivative from a quinoline carbaldehyde, followed by in vitro cytotoxicity screening.
Caption: Workflow from synthesis to evaluation of quinoline-based anticancer agents.
Experimental Data: Cytotoxicity of Quinoline Carbaldehyde Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of derivatives synthesized from alternatives to this compound. A lower IC50 value indicates greater potency.
| Precursor Aldehyde | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Parent Compound | Hep3B (Liver) | 6.25±0.034 µg/mL | [5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Parent Compound | Multiple Lines | 12.5–25 µg/mL | [5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Schiff Base Metal Complexes (Cu(II)) | A375 (Melanoma) | More active than Zn complexes | [2] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Schiff Base Metal Complexes (Zn(II)) | A375 (Melanoma) | < 10 | [2] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hydrazone Metal Complexes (Vanadium) | A-375 (Melanoma) | < 6.3 | [2] |
| 8-Hydroxyquinoline | 5,7-dihalo-derivatives (metal complexes) | Hepatoma, Ovarian, Lung | 0.0014 - 32.13 | [ ] |
| 6-Methyl-2-oxo-quinoline-3-carbaldehyde | Thiosemicarbazone (Copper Complex) | SK-OV-3 (Ovarian) | 10.35 ± 1.26 | |
| 6-Methyl-2-oxo-quinoline-3-carbaldehyde | Thiosemicarbazone (Copper Complex) | MGC80-3 (Gastric) | 10.17 ± 0.95 | |
| 8-Hydroxyquinoline-5-sulfonyl chloride | N-methyl-N-(prop-2-yn-1-yl)sulfonamide | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [6][7] |
| Quinoline-3-carbaldehyde | Chalcone derivative (12e) | MGC-803 (Gastric) | 1.38 | [9] |
| Quinoline-3-carbaldehyde | Chalcone derivative (12e) | HCT-116 (Colon) | 5.34 | [9] |
| Quinoline-3-carbaldehyde | Chalcone derivative (12e) | MCF-7 (Breast) | 5.21 | [9] |
Analysis of Anticancer Performance:
The data clearly indicates that derivatives of 8-hydroxy-quinoline carbaldehydes are potent anticancer agents, particularly when complexed with metal ions like copper and zinc. The hydroxyl group at the 8-position is a key structural feature that facilitates metal chelation, which is believed to be a crucial aspect of their cytotoxic mechanism. The low micromolar and even nanomolar IC50 values reported for some of these compounds highlight the therapeutic potential of this scaffold. While specific data for this compound derivatives is not yet widely published, its structural similarity suggests that its derivatives, especially metal complexes of its Schiff bases, could exhibit comparable activities. The methyl group at the 8-position may influence lipophilicity and steric interactions with biological targets, which could modulate activity and selectivity.
Proposed Mechanism of Action: Apoptosis Induction
A common mechanistic pathway for the anticancer activity of 8-hydroxyquinoline derivatives involves the induction of apoptosis through oxidative stress.
Caption: Proposed apoptotic pathway induced by 8-hydroxyquinoline derivatives.
Comparative Performance in Antimicrobial Drug Discovery
The quinoline scaffold is also a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Derivatives of quinoline carbaldehydes have shown promise against a range of bacterial and fungal pathogens.
Experimental Data: Antimicrobial Activity of Quinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against several microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Precursor/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [ ] |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [ ] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 | [ ] |
| 8-Hydroxyquinoline-5-sulfonamide derivative (3c) | Methicillin-resistant S. aureus (MRSA) | Comparable to Oxacillin/Ciprofloxacin | [6][7] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative bacteria | 4-16 | [10] |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis, S. aureus | High potency | [1] |
| 2-chloroquinoline-3-carbaldehyde derivatives | Various bacterial and fungal strains | Significant activity reported | [11] |
Analysis of Antimicrobial Performance:
The data reveals that quinoline derivatives possess a broad spectrum of antimicrobial activity. The hybridization of the quinoline scaffold with other antimicrobial pharmacophores, such as ciprofloxacin or imidazolium salts, is a particularly effective strategy. The potent activity of some derivatives against resistant strains like MRSA and M. tuberculosis underscores the importance of this chemical class in addressing the challenge of antimicrobial resistance. For this compound, derivatization into Schiff bases and subsequent complexation with metals like copper or zinc is a promising avenue for developing potent antimicrobial agents, leveraging the known mechanisms of metal chelation in disrupting microbial cellular processes.
Experimental Protocols
To facilitate further research, detailed protocols for the synthesis of key intermediates and the evaluation of their biological activity are provided below.
Protocol 1: Synthesis of a Schiff Base from a Quinoline Carbaldehyde
This protocol describes a general method for the condensation of a quinoline carbaldehyde with a primary amine to form a Schiff base.
Materials:
-
Quinoline carbaldehyde (e.g., this compound) (1.0 eq)
-
Primary amine or hydrazine derivative (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the quinoline carbaldehyde in a minimal amount of absolute ethanol in a round-bottom flask with magnetic stirring.
-
In a separate container, dissolve the primary amine in a minimal amount of absolute ethanol.
-
Add the amine solution to the stirred solution of the quinoline carbaldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (typically 60-80°C) for 2-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for anticancer activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Conclusion and Future Outlook
This compound stands as a versatile and promising precursor for the synthesis of novel bioactive compounds. While direct comparative biological data for its derivatives is still emerging, the extensive body of research on structurally similar quinoline carbaldehydes, particularly 8-hydroxy-2-quinolinecarbaldehyde, provides a strong rationale for its potential in anticancer and antimicrobial drug discovery.
The key to unlocking this potential lies in systematic derivatization, focusing on the synthesis of Schiff bases, hydrazones, and their metal complexes. The presence of the methyl group at the 8-position, in contrast to a hydroxyl group, will likely confer different lipophilic and steric properties to its derivatives, potentially leading to unique activity profiles and improved selectivity.
Future research should focus on synthesizing a library of derivatives from this compound and performing comprehensive in vitro and in vivo evaluations to establish a direct comparison with the well-documented alternatives discussed in this guide. Such studies will be instrumental in fully elucidating the performance of this valuable synthetic building block and its place in the armamentarium of medicinal chemists.
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El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. Available from: [Link]
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Wang, Y., et al. (2020). Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action. RSC Advances, 10(42), 25068-25078. Available from: [Link]
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Lazić, A. M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. ResearchGate. Available from: [Link]
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Guan, Y.-F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4984. Available from: [Link]
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Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 4984. Available from: [Link]
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Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
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Heffeter, P., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Cancers, 13(2), 183. Available from: [Link]
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Szymański, P., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(18), 4266. Available from: [Link]
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Kumar, S., et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Analytical Chemistry Letters, 11(4), 546-560. Available from: [Link]
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Al-Khafaji, Y. F., et al. (2021). Preparation, characterization and biological activity of Schiff base compounds derived from 8-hydroxyquinoline-2-carboxaldehyde and Jeffamines ED (R). ResearchGate. Available from: [Link]
-
Correia, I., et al. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry. Available from: [Link]
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Balaji, K., et al. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 8-Methylquinoline-5-carbaldehyde
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates like 8-Methylquinoline-5-carbaldehyde is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for this compound, moving beyond a simple listing of techniques to explain the causality behind experimental choices. Our focus is on establishing a self-validating system of analysis through the cross-validation of orthogonal methods, ensuring data integrity and confidence in your results.
The principle of cross-validation in analytical methods involves comparing results from at least two different analytical techniques to ensure the reliability and performance of the data.[1][2] This is a critical step, particularly when transferring a method between laboratories or in a regulated environment, as it confirms the robustness and reproducibility of the analytical procedure.[1]
The Analytical Landscape for this compound
This compound, a key building block in the synthesis of various biologically active molecules, requires precise and accurate analytical methods for its characterization. The primary techniques for the analysis of such aromatic aldehydes include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation and confirmation.
This guide will delve into the cross-validation of data obtained from these techniques, providing a framework for a comprehensive analytical characterization of this compound.
Comparative Analysis of Chromatographic Techniques: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal.[3][4][5] HPLC is generally preferred for routine quantitative analysis due to its ability to analyze the compound directly without derivatization, simplifying sample preparation.[5] In contrast, GC-MS excels in identifying and quantifying trace volatile impurities, offering superior sensitivity and structural information from mass spectrometry.[4][5]
Data Presentation: Method Validation Parameters
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of quinoline derivatives, providing a basis for comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Specificity | High, based on retention time and UV spectrum | Very high, based on retention time and mass spectrum |
| Sample Throughput | High | Moderate |
| Derivatization | Not typically required | May be required for improved volatility and peak shape |
Experimental Protocols
This protocol outlines a general reversed-phase HPLC method suitable for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[6]
-
Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8][9][10]
This protocol is designed for the identification and quantification of this compound and potential volatile impurities.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization may be necessary to improve volatility.[11]
-
Validation: The validation should focus on specificity (mass spectrum), sensitivity (LOD, LOQ), and linearity.
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical data.
Structural Confirmation through Spectroscopic Techniques
While chromatographic techniques provide quantitative data, spectroscopic methods are essential for unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The expected chemical shifts are predicted based on the analysis of structurally similar compounds.[12]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.7 | s | 3H | -CH₃ |
| ~7.6 | d | 1H | Aromatic-H |
| ~7.8 | t | 1H | Aromatic-H |
| ~8.2 | d | 1H | Aromatic-H |
| ~9.0 | dd | 1H | Aromatic-H |
| ~9.5 | d | 1H | Aromatic-H |
| ~10.3 | s | 1H | -CHO |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~18 | -CH₃ |
| ~120-150 | Aromatic-C |
| ~160 | C=N |
| ~192 | C=O |
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi resonance) |
| ~1690 | Aldehyde C=O stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1380 | -CH₃ bend |
Logical Relationship for Method Selection
Caption: Logical flow for selecting analytical methods.
Conclusion
The cross-validation of analytical data from orthogonal techniques like HPLC, GC-MS, NMR, and FTIR provides a robust and self-validating framework for the characterization of this compound. This comprehensive approach ensures the accuracy, reliability, and integrity of the analytical data, which is paramount in research, development, and quality control within the pharmaceutical industry. By understanding the strengths and limitations of each technique and applying the principles of method validation, scientists can be confident in the quality of their results.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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GSC Biological and Pharmaceutical Sciences. (n.d.). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
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ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
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The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
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ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
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MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
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National Institutes of Health. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Methylquinoline-5-carbaldehyde
Hazard Assessment and Profile
8-Methylquinoline-5-carbaldehyde belongs to the quinoline class of heterocyclic aromatic compounds. Compounds in this family, including the parent compound quinoline, are recognized for their potential toxicity.[1] Based on data from structurally similar chemicals, we must handle this compound with the assumption that it presents the following hazards:
-
Skin, Eye, and Respiratory Irritation : The SDS for 8-Methylquinoline explicitly lists it as a cause of skin, eye, and respiratory irritation.[2][3] This is a common characteristic of many aromatic aldehydes.
-
Acute Toxicity : Related compounds like quinoline are toxic if swallowed.[4] Therefore, ingestion of this compound should be considered harmful.
-
Aquatic Toxicity : Quinoline is toxic to aquatic life with long-lasting effects.[4] As such, this compound must be prevented from entering drains or waterways.[2][4]
-
Potential Carcinogenicity : Quinoline itself is listed as a potential carcinogen.[4][5] While this has not been confirmed for this specific derivative, it is a critical consideration for long-term handling and disposal.
The table below summarizes the likely hazard classifications based on available data for analogous compounds.
| Hazard Classification | Category | GHS Hazard Statement | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][6] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][6] |
| Acute Toxicity, Oral (Assumed) | Category 4 | H302: Harmful if swallowed | [7] |
| Hazardous to the Aquatic Environment (Assumed) | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [4] |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, it is imperative to establish a controlled and safe environment. The causality is simple: preventing exposure is the most effective safety measure.
-
Ventilation : All handling of this compound, including waste collection, must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[6][8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. The OSHA standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) underscores the employer's responsibility to provide and ensure the use of appropriate PPE.[9]
-
Gloves : Wear chemical-impermeable gloves (e.g., nitrile rubber). Check for integrity before use.[8]
-
Eye Protection : Use tightly fitting safety goggles or a face shield.[3]
-
Protective Clothing : A lab coat is required. Ensure it is clean and buttoned.[3]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
-
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sewer.[1][5] Doing so risks environmental contamination and non-compliance with EPA regulations.[10] The following protocol ensures a safe and compliant disposal pathway.
Step 1: Waste Identification and Segregation The foundation of proper waste management is correct identification.
-
Designate this compound waste as "Hazardous Chemical Waste."
-
This waste must be segregated from other waste streams. Crucially, it must not be mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[3][11]
Step 2: Waste Collection and Containerization The integrity of the waste container is critical to preventing leaks and exposure.
-
Primary Container : Collect all waste (e.g., unused chemical, contaminated consumables like wipes or absorbent pads) in a designated, leak-proof container made of a chemically compatible material, such as a glass bottle with a secure screw cap.[5]
-
Container Labeling : The container must be clearly and accurately labeled. Per OSHA's Hazard Communication Standard (29 CFR 1910.1200), proper labeling is non-negotiable.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed")
-
Step 3: Management of Contaminated Empties Empty containers that once held this compound are also considered hazardous waste unless properly decontaminated.
-
For highly toxic chemicals, it is best practice to collect the first three rinses of the container as hazardous waste.[8]
-
Collect this liquid rinsate in a separate, labeled hazardous waste container designated for liquid waste.
Step 4: Secure Storage Proper interim storage is vital for safety and regulatory compliance.
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[5][11]
-
This storage location should be away from incompatible materials and general laboratory traffic.
-
Ensure the storage area complies with institutional and local fire codes.
Step 5: Final Disposal The final step is the transfer of waste to authorized personnel.
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8]
-
Never allow hazardous waste to accumulate for extended periods. Follow your institution's guidelines on waste pickup schedules.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[5]
-
Alert : Inform your supervisor and the institutional EHS office.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Control : If the spill is minor and you are trained to handle it:
-
Wear the appropriate PPE as described in Section 2.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][5] Do not use combustible materials like paper towels to absorb large spills.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated hazardous waste container.[8]
-
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]
-
Report : Complete any necessary spill reports as required by your institution.
By adhering to these scientifically-grounded and procedurally detailed guidelines, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility.
References
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link]
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National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131536453, 5-Chloro-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275363, 8-Hydroxyquinoline-5-carbaldehyde. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1969). Air Pollution Aspects of Aldehydes. Retrieved from [Link]
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Occupational Safety and Health Administration. (2003). Morpholine. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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U.S. Government Publishing Office. (2022). Federal Register, Vol. 87, No. 13. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 8-Methylquinoline-5-carbaldehyde: Personal Protective Equipment and Safety Protocols
Part 1: Hazard Assessment - The "Why" Behind the Protocol
Understanding the intrinsic hazards of 8-Methylquinoline-5-carbaldehyde is the critical first step in establishing a robust safety protocol. The hazard profile is primarily dictated by the characteristics of the 8-methylquinoline scaffold, which is known to be an irritant.[1][2][3][4] The addition of an aldehyde functional group can further influence its reactivity and toxicological properties.
The primary routes of exposure are inhalation of vapors or aerosols, skin contact, and eye contact.[1][3][5] It is crucial to assume the compound can be absorbed through the skin, a common characteristic of such molecules.[1][3]
GHS Hazard Profile (Anticipated)
The following table summarizes the anticipated GHS classification based on data from 8-methylquinoline and analogous quinoline aldehydes.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3][6] |
| Acute Toxicity, Oral (Assumed Potential) | Category 4 | H302: Harmful if swallowed | [6] |
Part 2: Core Protocol for Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. This begins with engineering controls and is supplemented by carefully selected personal gear.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7] This is the most critical safety measure, as it minimizes respiratory exposure by containing and exhausting vapors and potential aerosols at the source.[2]
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Standard Operation: Wear tightly-fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][8] Standard safety glasses do not provide adequate protection from splashes.
-
Elevated Risk Scenarios: When handling larger quantities (>50g) or performing operations with a higher risk of splashing (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[9][10]
Skin and Body Protection
Preventing dermal contact is paramount, as the compound is a known skin irritant and may be absorbed.[1][3][5]
-
Gloves: Disposable nitrile gloves are the standard for providing protection against incidental contact.[9] Always check gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Crucial Technique: When work is complete, remove gloves using a skin-to-skin and glove-to-glove technique to avoid contaminating your hands.
-
Laboratory Coat: A clean, flame-resistant (e.g., Nomex) or 100% cotton lab coat with long sleeves and a fully buttoned front is mandatory.[10] Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire.
-
Apparel: Wear long pants and fully enclosed, chemical-resistant shoes to protect your legs and feet from potential spills.[10]
Respiratory Protection
While the fume hood is the primary control, respiratory protection may be required in specific, non-routine situations.
-
Routine Handling: Not required when working within a properly functioning fume hood.
-
Emergency Situations: For large spills or situations where fume hood failure is suspected, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][8] Use of such equipment requires prior medical clearance, formal training, and annual fit-testing.[10][11]
Part 3: Procedural Workflow for Safe Handling
The following step-by-step process integrates PPE use into the entire experimental workflow, creating a self-validating system of safety.
Pre-Operational Safety Checklist
-
Verify that the chemical fume hood is on and functioning correctly (check airflow monitor).
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary chemicals, equipment, and waste containers inside the fume hood.
-
Don all required PPE as outlined in Part 2 before approaching the fume hood to begin work.
Step-by-Step Handling and Dispensing
-
Conduct all transfers of the solid compound over a tray or spill liner within the fume hood to contain any spills.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the primary container tightly sealed when not in immediate use.[1][4] The compound may be light-sensitive, so consider using an amber vial or wrapping the container.[3][12]
-
If any contamination of your gloves occurs, remove them immediately, wash your hands, and don a new pair.
Post-Handling Decontamination and Doffing PPE
-
Decontaminate any surfaces, glassware, or equipment used with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[3]
-
Seal all waste, including contaminated wipes and disposable labware, in a designated hazardous waste container.
-
Remove PPE in the correct order to prevent cross-contamination:
-
First, remove gloves.
-
Second, remove your lab coat.
-
Third, remove your face shield and/or goggles.
-
-
Wash hands thoroughly with soap and water after all work is complete.[2][13]
Visualized Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Sources
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- 2. chemos.de [chemos.de]
- 3. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 8-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

